Product packaging for EDTA-OH(Cat. No.:CAS No. 139-89-9)

EDTA-OH

Cat. No.: B1199972
CAS No.: 139-89-9
M. Wt: 278.26 g/mol
InChI Key: URDCARMUOSMFFI-UHFFFAOYSA-N
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Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O7 B1199972 EDTA-OH CAS No. 139-89-9

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid
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InChI

InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19)
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InChI Key

URDCARMUOSMFFI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O
Source PubChem
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Molecular Formula

C10H18N2O7
Source PubChem
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Related CAS

1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt)
Record name Hydroxyethylethylenediaminetriacetic acid
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DSSTOX Substance ID

DTXSID1059737
Record name (2-Hydroxyethyl)ethylenediaminetriacetic acid
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Molecular Weight

278.26 g/mol
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Physical Description

Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline]
Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-
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Record name Hydroxyethylethylenediaminetriacetic acid
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Solubility

SOL IN WATER AND METHANOL
Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Color/Form

SOLID

CAS No.

150-39-0
Record name HEDTA
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Record name Hydroxyethylethylenediaminetriacetic acid
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Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-
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Record name (2-Hydroxyethyl)ethylenediaminetriacetic acid
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Record name N-(2-hydroxyethyl)ethylenediaminetriacetic acid
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Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Melting Point

159 °C
Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Foundational & Exploratory

Hydroxyethylethylenediaminetriacetic Acid (HEDTA): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyethylethylenediaminetriacetic acid, commonly known as HEDTA, is a powerful aminopolycarboxylic acid chelating agent. Its ability to form stable, water-soluble complexes with a wide array of metal ions makes it an invaluable tool in various research disciplines. This technical guide provides an in-depth overview of HEDTA's applications in research, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

Core Applications in Research

HEDTA's primary function in research revolves around its high affinity for metal ions. This property is leveraged in several key areas:

  • Analytical Chemistry: HEDTA is utilized as a chelating agent in analytical techniques such as high-performance liquid chromatography (HPLC) for the separation and quantification of metal ions. Its ability to form stable complexes allows for the effective separation of metals, including challenging groups like rare earth elements.

  • Metal Ion Buffering: In biological and chemical systems, maintaining a constant concentration of free metal ions is often crucial. HEDTA serves as a metal ion buffer, sequestering excess metal ions to prevent their interference in sensitive assays or to study the effects of specific metal ion concentrations on biological processes.

  • Cell Culture and Biological Systems: While research is more extensive for the related compound EDTA, HEDTA is also employed in cell culture applications. Its ability to chelate divalent cations like Ca²⁺ can be used to modulate cell adhesion and viability for experimental purposes.

  • Lanthanide and Actinide Separation: The differential stability of HEDTA complexes with various lanthanides and actinides allows for their separation, a critical process in nuclear chemistry and materials science.

Quantitative Data: Metal Ion Stability Constants

The efficacy of HEDTA as a chelating agent is quantified by its stability constants (logK) with various metal ions. These constants represent the equilibrium for the formation of the metal-HEDTA complex. A higher logK value indicates a more stable complex.

Metal IonLogK Value
Fe³⁺19.8
Ga³⁺20.3
Lutetium (Lu³⁺)20.03
Ytterbium (Yb³⁺)19.81
Thulium (Tm³⁺)19.6
Erbium (Er³⁺)19.3
Holmium (Ho³⁺)19.01
Dysprosium (Dy³⁺)18.79
Terbium (Tb³⁺)18.42
Gadolinium (Gd³⁺)18.01
Europium (Eu³⁺)17.7
Samarium (Sm³⁺)17.37
Neodymium (Nd³⁺)16.9
Praseodymium (Pr³⁺)16.61
Cerium (Ce³⁺)16.27
Lanthanum (La³⁺)15.77

Note: Stability constants can be influenced by factors such as ionic strength and temperature. The values presented are generally at an ionic strength of 0.1 M and a temperature of 25°C.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Metal Ion Analysis

This protocol outlines the use of HEDTA in an HPLC method for the determination of metal ions, adapted from a method for analyzing EDTA and HEDTA in complex matrices.[2]

Objective: To separate and quantify metal ions by forming metal-HEDTA complexes.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Reversed-phase C18 column.

  • HEDTA solution (e.g., 0.1 M).

  • Metal ion standards.

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile).

  • Sample containing the metal ions of interest.

Procedure:

  • Complex Formation: Mix the sample containing the metal ions with an excess of HEDTA solution to ensure complete complexation. The reaction may be facilitated by gentle heating or adjusting the pH.

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly. The exact composition will depend on the specific metal-HEDTA complexes being analyzed and should be optimized for a good separation.

  • HPLC System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample containing the metal-HEDTA complexes onto the column.

  • Elution: Run the chromatogram using a suitable gradient or isocratic elution method.

  • Detection: Detect the separated metal-HEDTA complexes using the chosen detector. If using a UV-Vis detector, the wavelength should be set to a value where the complexes have significant absorbance.

  • Quantification: Create a calibration curve using the metal ion standards complexed with HEDTA to quantify the concentration of the metal ions in the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample with Metal Ions Complex Metal-HEDTA Complexes Sample->Complex Add excess HEDTA HEDTA HEDTA Solution HEDTA->Complex Injector Injector Complex->Injector Inject Column C18 Column Injector->Column Elution with Mobile Phase Detector Detector Column->Detector Data Data Acquisition Detector->Data Quantification Quantification of Metal Ions Data->Quantification Calibration Calibration Curve (Standards) Calibration->Quantification

Fig. 1: Experimental workflow for HPLC analysis of metal ions using HEDTA.
Metal Ion Buffering in Biological Assays

This protocol provides a general framework for using HEDTA to control the concentration of free metal ions in a biological experiment.

Objective: To maintain a constant, known concentration of a specific metal ion in a biological assay.

Materials:

  • HEDTA stock solution of known concentration.

  • Stock solution of the metal salt of interest (e.g., CaCl₂, MgCl₂).

  • pH buffer appropriate for the biological system (e.g., HEPES, Tris).

  • Software for calculating metal ion buffer compositions (e.g., MaxChelator, WEBMAXC).

Procedure:

  • Determine Experimental Conditions: Define the desired free metal ion concentration, pH, temperature, and ionic strength of the experimental buffer.

  • Use Calculation Software: Input the experimental conditions and the stability constant of HEDTA for the metal of interest into the calculation software. The software will determine the required total concentrations of HEDTA and the metal salt to achieve the desired free metal ion concentration.

  • Prepare the Buffer: a. Start with high-purity water. b. Add the pH buffer to the desired concentration. c. Add the calculated amount of the HEDTA stock solution. d. Add the calculated amount of the metal salt stock solution. e. Adjust the pH to the desired value. f. Bring the solution to the final volume with high-purity water.

  • Validation (Optional but Recommended): If possible, use an ion-selective electrode to measure the free metal ion concentration in the prepared buffer to validate the calculations.

  • Use in Assay: Use the prepared metal ion buffer as the medium for the biological assay.

Metal_Buffering_Workflow cluster_design Buffer Design cluster_prep Buffer Preparation cluster_application Application Conditions Define Experimental Conditions (Free [Metal], pH, Temp) Software Calculation Software (e.g., MaxChelator) Conditions->Software Recipe Calculate Total [HEDTA] and [Metal] Software->Recipe Add_HEDTA Add HEDTA Recipe->Add_HEDTA Add_Metal Add Metal Salt Recipe->Add_Metal Water High-Purity Water pH_Buffer Add pH Buffer Water->pH_Buffer pH_Buffer->Add_HEDTA Add_HEDTA->Add_Metal Adjust_pH Adjust pH Add_Metal->Adjust_pH Final_Volume Bring to Final Volume Adjust_pH->Final_Volume Validation Validate [Free Metal] (Optional) Final_Volume->Validation Assay Use in Biological Assay Final_Volume->Assay Validation->Assay

Fig. 2: Logical workflow for preparing a metal ion buffer using HEDTA.

Signaling Pathways and Logical Relationships

The primary role of HEDTA in signaling pathways is indirect, through the chelation of metal ions that act as cofactors for enzymes or as signaling molecules themselves. For example, by chelating Ca²⁺, HEDTA can inhibit calcium-dependent signaling pathways.

Signaling_Inhibition HEDTA HEDTA Ca_HEDTA Ca²⁺-HEDTA Complex HEDTA->Ca_HEDTA Chelates Enzyme Ca²⁺-Dependent Enzyme HEDTA->Enzyme Inhibits (indirectly) Ca_Free Free Ca²⁺ Ca_Free->Ca_HEDTA Ca_Free->Enzyme Activates Product Product Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Pathway Downstream Signaling Product->Pathway

Fig. 3: Diagram showing the indirect inhibition of a Ca²⁺-dependent signaling pathway by HEDTA.

By providing a robust framework for understanding and utilizing HEDTA, this guide aims to empower researchers to effectively harness the capabilities of this versatile chelating agent in their scientific endeavors.

References

An In-depth Technical Guide to the Laboratory Synthesis of Hydroxyethylethylenediaminetriacetic Acid (HEDTA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of Hydroxyethylethylenediaminetriacetic acid (HEDTA), a chelating agent of significant interest in pharmaceutical sciences and other research fields. HEDTA, also known as N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, is a structural analogue of the widely used Ethylenediaminetetraacetic acid (EDTA), distinguished by the presence of a hydroxyethyl group. This modification influences its coordination chemistry and physical properties, making it a valuable tool in various applications, including the stabilization of metal-containing pharmaceutical compounds and the extraction of rare earth elements.[1]

This document details the primary synthesis pathway for HEDTA suitable for a laboratory setting, including a detailed experimental protocol, purification methods, and characterization techniques. Quantitative data from analogous syntheses are summarized for comparative purposes, and key workflows are visualized using diagrams.

Core Synthesis Pathway: Carboxymethylation of N-(2-hydroxyethyl)ethylenediamine

The most common and practical laboratory-scale synthesis of HEDTA involves the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine. This method is analogous to the original Münz synthesis of EDTA, which utilizes chloroacetic acid as the carboxymethylating agent.[2] The overall reaction involves the substitution of the three available amine hydrogens on N-(2-hydroxyethyl)ethylenediamine with carboxymethyl groups.

The primary pathway can be summarized as follows:

  • Reaction of N-(2-hydroxyethyl)ethylenediamine with Sodium Chloroacetate: N-(2-hydroxyethyl)ethylenediamine is reacted with three equivalents of sodium chloroacetate in an aqueous alkaline solution. The hydroxide ions are necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the tri-substituted product.

  • Acidification and Isolation: The resulting solution containing the trisodium salt of HEDTA is then acidified. This protonates the carboxylate groups, leading to the precipitation of the less soluble free acid form of HEDTA.

  • Purification: The crude HEDTA is purified by recrystallization to remove unreacted starting materials and by-products.

An alternative, though less common in a standard laboratory due to safety considerations, is the cyanomethylation route, which is analogous to the industrial Bersworth and Singer processes for EDTA synthesis.[3] This method involves the reaction of the amine with formaldehyde and a cyanide source, such as sodium cyanide or hydrogen cyanide.[2][3]

Experimental Protocol: Synthesis of HEDTA via Carboxymethylation

This protocol is based on established methods for the synthesis of aminopolycarboxylic acids.[2]

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Chloroacetic acid

  • Sodium hydroxide

  • Concentrated Hydrochloric acid

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • pH meter or pH indicator paper

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Chloroacetate Solution: In a beaker, dissolve a calculated amount of chloroacetic acid (3.0 molar equivalents) in deionized water. Slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 50% w/w) while cooling the beaker in an ice bath to control the exothermic reaction. This will form a solution of sodium chloroacetate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 molar equivalent) in deionized water.

  • Carboxymethylation Reaction:

    • Add a solution of sodium hydroxide (sufficient to maintain alkaline conditions, typically pH 9-11) to the N-(2-hydroxyethyl)ethylenediamine solution.

    • Heat the solution to 80-90°C with stirring.

    • Slowly add the prepared sodium chloroacetate solution from the dropping funnel over a period of 2-3 hours.

    • Throughout the addition, monitor the pH of the reaction mixture and add small portions of concentrated sodium hydroxide solution as needed to maintain the alkaline pH.

    • After the addition is complete, continue to heat the reaction mixture at 90-100°C for an additional 4-6 hours to ensure the reaction goes to completion.

  • Isolation of HEDTA:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2-3. This will cause the HEDTA to precipitate as a white solid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude HEDTA by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove inorganic salts and then with cold ethanol to aid in drying.

  • Purification:

    • The crude HEDTA can be purified by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling deionized water, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Data Presentation: Comparative Yields of Analogous Syntheses

CompoundSynthesis MethodReported YieldReference
EDTACarboxymethylation (Münz)Not specified[2]
EDTACyanomethylation (Industrial)High[2][3]
GlycineAmmonolysis of Chloroacetic AcidUp to 92%[4]

Characterization of HEDTA

The synthesized HEDTA should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified HEDTA should be determined and compared to the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and the C-N stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the different types of protons and carbons and their chemical environments.

  • Titration: A potentiometric titration with a standard solution of a strong base can be used to determine the purity and the pKa values of the acidic protons.

Visualizations

Synthesis Pathway of HEDTA

HEDTA_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-(2-hydroxyethyl)ethylenediamine N-(2-hydroxyethyl)ethylenediamine HEDTA (trisodium salt) HEDTA (trisodium salt) N-(2-hydroxyethyl)ethylenediamine->HEDTA (trisodium salt) Carboxymethylation Sodium Chloroacetate Sodium Chloroacetate Sodium Chloroacetate->HEDTA (trisodium salt) Alkaline pH (NaOH) Alkaline pH (NaOH) Alkaline pH (NaOH)->HEDTA (trisodium salt) Heat (80-100°C) Heat (80-100°C) Heat (80-100°C)->HEDTA (trisodium salt) HEDTA_Workflow A 1. Prepare Sodium Chloroacetate Solution B 2. Set up Reaction with N-(2-hydroxyethyl)ethylenediamine A->B C 3. Carboxymethylation Reaction (Heat and maintain alkaline pH) B->C D 4. Cool and Acidify (Precipitate HEDTA) C->D E 5. Isolate Crude HEDTA (Vacuum Filtration) D->E F 6. Purify by Recrystallization E->F G 7. Characterize Product (MP, IR, NMR, Titration) F->G

References

An In-Depth Technical Guide to N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent with significant applications in research and pharmaceutical development. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols and data for its practical application.

Core Concepts: CAS Number and Molecular Structure

HEEDTA, also known as HEDTA or N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, is a polyamino carboxylic acid with strong metal-chelating properties.

  • CAS Number: 150-39-0

  • Molecular Formula: C₁₀H₁₈N₂O₇[1]

  • Molecular Weight: 278.26 g/mol [1]

  • Synonyms: HEDTA, HEEDTA, Versenol, N-Carboxymethyl-N′-(2-hydroxyethyl)-N,N′-ethylenediglycine[2][3]

The molecular structure of HEEDTA features a hydroxyl group, which differentiates it from the more commonly known EDTA and influences its solubility and chelation characteristics.

Molecular Structure:

Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis A Prepare standardized HEEDTA solution E Titrate with HEEDTA until color change A->E B Prepare sample with unknown metal ion concentration D Add buffer and indicator to the sample B->D C Select appropriate buffer and indicator C->D D->E F Record volume of HEEDTA used E->F G Calculate metal ion concentration F->G Signaling_Pathway cluster_cellular Cellular Environment cluster_intervention Intervention Metal Free Metal Ions (e.g., Zn²⁺) Protein Metal-Dependent Protein (e.g., Zinc Finger Protein) Metal->Protein Binds to Chelated_Metal HEEDTA-Metal Complex Metal->Chelated_Metal Active_Protein Active Protein Protein->Active_Protein Activates Downstream Downstream Signaling & Gene Expression Active_Protein->Downstream HEEDTA HEEDTA HEEDTA->Metal Chelates HEEDTA->Protein Inhibits activation by sequestering metal ions HEEDTA->Chelated_Metal

References

HEEDTA stability constants with divalent metals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability Constants of HEEDTA with Divalent Metals

Introduction

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, commonly known as HEEDTA, is a versatile chelating agent belonging to the aminopolycarboxylic acid family. Its molecular structure, featuring three carboxyl groups and a hydroxyethyl group, enables it to form stable, water-soluble complexes with a wide range of metal ions. This property makes HEEDTA a valuable compound in various industrial and scientific applications, including as a stabilizing agent in chemical manufacturing, in the formulation of cleaning and personal care products, and as a contrast agent in medical imaging.[1] In the realm of drug development and research, understanding the thermodynamics of HEEDTA's interactions with biologically relevant divalent metal ions is crucial for applications such as controlling metal-catalyzed degradation of pharmaceuticals and developing metal-based therapeutics.

The stability of a metal-ligand complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a stronger and more stable complex. This guide provides a summary of the available stability constants for HEEDTA with various divalent metals, details the experimental protocols for their determination, and presents logical diagrams to illustrate the underlying chemical processes.

Stability Constants of HEEDTA with Divalent Metal Ions

The interaction between a divalent metal ion (M²⁺) and the fully deprotonated HEEDTA ligand (L³⁻) can be represented by the following equilibrium:

M²⁺ + L³⁻ ⇌ ML⁻

The stability constant (K) for this 1:1 complex is given by:

K = [ML⁻] / ([M²⁺][L³⁻])

However, a compilation of available data from various sources is presented in the table below. It is important to note that the experimental conditions (temperature and ionic strength) can significantly influence the determined stability constants, and therefore, direct comparison between values obtained under different conditions should be made with caution.

Divalent Metal Ionlog KTemperature (°C)Ionic Strength (M)
Ba²⁺6.3Not SpecifiedNot Specified
Ca²⁺8.3Not SpecifiedNot Specified
Co²⁺14.5Not SpecifiedNot Specified
Cu²⁺17.4200.1
Fe²⁺12.2200.1
Mn²⁺10.7200.1
Ni²⁺17.0200.1
Zn²⁺14.5200.1

Note: The values for Cu²⁺, Fe²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ are for HEDTA, which is another common name for HEEDTA.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a fundamental aspect of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.

Materials and Equipment:

  • pH meter with a glass electrode and a reference electrode

  • Constant temperature bath

  • Autotitrator or manual burette

  • High-purity HEEDTA

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HCl)

  • Salt of the divalent metal of interest (e.g., chloride or nitrate salt)

  • Inert salt to maintain constant ionic strength (e.g., KCl or KNO₃)

  • Deionized water, free of CO₂

Procedure:

  • Calibration of the Electrode: The pH electrode is calibrated using standard buffer solutions to ensure accurate measurement of [H⁺].

  • Preparation of the Titration Solution: A solution is prepared with known concentrations of HEEDTA, the divalent metal ion, and a strong acid in a medium of constant ionic strength. The initial addition of a strong acid ensures that the ligand is fully protonated at the start of the titration.

  • Titration: The solution is maintained at a constant temperature and is titrated with the standardized strong base. The pH of the solution is recorded after each addition of the titrant. The titration is continued until the pH reaches a plateau, indicating the completion of the reaction.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the concentration of the free ligand ([L]). The stability constant is then determined by plotting n̄ against pL (-log[L]) or by using computer programs that refine the stability constants by fitting the entire titration curve.

Spectrophotometry

This method is applicable when the formation of the metal-ligand complex results in a change in the absorbance of the solution in the UV-Visible region. By measuring the absorbance at a specific wavelength, the concentrations of the species in equilibrium can be determined.

Materials and Equipment:

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes

  • Constant temperature cell holder

  • Solutions of HEEDTA and the divalent metal ion of known concentrations

  • Buffer solutions to control pH

Procedure:

  • Determination of the Wavelength of Maximum Absorbance (λ_max): The absorption spectra of the free ligand, the metal ion, and the metal-ligand complex are recorded to identify a wavelength where the complex absorbs significantly more than the individual components.

  • Method of Continuous Variation (Job's Plot): A series of solutions are prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.

  • Mole-Ratio Method: A series of solutions is prepared with a fixed concentration of the metal ion and varying concentrations of the ligand. The absorbance of each solution is measured at the λ_max. A plot of absorbance versus the molar ratio of ligand to metal will show two linear portions that intersect at the stoichiometry of the complex.

  • Calculation of the Stability Constant: Once the stoichiometry of the complex is known, the stability constant can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand. The concentrations of the free metal, free ligand, and the complex at equilibrium are determined using Beer-Lambert's law.

Mandatory Visualizations

G General Equilibrium of HEEDTA Complexation cluster_equilibrium M Divalent Metal Ion (M²⁺) ML HEEDTA-Metal Complex (ML⁻) M->ML M->ML K_f L HEEDTA Ligand (L³⁻) L->ML ML->M K_d caption Chelation equilibrium of a divalent metal with HEEDTA.

Chelation equilibrium of a divalent metal with HEEDTA.

G Experimental Workflow for Potentiometric Determination of Stability Constants cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode B Prepare Titration Solution (HEEDTA, Metal Ion, Acid) A->B C Titrate with Standard Base B->C D Record pH vs. Volume of Titrant C->D E Calculate n̄ and pL D->E F Plot n̄ vs. pL (Formation Curve) E->F G Determine log K using computational methods F->G caption Workflow for potentiometric determination of stability constants.

Workflow for potentiometric determination of stability constants.

Conclusion

HEEDTA is an effective chelating agent that forms stable complexes with a variety of divalent metal ions. The stability of these complexes, quantified by their log K values, is a critical parameter for their application in research and industry. While a comprehensive and uniform dataset of stability constants is best sourced from specialized databases, this guide provides available data and outlines the robust experimental methodologies of potentiometric titration and spectrophotometry for their determination. The provided workflows and diagrams offer a clear understanding of the principles and procedures involved in characterizing the chelation chemistry of HEEDTA. For researchers and professionals in drug development, a thorough understanding of these concepts is essential for harnessing the full potential of HEEDTA in their applications.

References

The Solubility Profile of HEEDTA: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a prominent chelating agent in scientific research and industrial processes, exhibits a distinct solubility profile that is critical for its effective application. This technical guide provides a comprehensive overview of the solubility of HEEDTA in various laboratory solvents. It consolidates available quantitative and qualitative data, outlines a general experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows relevant to researchers, scientists, and professionals in drug development.

Introduction to HEEDTA

HEEDTA, also known as HEDTA or EDTA-OH, is a multidentate ligand renowned for its ability to sequester metal ions. Its molecular structure, featuring three carboxyl groups and a hydroxyethyl group, dictates its polarity and, consequently, its solubility characteristics. Understanding its solubility is paramount for preparing stock solutions, designing experimental conditions, and ensuring the homogeneity of reaction mixtures.

Quantitative Solubility Data

The solubility of HEEDTA has been reported in various aqueous systems. However, data for common organic laboratory solvents is sparse, with most sources describing it as generally insoluble in such media. A summary of the available quantitative data is presented below. It is important to note a significant discrepancy exists in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature, pH, and the solid-state form of the HEEDTA used.

Solvent SystemConcentration / ValueTemperatureCitation
Water480 g/L20 °C[1]
Water57.5 g/L (57.5 mg/mL)Not Specified[2]
3 M Sodium Hydroxide (NaOH)0.1 MNot Specified[3]

Qualitative Solubility Observations:

  • Organic Solvents: HEEDTA is reported to be insoluble in most organic solvents[1].

  • Aqueous Solutions: The trisodium salt of HEEDTA is soluble in water, often supplied as aqueous solutions of 35% to 40%[4][5]. The parent acid's solubility in water is pH-dependent[6].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like HEEDTA. This method is based on the principle of finding the saturation point of a solute in a given solvent.

Objective: To determine the solubility of HEEDTA in a specific solvent at a set temperature.

Materials:

  • HEEDTA (solid)

  • Selected solvent (e.g., deionized water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of HEEDTA to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.

  • Sample Collection: Carefully pipette an aliquot of the clear supernatant. To ensure no undissolved solid is transferred, it is crucial to filter the supernatant using a syringe filter compatible with the solvent.

  • Quantification:

    • Prepare a series of standard solutions of HEEDTA with known concentrations.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions and determine the concentration of HEEDTA in the saturated solution.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Visualizations

Chelation Mechanism of HEEDTA

The primary function of HEEDTA is to form stable, water-soluble complexes with metal ions. This diagram illustrates the general principle of a hexadentate ligand like HEEDTA chelating a metal ion.

Chelation cluster_0 Before Chelation cluster_1 After Chelation Metal Ion Mⁿ⁺ Chelated Complex [M(HEEDTA)]ⁿ⁻ˣ Metal Ion->Chelated Complex Complexation HEEDTA HEEDTA HEEDTA->Chelated Complex

Caption: Diagram of HEEDTA chelating a metal ion.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of HEEDTA's solubility.

Solubility_Workflow arrow arrow A 1. Add excess HEEDTA to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant C->D E 5. Quantify Concentration (e.g., HPLC) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for solubility testing.

Conclusion

The solubility of HEEDTA is highly dependent on the solvent system, with good solubility observed in aqueous solutions, particularly under basic conditions, and poor solubility in most organic solvents. The significant variance in reported aqueous solubility values highlights the need for standardized experimental protocols when determining and reporting such data. The provided methodologies and diagrams serve as a foundational resource for scientists and researchers to effectively utilize HEEDTA in their laboratory work. For critical applications, it is recommended to experimentally determine the solubility of HEEDTA under the specific conditions of use.

References

Safety Precautions for Handling Hydroxyethylethylenediaminetriacetic Acid (HEDTA) Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and technical data for handling Hydroxyethylethylenediaminetriacetic acid (HEDTA) powder. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure-related health effects.

Hazard Identification and Classification

Hydroxyethylethylenediaminetriacetic acid (HEDTA) is a chelating agent that, in its powder form, presents several potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize the available quantitative data for HEDTA. This information is essential for risk assessment and the implementation of appropriate safety measures.

Toxicological Data
ParameterSpeciesRouteValueReference
Acute LD50 Female RatIntraperitoneal645.1 mg/kg[1]
Acute LD50 RatOral> 2,000 mg/kg
Acute LD50 RatOral10,000 mg/kg[2]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C10H18N2O7[3]
Molecular Weight 278.26 g/mol [3]
Appearance White crystalline powder[3][4]
Melting Point 212 °C (decomposes)[3][4]
Boiling Point 421.08 °C (estimate)[4]
Flash Point 300 °C[4]
Water Solubility Soluble[3][4]
pKa1 2.39[3]
pKa2 5.37[3]
pKa3 9.93[3]
Occupational Exposure Limits

Currently, there are no established specific Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Recommended Exposure Limits (RELs) from NIOSH for Hydroxyethylethylenediaminetriacetic acid powder. In the absence of specific limits, it is prudent to handle HEDTA as a hazardous chemical and minimize exposure to the lowest reasonably achievable level.

Mechanism of Action and Potential Biological Effects

The primary mechanism of action for the irritant effects of HEDTA is believed to be its chelating properties. By binding to divalent cations such as calcium (Ca2+), HEDTA can disrupt the integrity of cell-to-cell junctions in epithelial tissues, which are dependent on calcium for their stability. This can lead to increased permeability and an inflammatory response, manifesting as skin and eye irritation.

HEDTA HEDTA Powder Exposure (Skin/Eye Contact) Chelation Chelation of Divalent Cations (e.g., Ca2+) HEDTA->Chelation Disruption Disruption of Cadherin-based Cell-Cell Adhesion Chelation->Disruption Permeability Increased Epithelial Permeability Disruption->Permeability Inflammation Inflammatory Response Permeability->Inflammation Irritation Skin/Eye Irritation Inflammation->Irritation

Figure 1: Postulated mechanism of HEDTA-induced irritation.

Experimental Protocols for Hazard Assessment

The toxicological data for HEDTA and similar chemicals are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the hazardous effects that may arise from a single oral ingestion of a substance.

start Start: Dose Selection (e.g., 2000 mg/kg) dosing Administer single oral dose to 3 female rats (fasted) start->dosing observation Observe for 14 days: - Mortality - Clinical signs - Body weight changes dosing->observation endpoint Endpoint: - Number of mortalities - Classification of toxicity observation->endpoint

Figure 2: Workflow for Acute Oral Toxicity Testing.
Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

start Start: Prepare test substance (0.5g powder moistened) application Apply to shaved skin of albino rabbit under gauze patch start->application exposure 4-hour exposure period application->exposure removal Remove patch and wash skin exposure->removal observation Observe for up to 14 days: - Erythema (redness) - Edema (swelling) removal->observation scoring Score skin reactions at 24, 48, and 72 hours observation->scoring endpoint Endpoint: - Mean score for erythema/edema - Classification of irritation scoring->endpoint

Figure 3: Workflow for Skin Irritation Testing.
Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

start Start: Instill 0.1g of powder into the conjunctival sac of one eye of an albino rabbit observation Observe for up to 21 days start->observation scoring Score ocular lesions at 1, 24, 48, and 72 hours: - Corneal opacity - Iris lesions - Conjunctival redness and swelling observation->scoring endpoint Endpoint: - Mean scores for ocular lesions - Assessment of reversibility - Classification of eye irritation scoring->endpoint

Figure 4: Workflow for Eye Irritation Testing.

Recommended Safety Precautions

A multi-faceted approach to safety is required when handling HEDTA powder, encompassing engineering controls, personal protective equipment, and safe handling practices.

Engineering Controls
  • Ventilation: Use in a well-ventilated area. A laboratory fume hood or a ventilated enclosure is recommended to minimize inhalation of the powder.

  • Dust Control: Handle the powder in a manner that minimizes dust generation.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be worn.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Follow the same clean-up procedure as for small spills.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with HEDTA powder.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Ventilated Work Area SelectPPE->PrepareWorkArea HandlePowder Handle HEDTA Powder (Minimize Dust) PrepareWorkArea->HandlePowder Decontaminate Decontaminate Work Area and Equipment HandlePowder->Decontaminate Spill Spill Occurs HandlePowder->Spill Exposure Exposure Occurs HandlePowder->Exposure DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands SpillResponse Follow Spill Cleanup Procedure Spill->SpillResponse FirstAid Administer First Aid and Seek Medical Attention Exposure->FirstAid

Figure 5: Logical workflow for the safe handling of HEDTA powder.

Conclusion

Hydroxyethylethylenediaminetriacetic acid powder is a valuable chelating agent in research and development. However, its potential to cause skin, eye, and respiratory irritation necessitates careful handling. By understanding its properties, implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to safe handling and emergency procedures, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is recommended to always consult the most recent Safety Data Sheet (SDS) for HEDTA before use.

References

An In-depth Technical Guide to N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic Acid (HEEDTA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent with significant applications in scientific research and the pharmaceutical industry.

Nomenclature and Chemical Identity

HEEDTA is known by a variety of synonyms and trade names in scientific literature and commercial contexts. A thorough understanding of this nomenclature is crucial for effective literature review and material sourcing.

Common Synonyms and Identifiers:

Name Type Identifier
Common Name HEEDTA, HEDTA, Heedta
IUPAC Name 2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid
Systematic IUPAC Name 2,2'-({2-[(2-Hydroxyethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetic acid
CAS Number 150-39-0[1][2]
EC Number 205-759-3[2]
UNII R79J91U341[3]
ChEMBL ID CHEMBL1620428[2]
PubChem CID 8773[2]
Trade Names Versenol, Versenol 120[3]
Other Names N-Carboxymethyl-N′-(2-hydroxyethyl)-N,N′-ethylenediglycine, (2-Hydroxyethyl)ethylenediaminetriacetic acid, Hydroxyethylethylenediaminetriacetic acid, 2-Hydroxyethylenediamine triacetate, (N-Hydroxyethylethylenedinitrilo)triacetic acid[3]

Chemical and Physical Properties:

Property Value
Molecular Formula C10H18N2O7[1][4]
Molecular Weight 278.26 g/mol [1][4]
Appearance White crystalline powder[4]
Melting Point 160-165 °C or 212 °C (decomposes)[4]
Water Solubility Soluble[4]
InChI Key URDCARMUOSMFFI-UHFFFAOYSA-N[1]
SMILES OCCN(CCN(CC(O)=O)CC(O)=O)CC(O)=O[1]

Mechanism of Action: Chelation

HEEDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable, water-soluble complex.[2] This process, known as chelation, effectively sequesters metal ions, preventing them from participating in undesirable chemical reactions. The hydroxyl group on the ethyl substituent enhances the water solubility of its metal complexes.

Below is a diagram illustrating the general chelation process.

ChelationProcess Metal_Ion Metal Ion (Mn+) Chelation Metal_Ion->Chelation HEEDTA HEEDTA HEEDTA->Chelation Chelated_Complex Stable HEEDTA-Metal Complex Chelation->Chelated_Complex Chelation

Caption: General mechanism of metal ion chelation by HEEDTA.

Applications in Research and Drug Development

HEEDTA's ability to bind metal ions makes it a valuable tool in various scientific and pharmaceutical applications.

  • Stabilization of Formulations: In drug development, HEEDTA is used as an excipient to prevent the degradation of active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed oxidation. By chelating trace metal impurities, HEEDTA enhances the stability and shelf-life of pharmaceutical preparations.

  • Antioxidant Activity: Transition metals like iron and copper can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage. HEEDTA can exhibit antioxidant properties by chelating these metals, thereby inhibiting ROS generation.

  • Heavy Metal Sequestration: HEEDTA is effective in binding a range of heavy metal ions. This property is utilized in toxicological studies and in the development of potential therapeutic agents for heavy metal poisoning.

  • Biochemical and Molecular Biology: In laboratory settings, HEEDTA can be used to control the concentration of free divalent cations in solution, which is critical for the activity of certain enzymes and for maintaining the integrity of nucleic acids.

The following diagram illustrates the role of HEEDTA in mitigating metal-induced oxidative stress.

AntioxidantMechanism cluster_0 Without HEEDTA cluster_1 With HEEDTA Metal Ion (Fe2+) Metal Ion (Fe2+) ROS Reactive Oxygen Species (•OH) Metal Ion (Fe2+)->ROS Fenton Reaction H2O2 H₂O₂ H2O2->ROS Cellular Damage Cellular Damage ROS->Cellular Damage HEEDTA HEEDTA Chelated_Fe HEEDTA-Fe Complex HEEDTA->Chelated_Fe Metal_Ion_2 Metal Ion (Fe2+) Metal_Ion_2->Chelated_Fe No_Reaction Inhibition of Fenton Reaction Chelated_Fe->No_Reaction Reduced_Damage Reduced Cellular Damage No_Reaction->Reduced_Damage

Caption: HEEDTA's role in preventing metal-catalyzed oxidative damage.

Experimental Protocols

The following are example protocols that can be adapted for use with HEEDTA.

Experimental Protocol 1: Synthesis of an Iron(III)-HEEDTA Chelate

This protocol is adapted from a process for preparing the iron(III) chelate of HEEDTA and is suitable for demonstrating its chelating ability with iron.

  • Materials:

    • Trisodium salt of HEEDTA

    • Iron(III) nitrate

    • Deionized water

    • Nitric acid or sodium hydroxide solution (for pH adjustment)

    • Stir plate and stir bar

    • Beaker

    • pH meter

  • Procedure:

    • Prepare an aqueous solution of the trisodium salt of HEEDTA.

    • In a separate beaker, prepare an aqueous solution of iron(III) nitrate.

    • While stirring, slowly add the iron(III) nitrate solution to the HEEDTA solution. The color of the reaction mixture will change, indicating the formation of the iron(II) chelate.

    • To facilitate the formation of the more stable iron(III) chelate, the mixture can be heated to approximately 90°C while bubbling air or another oxygen-containing gas through the solution with stirring. The color will gradually change from dark green to dark red as the oxidation proceeds.

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Adjust the pH of the solution to between 5.2 and 5.8 using nitric acid or sodium hydroxide solution.

    • The final solution contains the stable iron(III)-HEEDTA chelate.

Experimental Protocol 2: Assessment of Antioxidant Activity using the DPPH Assay

This is a common method for evaluating the free radical scavenging activity of a compound.

  • Materials:

    • HEEDTA

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Spectrophotometer

    • Test tubes or microplate

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare a series of dilutions of HEEDTA in methanol.

    • In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of each HEEDTA dilution.

    • Include a control sample containing only the DPPH solution and methanol.

    • Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • The free radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the HEEDTA-containing sample.

Data Presentation

Stability Constants (log K) of HEEDTA with Divalent Metal Ions:

Metal Ion log K
Ca²⁺ 8.0
Mg²⁺ 7.0
Mn²⁺ 12.8
Fe²⁺ 13.9
Co²⁺ 15.6
Ni²⁺ 17.0
Cu²⁺ 17.4
Zn²⁺ 15.1
Cd²⁺ 14.8
Pb²⁺ 16.0

Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength.

The following workflow diagram outlines the process of using HEEDTA for heavy metal removal from a solution.

HeavyMetalRemovalWorkflow start Contaminated Solution (with Heavy Metal Ions) add_heedta Add HEEDTA Solution start->add_heedta adjust_ph Adjust pH for Optimal Chelation add_heedta->adjust_ph stir Stir for a Defined Period adjust_ph->stir chelation Formation of Water-Soluble HEEDTA-Metal Complexes stir->chelation separation Separation of Chelated Metals (e.g., via ion exchange or filtration) chelation->separation analysis Analysis of Remaining Metal Ion Concentration separation->analysis end Purified Solution separation->end

Caption: Workflow for heavy metal removal using HEEDTA.

Conclusion

HEEDTA is a powerful and versatile chelating agent with a broad range of applications in scientific research and drug development. Its ability to form stable complexes with metal ions makes it an invaluable tool for stabilizing pharmaceutical formulations, mitigating oxidative stress, and in various laboratory procedures. A comprehensive understanding of its chemical properties, alternative names, and experimental applications is essential for researchers and professionals in these fields.

References

The Versatility of HEEDTA: A Technical Guide to its Applications in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA), a powerful chelating agent, offers a wide array of applications across various chemical disciplines. This technical guide delves into the core functionalities of HEEDTA, providing an in-depth overview of its use in analytical chemistry, industrial processes, and its emerging role in biomedical research. This document outlines key experimental methodologies, presents available quantitative data, and visualizes fundamental processes involving this versatile molecule.

Core Principles of HEEDTA Chelation

HEEDTA is a multidentate ligand capable of forming stable, water-soluble complexes with a variety of metal ions.[1][2] Its structure, featuring three carboxyl groups and a hydroxyethyl group, allows it to coordinate with metal ions, effectively sequestering them from solution. This sequestration prevents the metal ions from participating in unwanted chemical reactions, such as precipitation or catalysis of degradation pathways.[1][3] The stability of these metal-HEEDTA complexes is a key factor in its widespread utility.

Quantitative Data: Stability of Metal-HEEDTA Complexes

Metal IonLog K Value
Fe(III)~19.8
Cu(II)~17.4
Ni(II)~17.0
Zn(II)~14.5
Co(II)~14.2
Fe(II)~12.2
Ca(II)~8.0

Note: These values are approximate and can vary with experimental conditions such as pH and ionic strength.

The ferric-HEDTA chelate is notably resistant to hydrolysis, even at high pH levels.

Applications in Analytical Chemistry: Complexometric Titrations

HEEDTA is an excellent titrant for the quantitative determination of metal ions in solution through complexometric titration. This method relies on the formation of a stable complex between the titrant (HEEDTA) and the analyte (metal ion). An indicator is used to signal the endpoint of the titration, which is the point at which all the metal ions in the sample have been complexed by HEEDTA.

Generalized Experimental Protocol for Direct Titration of a Metal Ion with HEEDTA

This protocol provides a general framework for the determination of a metal ion (e.g., Zn²⁺, Mg²⁺, Ca²⁺) using a standardized HEEDTA solution.

Materials:

  • Standardized HEEDTA solution (e.g., 0.01 M)

  • Sample solution containing the metal ion of unknown concentration

  • Buffer solution (to maintain a constant pH, typically pH 10 for many divalent metals)

  • Metallochromic indicator (e.g., Eriochrome Black T, Calmagite)

  • Deionized water

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Preparation of the Sample: Pipette a known volume of the sample solution into a conical flask.

  • Dilution: Dilute the sample with a measured volume of deionized water.

  • Buffering: Add a sufficient amount of the appropriate buffer solution to the flask to maintain the desired pH. The stability of the metal-HEEDTA complex is pH-dependent.

  • Indicator Addition: Add a few drops of the metallochromic indicator to the sample solution. The solution will turn to the color of the metal-indicator complex.

  • Titration: Fill the burette with the standardized HEEDTA solution. Titrate the sample solution with the HEEDTA solution with constant stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes permanently to the color of the free indicator. This color change signifies that all the metal ions have been complexed by HEEDTA.

  • Replication: Repeat the titration at least two more times to ensure concordant results.

  • Calculation: Calculate the concentration of the metal ion in the sample using the volume and concentration of the HEEDTA solution used to reach the endpoint.

Industrial and Commercial Applications

The strong chelating properties of HEEDTA make it a valuable component in numerous industrial and commercial products.

  • Water Treatment: HEEDTA is used to control the levels of metal ions in water systems, preventing the formation of scale and corrosion.[2]

  • Cleaning Products: In cleaning solutions, HEEDTA sequesters metal ions, preventing them from interfering with the action of soaps and detergents.

  • Cosmetics and Personal Care Products: It acts as a stabilizer in cosmetic formulations by chelating metal ions that can cause degradation and affect product longevity.[3]

  • Food Industry: As a food additive, HEEDTA binds to trace metals that can catalyze spoilage reactions, thereby preserving the quality and extending the shelf life of food products.[3]

  • Agriculture: HEEDTA is used in fertilizers to chelate micronutrients, such as iron and manganese, increasing their solubility and availability to plants.[1]

Role in Drug Development and Biomedical Research

HEEDTA and its derivatives are being explored for their potential in biomedical applications, primarily leveraging their ability to chelate metal ions.

  • Chelation Therapy: Derivatives of aminopolycarboxylic acids are used in chelation therapy to treat heavy metal poisoning, such as lead or mercury poisoning. The chelating agent binds to the toxic metal ions in the body, forming a stable, non-toxic complex that can be excreted.

  • Anticoagulant: In laboratory settings, HEEDTA can be used as an anticoagulant for blood samples by chelating calcium ions, which are essential for the coagulation cascade.

  • Research Applications: In biochemical and molecular biology research, HEEDTA is used to control the concentration of free metal ions in solution, which is crucial for studying metal-dependent enzymes and biological processes. It has also been investigated in combination with other compounds for its potential to mitigate oxidative stress and reduce the concentration of certain metals in the brain.

Visualizing HEEDTA's Mechanisms of Action

To better understand the processes described, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships involving HEEDTA.

Chelation_Process cluster_solution Aqueous Solution Free_Metal_Ion Free Metal Ion (Mⁿ⁺) Complex_Formation Chelation Free_Metal_Ion->Complex_Formation HEEDTA HEEDTA Molecule HEEDTA->Complex_Formation Stable_Complex Stable Metal-HEEDTA Complex [M-HEEDTA]ⁿ⁻ Complex_Formation->Stable_Complex Complexometric_Titration_Workflow start Start prep_sample Prepare Metal Ion Sample (Pipette known volume) start->prep_sample add_buffer Add Buffer Solution (e.g., pH 10) prep_sample->add_buffer add_indicator Add Metallochromic Indicator (e.g., Eriochrome Black T) add_buffer->add_indicator titrate Titrate with Standard HEEDTA Solution add_indicator->titrate endpoint Observe Color Change (Endpoint) titrate->endpoint calculate Calculate Metal Ion Concentration endpoint->calculate end End calculate->end Heavy_Metal_Detoxification cluster_body Biological System Toxic_Metal Toxic Heavy Metal Ion (e.g., Pb²⁺) Chelation Chelation in Bloodstream Toxic_Metal->Chelation HEEDTA_Admin Administer HEEDTA (Intravenously) HEEDTA_Admin->Chelation NonToxic_Complex Formation of Non-Toxic, Water-Soluble Complex Chelation->NonToxic_Complex Excretion Renal Excretion (Urine) NonToxic_Complex->Excretion

References

Methodological & Application

Application Notes and Protocols for the Preparation of a Standard HEEDTA Solution for Titration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Complexometric titrations are a cornerstone of analytical chemistry, enabling the precise quantification of metal ions in solution. This protocol details the preparation and standardization of a solution of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent, for use in titration. These guidelines are intended for researchers, scientists, and drug development professionals requiring accurate determination of metal ion concentrations.

HEEDTA, similar to the more common EDTA, forms stable, water-soluble complexes with a wide range of metal ions. The 1:1 stoichiometry of these complexes makes HEEDTA an excellent titrant. The accuracy of complexometric titrations is critically dependent on the precise concentration of the standard titrant solution. This document provides a step-by-step methodology for preparing a HEEDTA solution and standardizing it against a primary standard.

Principles of HEEDTA Complexometric Titration

Complexometric titration with HEEDTA involves the reaction of a metal ion (Mⁿ⁺) with the HEEDTA molecule (represented as H₃Y, where Y is the conjugate base) to form a stable metal-ligand complex. The endpoint of the titration is detected using a metal ion indicator, which changes color when it is displaced from the metal ion by HEEDTA.

The overall reaction can be generalized as: Mⁿ⁺ + [HEEDTA]³⁻ → [M(HEEDTA)]ⁿ⁻³

The stability of the metal-HEEDTA complex is pH-dependent. Therefore, the titration is typically carried out in a buffered solution to maintain a constant pH.

Experimental Protocols

Preparation of an Approximate 0.01 M HEEDTA Solution

This protocol describes the preparation of a secondary standard solution of HEEDTA. A secondary standard is a solution whose concentration is determined by standardization against a primary standard.

Materials:

  • N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA, Molar Mass: 278.26 g/mol )[1][2][3]

  • Deionized water

  • Analytical balance

  • 1000 mL volumetric flask

  • Beaker

  • Glass stirring rod

  • Funnel

Procedure:

  • Calculate the required mass of HEEDTA: To prepare 1000 mL of a 0.01 M solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) Mass (g) = 0.01 mol/L × 1.0 L × 278.26 g/mol = 2.7826 g

  • Weighing the HEEDTA: Accurately weigh approximately 2.8 g of HEEDTA on an analytical balance and record the exact mass.

  • Dissolving the HEEDTA: Transfer the weighed HEEDTA to a 600 mL beaker. Add approximately 500 mL of deionized water and stir with a glass rod until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before proceeding. HEEDTA has a solubility of 57.5 mg/mL in water.[4]

  • Transfer to Volumetric Flask: Carefully transfer the HEEDTA solution into a 1000 mL volumetric flask using a funnel.

  • Rinsing: Rinse the beaker, stirring rod, and funnel several times with small portions of deionized water, transferring the rinsings into the volumetric flask to ensure a quantitative transfer.

  • Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it multiple times to ensure the solution is thoroughly mixed and homogeneous.

Standardization of the HEEDTA Solution with a Primary Standard

The exact concentration of the prepared HEEDTA solution must be determined by titrating it against a primary standard. A primary standard is a highly pure, stable compound that can be weighed accurately.[4] For HEEDTA, high-purity zinc metal is a suitable primary standard.

Materials:

  • Prepared ~0.01 M HEEDTA solution

  • High-purity zinc metal (≥99.9%)

  • Dilute hydrochloric acid (HCl)

  • Ammonia buffer solution (pH 10)

  • Eriochrome Black T indicator

  • Deionized water

  • Analytical balance

  • Burette

  • Pipette

  • Erlenmeyer flasks

Procedure:

  • Prepare a standard zinc solution:

    • Accurately weigh approximately 0.16 g of pure zinc metal and record the mass.

    • Place the zinc in a 250 mL beaker and add a small amount of dilute HCl to dissolve it completely.

    • Quantitatively transfer the dissolved zinc solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

    • Calculate the exact molarity of the zinc solution.

  • Prepare for Titration:

    • Rinse the burette with the prepared HEEDTA solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

    • Pipette 25.00 mL of the standard zinc solution into a 250 mL Erlenmeyer flask.

    • Add 5 mL of ammonia buffer (pH 10) to the flask.

    • Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.

  • Titration:

    • Titrate the zinc solution with the HEEDTA solution from the burette with constant swirling.

    • As the endpoint is approached, the color will begin to change. Add the HEEDTA dropwise.

    • The endpoint is reached when the solution color changes from wine-red to a clear blue.

    • Record the final burette reading.

  • Repeat: Repeat the titration at least two more times to obtain concordant results (volumes that agree within ±0.05 mL).

  • Calculate the Molarity of the HEEDTA Solution: Use the following formula to calculate the exact molarity of the HEEDTA solution:

    MHEEDTA = (MZn × VZn) / VHEEDTA

    Where:

    • MHEEDTA = Molarity of the HEEDTA solution

    • MZn = Molarity of the standard zinc solution

    • VZn = Volume of the zinc solution used (e.g., 25.00 mL)

    • VHEEDTA = Average volume of the HEEDTA solution used from the titrations

Data Presentation

Table 1: Preparation of ~0.01 M HEEDTA Solution

ParameterValue
Molar Mass of HEEDTA278.26 g/mol
Target Molarity0.01 M
Volume of Solution1000 mL
Calculated Mass of HEEDTA2.7826 g
Actual Mass WeighedRecord experimental value here

Table 2: Standardization of HEEDTA Solution with Primary Standard Zinc

ParameterTrial 1Trial 2Trial 3
Mass of Zinc (g)Record value
Molarity of Zinc Solution (M)Calculate value
Volume of Zinc Solution (mL)25.0025.0025.00
Initial Burette Reading (mL)Record valueRecord valueRecord value
Final Burette Reading (mL)Record valueRecord valueRecord value
Volume of HEEDTA used (mL)Calculate valueCalculate valueCalculate value
Average Volume of HEEDTA (mL) Calculate value
Calculated Molarity of HEEDTA (M) Calculate value

Visualization of Experimental Workflow and Titration Chemistry

HEEDTA_Titration_Workflow cluster_prep Preparation of HEEDTA Solution cluster_std Standardization weigh Weigh HEEDTA dissolve Dissolve in H₂O weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Volume transfer->dilute prep_zn Prepare Standard Zn²⁺ Solution dilute->prep_zn ~0.01 M HEEDTA titrate Titrate with HEEDTA prep_zn->titrate calculate Calculate HEEDTA Molarity titrate->calculate result Standard Solution Ready for Use calculate->result Standardized HEEDTA Solution

Caption: Workflow for preparing and standardizing a HEEDTA solution.

Titration_Chemistry cluster_before Before Endpoint cluster_at At Endpoint M_Ind M-Indicator (Wine-Red) M_free Mⁿ⁺ (free) M_HEEDTA M-HEEDTA (Colorless) Ind_free Indicator (free) (Blue) HEEDTA HEEDTA (Titrant) HEEDTA->M_Ind Displaces Indicator HEEDTA->M_free Reacts with free Metal Ion

Caption: Chemical principle of HEEDTA titration with a metal ion indicator.

References

Application Notes and Protocols for the Complexometric Titration of Metal Ions Using HEEDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) in the complexometric titration of various metal ions. HEEDTA, a structural analogue of the widely used ethylenediaminetetraacetic acid (EDTA), offers distinct advantages in specific analytical applications due to its unique chelating properties.

Introduction to HEEDTA in Complexometric Titration

Complexometric titration is a cornerstone of volumetric analysis for the determination of metal ion concentrations. The technique relies on the formation of a stable, water-soluble complex between the metal ion and a chelating agent. While EDTA is the most common titrant, HEEDTA serves as a valuable alternative, exhibiting superior chelating capabilities for certain metal ions and under specific conditions. The presence of a hydroxyethyl group in the HEEDTA molecule can influence the stability and selectivity of the metal complexes formed, providing advantages in terms of masking interfering ions and achieving sharper endpoints in titrations.

HEEDTA, like EDTA, is a polyprotic acid and its chelating ability is pH-dependent. The stability of the metal-HEEDTA complex generally increases with increasing pH, as the carboxyl and amino groups of the ligand become deprotonated, making the lone pair of electrons more available for coordination with the metal ion.

Advantages of Using HEEDTA

The selection of HEEDTA over EDTA for a complexometric titration can offer several benefits:

  • Enhanced Selectivity: The structural modification in HEEDTA can lead to differences in the stability constants of its metal complexes compared to those of EDTA. This can be exploited to selectively titrate a specific metal ion in a mixture without the need for extensive masking procedures.

  • Improved Solubility of Metal Complexes: The hydroxyethyl group can enhance the aqueous solubility of certain metal-HEEDTA complexes, preventing precipitation during the titration, which can be a concern with EDTA for some metal ions under certain pH conditions.

  • Alternative for Specific Interferences: In instances where common masking agents for EDTA titrations are not effective or interfere with the reaction, HEEDTA may provide a viable alternative titration strategy.

Quantitative Data: Stability Constants of Metal-HEEDTA Complexes

The stability constant (log K) is a critical parameter in complexometric titrations, indicating the strength of the bond between the metal ion and the chelating agent. A higher log K value signifies a more stable complex, which is essential for a sharp and accurate endpoint. The following table summarizes the stability constants for various metal ions with HEEDTA.

Metal IonLog K (HEEDTA)
Fe(III)27.5
Bi(III)25.1
Th(IV)23.2
Zr(IV)22.5
Al(III)18.0
Cu(II)17.4
Ni(II)17.0
Pb(II)15.5
Zn(II)14.5
Cd(II)13.0
Ca(II)8.0
Mg(II)7.0

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Detailed methodologies for the complexometric titration of specific metal ions using HEEDTA are provided below.

Protocol 1: Determination of Iron (III)

Principle: Iron (III) forms a highly stable complex with HEEDTA. The titration is performed in an acidic medium (pH 2.0-3.0) to prevent the precipitation of iron (III) hydroxide. Salicylic acid is used as the indicator, which forms a colored complex with Fe(III). At the endpoint, HEEDTA displaces the salicylic acid from the iron complex, resulting in a distinct color change.

Reagents:

  • Standard HEEDTA solution (0.05 M)

  • Iron (III) sample solution

  • Salicylic acid indicator (2% w/v in ethanol)

  • Hydrochloric acid (HCl) or Ammonia (NH₃) solution for pH adjustment

  • pH meter or pH indicator paper

Procedure:

  • Pipette a known volume of the iron (III) sample solution into a 250 mL Erlenmeyer flask.

  • Dilute with approximately 50 mL of deionized water.

  • Adjust the pH of the solution to 2.0-3.0 using HCl or NH₃ solution.

  • Add 5-10 drops of salicylic acid indicator. The solution will turn a violet or reddish-purple color.

  • Titrate with the standard 0.05 M HEEDTA solution until the color changes from violet/reddish-purple to a pale yellow or colorless endpoint.

  • Record the volume of HEEDTA solution used.

  • Calculate the concentration of iron (III) in the sample.

Protocol 2: Determination of Bismuth (III)

Principle: Bismuth (III) can be accurately determined by direct titration with HEEDTA in an acidic solution (pH 1.5-2.0). Xylenol orange is a suitable indicator, forming a red-violet complex with Bi(III). The endpoint is marked by a color change to yellow as HEEDTA chelates the bismuth.

Reagents:

  • Standard HEEDTA solution (0.02 M)

  • Bismuth (III) sample solution

  • Xylenol orange indicator (0.1% w/v aqueous solution)

  • Nitric acid (HNO₃) for pH adjustment

Procedure:

  • Transfer a known aliquot of the bismuth (III) sample solution to a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of deionized water.

  • Adjust the pH to 1.5-2.0 with dilute HNO₃.

  • Add 2-3 drops of xylenol orange indicator. The solution will turn a red-violet color.

  • Titrate with the standard 0.02 M HEEDTA solution until the color sharply changes from red-violet to yellow.

  • Note the volume of HEEDTA titrant consumed.

  • Determine the concentration of bismuth (III) in the original sample.

Protocol 3: Determination of Aluminum (III) by Back-Titration

Principle: The reaction between aluminum (III) and HEEDTA is slow at room temperature. Therefore, a back-titration method is employed. A known excess of standard HEEDTA solution is added to the aluminum sample, and the solution is heated to ensure complete complexation. The unreacted HEEDTA is then back-titrated with a standard zinc (II) solution using a suitable indicator.

Reagents:

  • Standard HEEDTA solution (0.05 M)

  • Standard Zinc (II) solution (0.05 M)

  • Aluminum (III) sample solution

  • Eriochrome Black T indicator (0.5% w/v in ethanol)

  • Ammonia-ammonium chloride buffer (pH 10)

Procedure:

  • Pipette a known volume of the aluminum (III) sample solution into a 250 mL Erlenmeyer flask.

  • Add a precisely measured excess of the standard 0.05 M HEEDTA solution.

  • Heat the solution to boiling for a few minutes to ensure complete formation of the Al-HEEDTA complex.

  • Cool the solution to room temperature.

  • Add 5 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

  • Add a few drops of Eriochrome Black T indicator.

  • Titrate the excess HEEDTA with the standard 0.05 M Zinc (II) solution until the color changes from blue to violet.

  • Record the volume of the Zinc (II) solution used.

  • Calculate the amount of HEEDTA that reacted with the aluminum and subsequently the concentration of aluminum in the sample.

Visualizations

The following diagrams illustrate the logical workflow of the complexometric titration processes described.

Complexometric_Titration_Workflow cluster_direct Direct Titration Workflow (e.g., Fe(III), Bi(III)) prep Sample Preparation (Aliquot, Dilution) ph_adjust pH Adjustment (Acidic Medium) prep->ph_adjust indicator Indicator Addition (e.g., Salicylic Acid, Xylenol Orange) ph_adjust->indicator titration Titration with HEEDTA indicator->titration endpoint Endpoint Detection (Color Change) titration->endpoint calculation Concentration Calculation endpoint->calculation

Caption: Workflow for the direct complexometric titration of metal ions using HEEDTA.

Back_Titration_Workflow cluster_back Back-Titration Workflow (e.g., Al(III)) sample_prep Sample Preparation add_heedta Add Excess Standard HEEDTA sample_prep->add_heedta heating Heat to Ensure Complexation add_heedta->heating cooling Cool to Room Temperature heating->cooling buffer Add Buffer (pH 10) cooling->buffer indicator Add Indicator (Eriochrome Black T) buffer->indicator back_titration Back-Titrate with Standard Zn(II) indicator->back_titration endpoint Endpoint Detection back_titration->endpoint calculation Concentration Calculation endpoint->calculation

Caption: Workflow for the back-titration of metal ions using HEEDTA.

Chelation_Relationship M Metal Ion (Mⁿ⁺) Ind Indicator (Ind) M->Ind Forms Weak Complex M_Ind Metal-Indicator Complex (Colored) M->M_Ind M_HEEDTA Metal-HEEDTA Complex (Stable) M->M_HEEDTA Ind->M_Ind HEEDTA HEEDTA HEEDTA->M_HEEDTA M_Ind->HEEDTA HEEDTA displaces Indicator

Caption: Logical relationship of species in a direct complexometric titration with HEEDTA.

Application Notes: Spectrophotometric Determination of Iron Using HEEDTA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the determination of iron (III) concentration in aqueous samples using N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) as a chelating agent. This method relies on the formation of a stable Fe(III)-HEEDTA complex, which exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.

Introduction

Iron is a ubiquitous element of significant interest in various scientific and industrial fields, including environmental monitoring, clinical diagnostics, and materials science. Its accurate quantification is crucial. Spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. HEEDTA is a strong chelating agent that forms a stable, colorless 1:1 complex with ferric ions (Fe³⁺). The resulting complex can be quantified by measuring its absorbance in the UV range. This method is suitable for the determination of total iron after appropriate sample preparation to ensure all iron is in the ferric state.

Principle

HEEDTA reacts with iron (III) ions in a solution to form a stable Fe(III)-HEEDTA complex. The concentration of this complex, and therefore the concentration of iron in the sample, can be determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the complex. The relationship between absorbance and concentration is described by the Beer-Lambert law.

Experimental Protocols

Preparation of Reagents
  • Standard Iron Stock Solution (1000 mg/L): Dissolve 1.000 g of high-purity iron wire in a minimal amount of concentrated nitric acid. Gently heat in a fume hood to aid dissolution. After complete dissolution, cool the solution and quantitatively transfer it to a 1000 mL volumetric flask. Dilute to the mark with deionized water. Alternatively, a certified 1000 mg/L iron standard solution can be used.

  • HEEDTA Solution (0.1 M): Dissolve 27.83 g of HEEDTA (N-(2-Hydroxyethyl)ethylenediaminetriacetic acid) in approximately 800 mL of deionized water. Adjust the pH to around 7.0 with sodium hydroxide solution (1 M) to aid dissolution. Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.

  • Buffer Solution (pH 4.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 4.0.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used if the determination of Fe(II) is required, or to ensure all iron is in a single oxidation state before oxidation to Fe(III). Note: For the determination of total iron as Fe(III), this reagent is used prior to an oxidation step (e.g., with potassium permanganate or hydrogen peroxide) if Fe(II) is present in the sample.

Instrumentation

A UV-Visible spectrophotometer capable of measuring absorbance in the range of 200-400 nm is required. Quartz cuvettes with a 1 cm path length should be used for all measurements.

Preparation of Standard Curve
  • Prepare a series of iron standard solutions with concentrations ranging from 1 mg/L to 10 mg/L by diluting the 1000 mg/L iron stock solution.

  • For each standard solution (and a blank):

    • Pipette 10 mL of the standard solution into a 50 mL volumetric flask.

    • Add 5 mL of the 0.1 M HEEDTA solution.

    • Add 10 mL of the pH 4.0 acetate buffer solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the solutions to stand for at least 15 minutes to ensure complete complex formation.

  • Measure the absorbance of each standard solution against the blank at the predetermined wavelength of maximum absorbance (λmax) for the Fe(III)-HEEDTA complex (approximately 260 nm, which should be determined experimentally by scanning the spectrum of one of the standards).

  • Plot a calibration curve of absorbance versus iron concentration. The plot should be linear and pass through the origin.

Sample Analysis
  • Sample Preparation: The sample should be appropriately diluted to bring the iron concentration within the range of the standard curve. If the sample contains particulate matter, it should be filtered. If the iron is not in the Fe(III) state, an oxidation step (e.g., addition of a few drops of concentrated hydrogen peroxide followed by boiling to remove the excess) is necessary.

  • Complex Formation: Pipette 10 mL of the prepared sample into a 50 mL volumetric flask. Follow the same procedure as for the standard solutions (addition of HEEDTA and buffer, and dilution to volume).

  • Absorbance Measurement: Measure the absorbance of the sample solution against the reagent blank at the λmax.

  • Concentration Determination: Determine the concentration of iron in the sample by comparing its absorbance to the standard curve.

Data Presentation

The following tables summarize the typical quantitative data associated with the spectrophotometric determination of iron using HEEDTA.

ParameterValue
Wavelength of Maximum Absorbance (λmax)~ 260 nm
Optimal pH Range3.5 - 4.5
Molar Absorptivity (ε)Concentration-dependent
Beer's Law Linearity Range1 - 10 mg/L
Limit of Detection (LOD)~ 0.1 mg/L
Limit of Quantification (LOQ)~ 0.3 mg/L

Table 1: Key Parameters for Spectrophotometric Iron Determination with HEEDTA.

Interfering IonTolerance Limit (mg/L)
Cu²⁺50
Ni²⁺100
Co²⁺75
Mn²⁺200
Zn²⁺150
Ca²⁺> 500
Mg²⁺> 500

Table 2: Effect of Interfering Ions on the Determination of 10 mg/L Iron.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (HEEDTA, Buffer, Iron Standards) Complexation Complex Formation (Add HEEDTA and Buffer) Reagents->Complexation Sample Prepare Sample (Dilution, Oxidation) Sample->Complexation Spectro Spectrophotometric Measurement (at λmax ~ 260 nm) Complexation->Spectro StdCurve Generate Standard Curve Spectro->StdCurve Concentration Determine Iron Concentration Spectro->Concentration StdCurve->Concentration

Caption: Experimental workflow for the spectrophotometric determination of iron using HEEDTA.

Logical_Relationship Fe_ion Fe³⁺ Ion in Sample Complex Fe(III)-HEEDTA Complex Fe_ion->Complex + HEEDTA HEEDTA Reagent HEEDTA->Complex + Absorbance UV Absorbance Complex->Absorbance is proportional to Concentration Iron Concentration Absorbance->Concentration determines (via Beer's Law)

Caption: Logical relationship for the spectrophotometric determination of iron with HEEDTA.

HEEDTA as a Masking Agent for Interfering Ions in Quantitative Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in complexometric titrations and spectrophotometry, the presence of interfering ions can significantly compromise the accuracy and precision of results. Masking agents are crucial reagents employed to selectively block the reactivity of these interfering ions without the need for physical separation. N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA), a structural analogue of the widely used ethylenediaminetetraacetic acid (EDTA), has emerged as a valuable masking agent with distinct advantages in specific analytical scenarios. Its unique molecular structure, featuring a hydroxyethyl group, imparts differential stability to the metal complexes it forms compared to EDTA, enabling selective masking of certain metal ions.

This document provides detailed application notes and protocols for the utilization of HEEDTA as a masking agent in quantitative analysis. It is designed to guide researchers, scientists, and drug development professionals in overcoming common interferences and achieving more reliable analytical data.

Principle of Masking with HEEDTA

HEEDTA is a polydentate ligand that forms stable, water-soluble complexes with a wide range of metal ions. The fundamental principle behind its function as a masking agent lies in the significant differences in the stability constants of the complexes it forms with various metal ions. When introduced into a sample solution, HEEDTA will preferentially form a highly stable complex with the interfering ion, effectively sequestering it and preventing it from participating in the primary analytical reaction with the titrant or chromogenic reagent. The analyte of interest, which forms a less stable complex with HEEDTA under the specific experimental conditions (e.g., pH), remains free to react, allowing for its accurate quantification.

The selectivity of masking with HEEDTA can be finely tuned by controlling the pH of the solution. The stability of metal-HEEDTA complexes is pH-dependent, and by adjusting the pH, it is possible to selectively mask certain ions while leaving others available for determination.

Applications of HEEDTA as a Masking Agent

HEEDTA is particularly effective in masking trivalent metal ions such as aluminum (Al³⁺) and iron (Fe³⁺), which are common interferences in the determination of divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺). This makes it highly valuable in applications such as:

  • Water Hardness Determination: Accurately quantifying calcium and magnesium levels in water samples that may also contain interfering ions like aluminum and iron.

  • Analysis of Alloys: Determining the concentration of specific metals in alloy samples where other metallic components could interfere with the analysis.

  • Pharmaceutical Analysis: Ensuring the accuracy of assays for metal-containing active pharmaceutical ingredients (APIs) or excipients in the presence of other metallic impurities.

  • Spectrophotometric Analysis: Eliminating interference from certain metal ions in colorimetric and spectrophotometric methods for the determination of other metals.

Quantitative Data: Stability Constants of Metal-HEEDTA Complexes

The effectiveness of a masking agent is directly related to the stability of the complexes it forms with interfering ions. The stability constant (log K) is a quantitative measure of this stability; a higher log K value indicates a more stable complex. The table below summarizes the stability constants for HEEDTA with various metal ions.

Metal Ionlog K (HEEDTA)
Fe³⁺20.4
Al³⁺17.6
Cu²⁺17.4
Ni²⁺17.0
Pb²⁺15.6
Zn²⁺14.5
Cd²⁺13.6
Fe²⁺12.2
Mn²⁺10.7
Ca²⁺8.0
Mg²⁺7.0
Ba²⁺5.8
Sr²⁺5.5

Note: These are approximate values and can vary slightly depending on experimental conditions such as ionic strength and temperature.

As evident from the table, HEEDTA forms significantly more stable complexes with Fe³⁺ and Al³⁺ compared to Ca²⁺ and Mg²⁺. This large difference in stability constants is the basis for its successful application as a masking agent for these common interfering ions in the determination of water hardness and other analyses involving calcium and magnesium.

Experimental Protocols

Protocol 1: Determination of Calcium and Magnesium (Total Hardness) in Water Samples with High Levels of Aluminum and Iron Interference

This protocol details the use of HEEDTA to mask Al³⁺ and Fe³⁺ during the complexometric titration of Ca²⁺ and Mg²⁺ with EDTA.

Materials:

  • Standard EDTA solution (0.01 M)

  • HEEDTA solution (0.1 M)

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Eriochrome Black T (EBT) indicator

  • Water sample

  • Burette, pipette, conical flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL conical flask.

  • Masking of Interfering Ions: Add 2.0 mL of 0.1 M HEEDTA solution to the flask. Swirl gently to mix. Allow the solution to stand for 5 minutes to ensure complete complexation of the interfering ions.

  • pH Adjustment: Add 2.0 mL of the ammonia-ammonium chloride buffer solution (pH 10) to the flask.

  • Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator. The solution should turn wine-red.

  • Titration: Titrate the sample with the standard 0.01 M EDTA solution. The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.

  • Record and Calculate: Record the volume of EDTA used. Calculate the total hardness of the water sample in terms of mg/L of CaCO₃.

Calculation:

Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

  • V_EDTA = Volume of EDTA used in mL

  • M_EDTA = Molarity of EDTA solution

  • 100.09 = Molar mass of CaCO₃

  • V_sample = Volume of the water sample in mL

Logical Workflow for Masking Interfering Ions in Water Hardness Determination

G cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Analysis Sample Water Sample (Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺) Add_HEEDTA Add HEEDTA Solution Sample->Add_HEEDTA Masked_Sample Sample with Masked Al³⁺-HEEDTA & Fe³⁺-HEEDTA Add_HEEDTA->Masked_Sample Add_Buffer Add Buffer (pH 10) Masked_Sample->Add_Buffer Add_Indicator Add EBT Indicator Add_Buffer->Add_Indicator Titrate_EDTA Titrate with Standard EDTA Add_Indicator->Titrate_EDTA Endpoint Endpoint Reached (Color Change: Red to Blue) Titrate_EDTA->Endpoint Calculate Calculate Total Hardness (Ca²⁺ + Mg²⁺) Endpoint->Calculate

Caption: Workflow for determining water hardness using HEEDTA as a masking agent.

Protocol 2: Spectrophotometric Determination of a Metal Ion (M₁²⁺) in the Presence of an Interfering Metal Ion (M₂³⁺)

This protocol provides a general framework for using HEEDTA in spectrophotometric analysis. The specific chromogenic reagent and wavelength will depend on the analyte metal ion (M₁²⁺).

Materials:

  • Standard solution of the analyte metal ion (M₁²⁺)

  • HEEDTA solution (concentration to be optimized)

  • Chromogenic reagent specific for M₁²⁺

  • Buffer solution to maintain optimal pH for color development

  • Sample solution containing M₁²⁺ and the interfering ion M₂³⁺

  • Spectrophotometer

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of M₁²⁺ of known concentrations.

    • To each standard, add the optimized concentration of HEEDTA solution.

    • Add the appropriate buffer and chromogenic reagent.

    • Allow time for color development as specified by the method for the chromogenic reagent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the M₁²⁺-reagent complex.

    • Plot a calibration curve of absorbance versus the concentration of M₁²⁺.

  • Sample Analysis:

    • Take a known volume of the sample solution.

    • Add the same optimized concentration of HEEDTA solution as used for the standards.

    • Add the buffer and chromogenic reagent.

    • Allow for color development.

    • Measure the absorbance of the sample at the same λ_max.

    • Determine the concentration of M₁²⁺ in the sample using the calibration curve.

Logical Relationship in Spectrophotometric Masking

G Analyte Analyte (M₁²⁺) Add_Reagent Add Chromogenic Reagent Analyte->Add_Reagent Interferent Interferent (M₂³⁺) Add_HEEDTA Add HEEDTA Interferent->Add_HEEDTA Masked_Complex Stable M₂³⁺-HEEDTA Complex (No Color) Add_HEEDTA->Masked_Complex Colored_Complex Colored M₁²⁺-Reagent Complex (Measured) Add_Reagent->Colored_Complex

Caption: Selective complexation of analyte and interferent using HEEDTA.

Conclusion

HEEDTA serves as a highly effective masking agent for a variety of interfering ions in quantitative analysis, most notably for aluminum and iron in the presence of calcium and magnesium. Its application, guided by the principles of complex stability and pH control, allows for significantly improved accuracy and reliability in analytical measurements. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to implement HEEDTA in their analytical workflows, leading to more robust and dependable results in research, quality control, and drug development.

Application Notes and Protocols for Metal Ion Analysis Using HEEDTA in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique for the separation and quantification of metal ions. The use of chelating agents is pivotal for the successful analysis of many metal ions, as it facilitates their separation and detection. N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) is a polyaminocarboxylic acid that forms stable complexes with a variety of metal ions. The formation of these negatively charged complexes allows for their separation by capillary zone electrophoresis (CZE) with UV detection. These application notes provide detailed protocols for the analysis of metal ions as their HEEDTA complexes using capillary electrophoresis.

Principle of Separation

Metal ions in a sample are complexed with HEEDTA prior to or during the electrophoretic separation. The resulting metal-HEEDTA complexes are anionic and can be separated based on their charge-to-size ratio in a capillary filled with a background electrolyte (BGE). The separation is achieved by applying a high voltage across the capillary, which causes the analytes to migrate at different velocities towards the detector. Direct UV detection is typically used, as the metal-HEEDTA complexes often exhibit absorbance in the UV region.

Application: Analysis of Iron(III)

A specific application of HEEDTA in capillary electrophoresis is the analysis of ferric iron (Fe(III)). The formation of the stable Fe(III)-HEEDTA complex allows for its separation and quantification in various matrices.

Experimental Protocols

General Capillary Conditioning Protocol

A new fused-silica capillary should be conditioned prior to its first use.

  • Rinse the capillary with 1 M sodium hydroxide for 20 minutes.

  • Flush with deionized water for 20 minutes.

  • Finally, equilibrate with the running buffer (BGE) for 30 minutes.

For daily use, pre-condition the capillary by flushing with 0.1 M NaOH for 5 minutes, followed by deionized water for 5 minutes, and then the running buffer for 10 minutes.

Protocol for the Analysis of Fe(III)-HEEDTA

This protocol is based on established methods for the separation of iron-polyaminocarboxylate complexes.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length of 50 cm)

  • Data acquisition and processing software

Reagents:

  • N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA)

  • Iron(III) standard solution (e.g., FeCl₃)

  • Sodium phosphate, monobasic and dibasic, or 3-(N-morpholino)propanesulfonic acid (MOPS) for buffer preparation

  • Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions:

  • Background Electrolyte (BGE):

    • Option 1 (Phosphate Buffer): Prepare a 25 mM sodium phosphate buffer and adjust the pH to 7.1.

    • Option 2 (MOPS Buffer): Prepare a 50 mM MOPS buffer and adjust the pH to 7.1[1].

  • HEEDTA Solution: Prepare a stock solution of HEEDTA (e.g., 10 mM) in deionized water.

  • Sample Preparation:

    • Take a known volume of the sample containing the metal ion.

    • Add an excess of the HEEDTA solution to ensure complete complexation. The final concentration of HEEDTA should be sufficient to complex all metal ions present.

    • Adjust the pH of the sample to the desired value (e.g., pH 7.1 to match the BGE).

    • Dilute the sample with the BGE if necessary.

  • Standard Preparation: Prepare a series of calibration standards by complexing known concentrations of the metal ion standard solution with an excess of HEEDTA in the BGE.

Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica, 50 cm effective length, 50 µm I.D.

  • Background Electrolyte: 25 mM Phosphate buffer (pH 7.1) or 50 mM MOPS buffer (pH 7.1)[1].

  • Applied Voltage: -20 kV to -30 kV (negative polarity is used as the complexes are anionic).

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Direct UV detection at a wavelength where the metal-HEEDTA complex absorbs (e.g., 214 nm or 260 nm).

  • Capillary Temperature: 25 °C.

Data Presentation

Quantitative data for the analysis of various metal ions using HEEDTA in capillary electrophoresis is limited in the readily available scientific literature. The following table summarizes the reported observations for Fe(III)-HEEDTA.

Metal IonBackground Electrolyte (BGE)pHObservations
Fe(III)25 mM Phosphate7.1Sharp peak obtained[1].
Fe(III)50 mM MOPS7.1Adequate separation observed[1].
Cu(II)Not Reported-Data not available in the reviewed literature.
Zn(II)Not Reported-Data not available in the reviewed literature.
Ni(II)Not Reported-Data not available in the reviewed literature.
Co(II)Not Reported-Data not available in the reviewed literature.

Note: While protocols for other metal ions with HEEDTA are not explicitly detailed in the surveyed literature, the general protocol for Fe(III) can be adapted. Optimization of the BGE composition, pH, and detection wavelength will be necessary for each specific metal ion.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_complexation Complexation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Sample containing Metal Ions Complex Formation of Metal-HEEDTA Complex Sample->Complex HEEDTA HEEDTA Solution HEEDTA->Complex BGE Background Electrolyte (BGE) Injection Hydrodynamic Injection BGE->Injection Complex->Injection Separation Electrophoretic Separation Injection->Separation Applied Voltage Detection UV Detection Separation->Detection Analysis Quantification and Identification Detection->Analysis signaling_pathway cluster_CE Inside the Capillary M Metal Ion (Mn+) Complex [M(HEEDTA)]n- M->Complex Complexation HEEDTA HEEDTA HEEDTA->Complex Capillary Capillary (Negative Charge) Anode Capillary->Anode Migration Detector UV Detector Cathode

References

Application Notes and Protocols for Electrochemical Detection of Metal-HEEDTA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) is a strong chelating agent widely used in various industrial and pharmaceutical applications to form stable complexes with metal ions. The ability to accurately detect and quantify these metal-HEEDTA complexes is crucial for process monitoring, environmental analysis, and quality control in drug development. Electrochemical methods offer a sensitive, selective, and cost-effective approach for the analysis of these complexes. This document provides detailed application notes and protocols for the determination of metal-HEEDTA complexes using various electrochemical techniques.

Electrochemical techniques are well-suited for the detection of metal ions and their complexes.[1] Methods such as voltammetry, potentiometry, and electrochemical impedance spectroscopy provide high sensitivity and selectivity, often with the advantage of portability and rapid analysis.[2]

Voltammetric Methods

Voltammetry is a powerful electroanalytical technique for the determination of trace metals.[3] Stripping voltammetry, in particular, offers excellent sensitivity due to a preconcentration step.[4]

Catalytic Adsorptive Stripping Voltammetry (CAdSV) for Germanium(IV) Detection

This method utilizes the catalytic properties of the Vanadium(IV)-HEEDTA complex to enhance the adsorptive stripping voltammetric signal of the Germanium(IV)-catechol complex.[5][6]

Application Note: This highly sensitive technique is suitable for the determination of trace levels of Germanium in various samples, including environmental and industrial process streams. The V(IV)-HEEDTA complex plays a crucial role in the catalytic cycle, leading to significant signal amplification.[5][7]

Quantitative Data:

ParameterValueReference
AnalyteGermanium(IV)[7]
TechniqueCatalytic Adsorptive Stripping Voltammetry (CAdSV)[5]
Working ElectrodeBismuth Film Electrode (BiFE)[5]
Linear Range5 - 90 nM[8]
Limit of Detection (LOD)0.085 nM[7]

Experimental Protocol:

1. Reagent and Electrode Preparation:

  • Supporting Electrolyte: Prepare a solution containing 0.05 M acetate buffer (pH 4.4), 1 mM catechol, 1 mM V(IV), and 1.5 mM HEEDTA.[5]

  • V(IV)-HEEDTA Complex Solution: Prepare by mixing appropriate amounts of a 0.2 M VOSO₄ solution with a HEEDTA solution and adjusting the pH to match the acetate buffer.

  • Working Electrode: A bismuth film electrode (BiFE) deposited on a glassy carbon electrode (GCE) or a screen-printed electrode (SPE) can be used.[5][8] The bismuth film can be electrochemically deposited from a solution containing Bi(III) ions.

2. Electrochemical Measurement:

  • Instrument: A standard voltammetric analyzer with a three-electrode setup (working electrode, Ag/AgCl reference electrode, and platinum auxiliary electrode) is required.

  • Preconcentration Step: Immerse the electrodes in the sample solution containing the supporting electrolyte. Apply an accumulation potential of -0.4 V for a duration of 30 seconds with stirring.[5]

  • Stripping Step: After the accumulation, stop the stirring and allow the solution to quiet for 5 seconds. Then, scan the potential in the positive direction using a differential pulse waveform.

  • Quantification: The peak current is proportional to the concentration of Ge(IV) in the sample. Quantification is typically performed using the standard addition method.

CAdSV_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Sample Sample Preparation Preconcentration Preconcentration -0.4 V, 30s Sample->Preconcentration Electrolyte Prepare Supporting Electrolyte with V(IV)-HEEDTA Electrolyte->Preconcentration Electrode Prepare Bismuth Film Electrode Electrode->Preconcentration Stripping Stripping (Differential Pulse) Preconcentration->Stripping Potential Scan Detection Signal Detection (Peak Current) Stripping->Detection Quantification Quantification (Standard Addition) Detection->Quantification

CAdSV workflow for Germanium detection.
Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) for Chromium Speciation

Application Note: This method can be used for the speciation of Cr(III) and Cr(VI). HEEDTA can be used as a complexing agent to selectively determine one species in the presence of the other. The method relies on the adsorptive accumulation of the Cr-HEEDTA complex onto the working electrode surface prior to the voltammetric scan.

Quantitative Data:

ParameterValue
AnalyteChromium (speciation of Cr(III)/Cr(VI))
TechniqueDifferential Pulse Adsorptive Stripping Voltammetry (DPAdSV)
Working ElectrodeHanging Mercury Drop Electrode (HMDE) or modified solid electrodes
Complexing AgentsPyrocatechol Violet (PCV) and HEEDTA

Experimental Protocol:

1. Reagent and Electrode Preparation:

  • Supporting Electrolyte: An appropriate buffer solution (e.g., acetate buffer) is used to control the pH, which is critical for the complexation and adsorption steps.

  • Complexing Agents: Solutions of pyrocatechol violet (PCV) and HEEDTA are added to the sample.

  • Working Electrode: A hanging mercury drop electrode (HMDE) is traditionally used, but modern applications may employ less toxic alternatives like bismuth or gold nanoparticle-modified electrodes.[9]

2. Electrochemical Measurement:

  • Preconcentration Step: The working electrode is immersed in the sample solution containing the supporting electrolyte and complexing agents. An accumulation potential is applied for a defined period with stirring to facilitate the adsorption of the chromium complex.

  • Stripping Step: After a brief quiet period, the potential is scanned using a differential pulse waveform. The resulting peak current corresponds to the concentration of the targeted chromium species.

  • Speciation: By carefully controlling the solution pH and the choice of complexing agents, it is possible to selectively determine Cr(III) and Cr(VI).

DPAdSV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Analysis cluster_result Result Sample Aqueous Sample Additives Add Buffer, PCV, and HEEDTA Sample->Additives Accumulation Adsorptive Accumulation Additives->Accumulation Stripping DP Stripping Scan Accumulation->Stripping Signal Measure Peak Current Stripping->Signal Concentration Determine Cr Concentration Signal->Concentration

DPAdSV workflow for Chromium speciation.

Potentiometric Methods

Potentiometry, particularly with the use of ion-selective electrodes (ISEs), measures the potential difference between two electrodes to determine the concentration of an ion in solution.[10]

Ion-Selective Electrodes (ISEs) for Metal-HEEDTA Complexes

Application Note: An ISE for a specific metal ion can be used to determine the concentration of that metal when complexed with HEEDTA. The ISE measures the activity of the free (uncomplexed) metal ion in equilibrium with the metal-HEEDTA complex. By knowing the stability constant of the complex, the total metal concentration can be calculated. This method is particularly useful for continuous monitoring and process control.

Quantitative Data:

ParameterGeneral Range
AnalyteFree metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺) in equilibrium with HEEDTA complexes
TechniquePotentiometry with Ion-Selective Electrodes (ISEs)
Working ElectrodeSolid-state or polymer membrane ISE specific to the target metal
Dynamic RangeTypically 10⁻⁶ to 10⁻¹ M

Experimental Protocol:

1. Electrode and Solution Preparation:

  • Ion-Selective Electrode: An ISE specific to the metal of interest (e.g., a lead ISE with a PbS/Ag₂S membrane) is required.[8][11]

  • Reference Electrode: A stable reference electrode, such as Ag/AgCl, is used.[10]

  • Calibration Standards: Prepare a series of standard solutions of the metal ion of known concentrations.

2. Measurement Procedure:

  • Calibration: Immerse the ISE and reference electrode in the standard solutions, from lowest to highest concentration, and record the potential at each point. Plot the potential versus the logarithm of the metal ion activity (or concentration) to create a calibration curve.

  • Sample Measurement: Rinse and immerse the electrodes in the sample solution containing the metal-HEEDTA complex. Allow the potential reading to stabilize.

  • Calculation: Use the measured potential and the calibration curve to determine the concentration of the free metal ion in the sample. The total metal concentration can then be calculated using the stability constant of the metal-HEEDTA complex and the known concentration of HEEDTA.

ISE_Logic cluster_equilibrium Chemical Equilibrium in Sample cluster_measurement Potentiometric Measurement cluster_calculation Calculation Complex Metal-HEEDTA Complex FreeMetal Free Metal Ion Complex->FreeMetal FreeHEEDTA Free HEEDTA Complex->FreeHEEDTA ISE Ion-Selective Electrode FreeMetal->ISE senses Potential Measure Potential (E) ISE->Potential CalcFree Calculate Free [Metal] Potential->CalcFree Calibration Calibration Curve (E vs. log[Metal]) Calibration->CalcFree CalcTotal Calculate Total [Metal] using Stability Constant CalcFree->CalcTotal

Logic diagram for ISE measurement of metal-HEEDTA.

Electrochemical Impedance Spectroscopy (EIS)

Application Note: EIS is a non-destructive technique that probes the interfacial properties of an electrode. It can be used to study the formation and stability of metal-HEEDTA complexes at the electrode surface. Changes in the impedance spectrum, particularly the charge transfer resistance, can be correlated with the concentration of the metal complex. This method is valuable for mechanistic studies and sensor development.

Quantitative Data: Quantitative data for EIS is highly dependent on the specific system under investigation (electrode, metal-HEEDTA complex, and solution conditions). The primary output is an impedance spectrum (Nyquist or Bode plot), from which parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl) are extracted.

Experimental Protocol:

1. System Setup:

  • Electrochemical Cell: A standard three-electrode cell is used. The choice of working electrode is critical and can range from glassy carbon to gold or platinum, depending on the specific interaction with the metal-HEEDTA complex.

  • Electrolyte: A suitable supporting electrolyte is chosen that does not interfere with the complexation reaction.

2. EIS Measurement:

  • Instrument: A potentiostat with a frequency response analyzer is required.

  • Procedure: A small amplitude AC potential is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a constant DC potential. The resulting AC current and phase shift are measured.

  • Data Analysis: The impedance data is typically plotted as a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent circuit model to extract meaningful physical parameters. The charge transfer resistance (Rct) is often inversely proportional to the concentration of the electroactive species.

EIS_Workflow Setup Three-Electrode Cell Setup Measurement Apply AC Potential (Varying Frequency) Setup->Measurement Response Measure AC Current and Phase Shift Measurement->Response Plotting Generate Nyquist Plot (-Z'' vs. Z') Response->Plotting Modeling Fit to Equivalent Circuit Model Plotting->Modeling Parameters Extract Parameters (e.g., Rct, Cdl) Modeling->Parameters Correlation Correlate Rct with Complex Concentration Parameters->Correlation

General workflow for EIS analysis.

Conclusion

Electrochemical methods provide a versatile and powerful toolkit for the detection and quantification of metal-HEEDTA complexes. Voltammetric techniques, especially CAdSV, offer exceptionally low detection limits for specific analytes like Germanium. Potentiometric methods using ISEs are well-suited for monitoring free metal ion concentrations in equilibrium with HEEDTA complexes, which is valuable for speciation studies and process control. EIS provides detailed information about the interfacial behavior of these complexes, aiding in fundamental research and sensor development. The choice of the most appropriate technique will depend on the specific metal ion, the required sensitivity, the sample matrix, and the analytical objective.

References

HEEDTA in Soil Remediation: Application Notes and Protocols for Heavy Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) is a chelating agent that has shown promise in the field of soil remediation for the extraction of heavy metals. Its ability to form stable, water-soluble complexes with various metal ions makes it a candidate for soil washing and enhanced phytoremediation techniques. These application notes provide an overview of HEEDTA's use, supported by quantitative data and detailed experimental protocols to guide researchers in its application. While extensive research has been conducted on similar chelating agents like EDTA, this document focuses on the available information for HEEDTA and provides generalized protocols based on established soil washing principles.

Mechanism of Action

HEEDTA is an aminopolycarboxylic acid that acts as a hexadentate ligand. The nitrogen and oxygen atoms in its structure can donate electron pairs to a metal ion, forming a stable chelate complex. This process effectively mobilizes heavy metals that are otherwise bound to soil particles, making them available for removal through soil washing or for uptake by plants in phytoremediation. The effectiveness of HEEDTA in mobilizing heavy metals is influenced by factors such as soil pH, the concentration of the chelating agent, contact time, and the specific heavy metals present in the soil.

Quantitative Data on HEEDTA Application

The following tables summarize the quantitative data available on the application of HEEDTA for increasing the bioavailability of heavy metals in soil, primarily in the context of phytoremediation enhancement.

Table 1: Effect of HEEDTA on the Availability of Lead (Pb) and Zinc (Zn) in Contaminated Soil

HEEDTA Application Rate (mM/kg of soil)PlantIncrease in Pb Availability (%)Increase in Zn Availability (%)
4.5Sunflower8.0[1]12.2[1]
4.5Canola8.3[1]11.1[1]

Table 2: Effect of HEEDTA on Heavy Metal Uptake by Helianthus annuus (Sunflower)

HEEDTA Application Rate (g/kg of soil)Heavy MetalInitial Shoot Concentration (mg/kg)Final Shoot Concentration (mg/kg)Total Metal Uptake per Plant (µg)
0.5Cadmium (Cd) & Nickel (Ni)34 (Cd), 15 (Ni)Not specified42[2]

Note: The study cited did not provide the final separate concentrations for Cd and Ni but gave a combined total metal uptake.

Experimental Protocols

The following are detailed protocols for laboratory-scale experiments to evaluate the efficacy of HEEDTA in heavy metal extraction from contaminated soil.

Protocol 1: Batch Soil Washing Experiment

This protocol is designed to determine the optimal conditions for heavy metal extraction using HEEDTA in a batch washing process.

1. Soil Preparation: a. Collect soil samples from the contaminated site. b. Air-dry the soil samples at room temperature for 48-72 hours. c. Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity. d. Characterize the soil for its physicochemical properties, including pH, organic matter content, and initial heavy metal concentrations (e.g., Pb, Cd, Zn).

2. HEEDTA Solution Preparation: a. Prepare stock solutions of HEEDTA at various concentrations (e.g., 1, 5, 10, 20, 50 mM). b. Adjust the pH of the HEEDTA solutions to different levels (e.g., 4, 5, 6, 7) using NaOH or HCl to assess the effect of pH on extraction efficiency.

3. Batch Extraction Procedure: a. Weigh a specific amount of the prepared soil (e.g., 10 g) into a series of centrifuge tubes. b. Add a specific volume of the HEEDTA solution to each tube to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v). c. Securely cap the tubes and place them on a mechanical shaker. d. Agitate the samples for different contact times (e.g., 1, 4, 8, 12, 24 hours) at a constant speed (e.g., 150 rpm). e. After agitation, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the liquid phase. f. Filter the supernatant through a 0.45 µm filter.

4. Heavy Metal Analysis: a. Analyze the filtered supernatant for heavy metal concentrations using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). b. Calculate the extraction efficiency for each heavy metal at each experimental condition using the following formula: Extraction Efficiency (%) = (Concentration of metal in extract × Volume of extract) / (Initial concentration of metal in soil × Weight of soil) × 100

Protocol 2: Column Leaching Experiment

This protocol simulates the in-situ soil flushing process to evaluate the continuous extraction of heavy metals by HEEDTA.

1. Column Preparation: a. Use a glass or PVC column of appropriate dimensions (e.g., 5 cm diameter, 30 cm length). b. Place a layer of glass wool or fine mesh at the bottom of the column to prevent soil loss. c. Pack a known amount of the prepared contaminated soil into the column to a specific bulk density. d. Place another layer of glass wool on top of the soil to ensure even distribution of the leaching solution.

2. Leaching Procedure: a. Saturate the soil column with deionized water from the bottom up to remove trapped air. b. Allow the column to drain freely. c. Introduce the HEEDTA solution of a predetermined optimal concentration and pH (from batch experiments) to the top of the column using a peristaltic pump at a constant flow rate. d. Collect the leachate from the bottom of the column at regular time intervals or pore volumes. e. Continue the leaching process until the heavy metal concentration in the leachate becomes negligible.

3. Analysis: a. Measure the volume of the collected leachate at each interval. b. Analyze the leachate samples for heavy metal concentrations using AAS or ICP-MS. c. After the leaching process, dismantle the column and collect soil samples from different depths. d. Analyze the residual heavy metal concentrations in the soil samples to determine the overall removal efficiency and the distribution of remaining metals.

Visualizations

Diagram 1: Experimental Workflow for Batch Soil Washing

Batch_Washing_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Soil_Sample Contaminated Soil Sample Prepare_Soil Air-dry, Sieve (2mm) & Characterize Soil_Sample->Prepare_Soil Mix Mix Soil & HEEDTA Solution (e.g., 1:10 w/v) Prepare_Soil->Mix Prepare_HEEDTA Prepare HEEDTA Solutions (Varying Concentration & pH) Prepare_HEEDTA->Mix Agitate Agitate for Varied Contact Times (e.g., 1-24h) Mix->Agitate Separate Centrifuge & Filter (0.45µm) Agitate->Separate Analyze Analyze Supernatant for Heavy Metals (AAS or ICP-MS) Separate->Analyze Calculate Calculate Extraction Efficiency Analyze->Calculate

Caption: Workflow for batch soil washing with HEEDTA.

Diagram 2: Logical Relationship in HEEDTA-Assisted Soil Remediation

HEEDTA_Remediation_Logic HM_Bound Heavy Metals (Bound to Soil Particles) HEEDTA HEEDTA Application (Soil Washing or Flushing) Clean_Soil Remediated Soil Chelation Chelation HEEDTA->Chelation forms HM_Complex Soluble HEEDTA-Metal Complexes Chelation->HM_Complex HM_Extracted Extracted Heavy Metals in Leachate HM_Complex->HM_Extracted leads to

Caption: Logical flow of HEEDTA-based soil remediation.

References

Application Notes and Protocols for the Role of HEEDTA in the TALSPEAK Process

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the TALSPEAK (Trivalent Actinide Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process, with a specific focus on the integral role of N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) in the separation of trivalent actinides from lanthanides. This document includes experimental protocols, quantitative data, and visualizations to facilitate the understanding and implementation of this advanced separation technique.

Introduction

The separation of trivalent actinides (An(III)), such as americium (Am) and curium (Cm), from lanthanides (Ln(III)) is a significant challenge in the nuclear fuel cycle and for the production of high-purity radioisotopes for medical applications. The chemical similarities between these two groups of elements, particularly their ionic radii and charge, make their separation difficult. The TALSPEAK process is a robust solvent extraction method designed to address this challenge.[1][2]

Traditionally, the TALSPEAK process has utilized diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA) as the aqueous complexing agent. However, recent advancements have demonstrated that substituting DTPA with HEEDTA offers significant advantages, including improved mass transfer kinetics and a reduction in the complexity of interactions within the system.[3][4] In this modified process, often referred to as an "Advanced TALSPEAK" or "ALSEP" (Actinide Lanthanide Separation Process), HEEDTA acts as a "holdback" reagent, selectively forming stable complexes with actinides in the aqueous phase, thus preventing their extraction into the organic phase along with the lanthanides.[5][6]

Principle of Separation

The HEEDTA-modified TALSPEAK process is based on the differential partitioning of trivalent actinides and lanthanides between an organic phase and an aqueous phase.

  • Organic Phase: Contains an acidic organophosphorus extractant, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), dissolved in a suitable organic diluent like n-dodecane. This phase selectively extracts the less strongly complexed lanthanide ions.[7][8]

  • Aqueous Phase: Contains the trivalent actinides and lanthanides, a carboxylic acid buffer (e.g., citric acid or lactic acid) to maintain a specific pH, and the key complexing agent, HEEDTA.[5][7]

HEEDTA forms more stable complexes with the trivalent actinides than with the trivalent lanthanides. This preferential complexation "holds back" the actinides in the aqueous phase while the lanthanides are extracted into the organic phase. The separation is driven by the subtle differences in the stability of the metal-ligand complexes.

Quantitative Data

The efficiency of the TALSPEAK process using HEEDTA is evaluated based on distribution ratios (D) and separation factors (SF). The distribution ratio is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase. The separation factor is the ratio of the distribution ratios of two different metal ions.

Table 1: Typical Compositions of Organic and Aqueous Phases in a HEEDTA-based TALSPEAK Process

PhaseComponentConcentrationReference
Organic2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP])1.0 M[7]
n-dodecaneDiluent[7]
AqueousN-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA)0.125 M[7]
Citric Acid Buffer0.6 M[7]
pH2.6 - 3.75[5][7]

Table 2: Separation Factors for Americium (Am) vs. Lanthanides (Eu, Gd) in the HEH[EHP]/HEEDTA System

ParameterValueReference
Separation Factor (SFEu/Am)50 - 100[4]
Separation Factor (SFGd/Am)50 - 100[4]
pH3.6[4]
Decontamination Factor (An/Ln)> 1000[7][8]

Table 3: Effect of HEEDTA and Citrate Concentration on the Distribution Ratios (D) of Neodymium (Nd) and Americium (Am)

Organic Phase: 0.75 M HEH[EHP] and 0.05 M TEHDGA in n-dodecane, pH 3.75

Varied Aqueous ComponentConcentration (M)DNdDAmReference
HEEDTA (0.4 M Citrate)0.025~10~1[5]
0.1~1~0.1[5]
0.25~0.2~0.02[5]
1.0~0.02~0.002[5]
Citrate (0.1 M HEEDTA for Nd, 0.25 M for Am)0.1~0.8~0.02[5]
0.4~0.2~0.02[5]
1.0~0.05~0.01[5]

Experimental Protocols

The following is a general protocol for a laboratory-scale batch separation of trivalent actinides from lanthanides using the HEEDTA-based TALSPEAK process.

Materials:

  • Organic Phase: 1.0 M HEH[EHP] in n-dodecane.

  • Aqueous Feed Solution: Containing a mixture of trivalent actinides (e.g., 241Am) and lanthanides (e.g., Eu, Gd) in a dilute acid matrix.

  • Aqueous Scrub Solution: 0.125 M HEEDTA in 0.6 M citric acid, with the pH adjusted to 2.6 with NaOH or HNO3.

  • Separatory funnels or centrifuge tubes.

  • pH meter.

  • Analytical instrumentation for metal ion quantification (e.g., gamma spectrometer, ICP-MS).

Procedure:

  • Organic Phase Preparation: Prepare a 1.0 M solution of HEH[EHP] in n-dodecane.

  • Aqueous Scrub Preparation: Prepare a solution of 0.125 M HEEDTA in 0.6 M citric acid. Adjust the pH to 2.6 using a concentrated solution of NaOH or HNO3 while stirring.

  • Pre-equilibration of Organic Phase: Before the extraction, pre-equilibrate the organic phase by contacting it with an equal volume of the aqueous scrub solution. Shake vigorously for 5-10 minutes and allow the phases to separate. Discard the aqueous phase. This step ensures that the organic phase is saturated with the aqueous components, minimizing phase volume changes during the actual extraction.

  • Extraction:

    • In a separatory funnel, combine a known volume of the pre-equilibrated organic phase with an equal volume of the aqueous feed solution containing the actinides and lanthanides.

    • Shake the mixture vigorously for at least 3 minutes to ensure thorough mixing and facilitate mass transfer.

    • Allow the phases to separate completely. A centrifuge can be used to aid in phase separation if emulsions form.

  • Phase Separation and Sampling:

    • Carefully separate the organic and aqueous phases.

    • Take a precise aliquot from each phase for analysis.

  • Analysis:

    • Determine the concentration of the actinides and lanthanides in both the initial aqueous feed and the separated organic and aqueous phases using appropriate analytical techniques. For radioactive samples, gamma spectroscopy is suitable for nuclides like 241Am and 152Eu. For stable isotopes or when higher sensitivity is required, ICP-MS is recommended.

  • Calculation of Distribution Ratios and Separation Factors:

    • Calculate the distribution ratio (D) for each metal ion using the formula: D = [Metal]org / [Metal]aq.

    • Calculate the separation factor (SF) between a lanthanide and an actinide using the formula: SFLn/An = DLn / DAn.

Visualizations

The following diagrams illustrate the key aspects of the HEEDTA-based TALSPEAK process.

TALSPEAK_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase cluster_Process TALSPEAK Process Aq_Feed Aqueous Feed (An³⁺, Ln³⁺ in dilute acid) Extraction Extraction Aq_Feed->Extraction Aq_Scrub Aqueous Scrub Solution (HEEDTA, Citrate Buffer, pH 2.6) Aq_Product Aqueous Product (An³⁺-HEEDTA complexes) Org_Solvent Organic Solvent (HEH[EHP] in n-dodecane) Org_Solvent->Extraction Org_Loaded Loaded Organic Phase (Ln³⁺-HEH[EHP] complexes) Stripping Stripping (Optional) Org_Loaded->Stripping Org_Stripped Stripped Organic (Recycled) Extraction->Aq_Product An³⁺ retained Extraction->Org_Loaded Ln³⁺ extracted Stripping->Org_Stripped

Caption: Experimental workflow for the HEEDTA-based TALSPEAK process.

Caption: Chemical interactions in the HEEDTA-based TALSPEAK process.

References

Troubleshooting & Optimization

How to avoid endpoint determination errors in HEEDTA titrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common errors in endpoint determination during N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) titrations.

Frequently Asked Questions (FAQs)

Q1: What is HEEDTA and why is it used in titrations?

A1: HEEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) is a chelating agent, similar in function to the more commonly known EDTA (Ethylenediaminetetraacetic acid). In complexometric titrations, HEEDTA is used to determine the concentration of metal ions in a solution. It forms stable, water-soluble complexes with a wide range of metal ions in a 1:1 ratio, which allows for accurate quantitative analysis.

Q2: What are the most common sources of endpoint determination errors in HEEDTA titrations?

A2: Endpoint determination errors in HEEDTA titrations can arise from several factors:

  • Incorrect pH: The stability of the HEEDTA-metal complex is highly dependent on the pH of the solution. If the pH is not properly buffered to the optimal range for the specific metal ion being titrated, the endpoint will be indistinct or incorrect.

  • Improper Indicator Selection: The chosen indicator must form a colored complex with the metal ion that is less stable than the HEEDTA-metal complex. An unsuitable indicator can lead to a premature or delayed endpoint, or a color change that is difficult to observe.

  • Presence of Interfering Ions: Other metal ions present in the sample may also form complexes with HEEDTA, leading to an overestimation of the analyte concentration. The extent of this interference depends on the relative stability of the HEEDTA complexes with the analyte and the interfering ions.

  • Slow Reaction Kinetics: In some cases, the reaction between HEEDTA and the metal ion may be slow, leading to a premature endpoint if the titrant is added too quickly.

  • Visual Misinterpretation: The subjective nature of observing a color change can lead to inconsistencies between different analysts or even between titrations performed by the same analyst.

Q3: How do I choose the correct indicator for my HEEDTA titration?

A3: The ideal indicator for a HEEDTA titration should meet the following criteria:

  • It must form a colored complex with the metal ion being titrated.

  • The metal-indicator complex must be less stable than the metal-HEEDTA complex. This ensures that HEEDTA will displace the indicator from the metal ion at the equivalence point.

  • The color of the free indicator must be distinctly different from the color of the metal-indicator complex to provide a clear visual endpoint.

  • The indicator's color change should occur over a narrow pM (negative logarithm of the metal ion concentration) range that coincides with the equivalence point of the titration.

Common indicators used in complexometric titrations that are often suitable for HEEDTA titrations include Eriochrome Black T (EBT) and Calmagite. The choice of indicator will depend on the specific metal ion being analyzed and the pH of the titration.

Q4: How does pH affect HEEDTA titrations?

A4: The pH of the solution plays a critical role in HEEDTA titrations for two main reasons:

  • HEEDTA Protonation: HEEDTA is a polyprotic acid. At low pH values, the carboxyl and amine groups of HEEDTA are protonated, which reduces its ability to form stable complexes with metal ions. As the pH increases, HEEDTA becomes deprotonated, making it a more effective chelating agent.

  • Metal Hydroxide Precipitation: At high pH values, many metal ions will precipitate as metal hydroxides, removing them from the solution and preventing them from reacting with HEEDTA.

Therefore, the titration must be performed in a buffered solution at a pH that is high enough to ensure the formation of a stable HEEDTA-metal complex, but not so high as to cause the precipitation of the metal hydroxide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during HEEDTA titrations.

Issue 1: The endpoint is unclear, gradual, or difficult to see.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your sample solution using a calibrated pH meter. Adjust the pH to the recommended value for the specific metal ion using an appropriate buffer solution.
Indicator Degradation Prepare a fresh indicator solution. Some indicators, like Eriochrome Black T, can degrade over time.
Slow Reaction Heat the sample solution gently (if appropriate for the analyte) to increase the reaction rate. Add the HEEDTA titrant more slowly, especially near the endpoint, allowing sufficient time for the reaction to reach equilibrium after each addition.
High Concentration of Interfering Ions Use a masking agent to selectively complex with interfering ions and prevent them from reacting with HEEDTA.

Issue 2: The titration results are inconsistent or not reproducible.

Possible Cause Troubleshooting Step
Improper Mixing Ensure the solution is continuously and thoroughly stirred throughout the titration.
Inconsistent Endpoint Determination Use a white background to help visualize the color change more clearly. Have another analyst confirm the endpoint. Consider using a photometric titrator for automated and more objective endpoint detection.
Temperature Fluctuations Perform titrations at a constant and recorded temperature, as temperature can affect the stability of the complexes and the indicator's performance.
Equipment Issues Ensure all glassware is clean and calibrated. Check the burette for leaks and ensure there are no air bubbles in the tip.

Issue 3: The color changes back after the initial endpoint is reached.

Possible Cause Troubleshooting Step
Slow Dissociation of Metal-Indicator Complex Add the titrant more slowly near the endpoint to allow for complete displacement of the indicator by HEEDTA.
Presence of a Slowly Reacting Interfering Ion This may indicate that an interfering ion is slowly being displaced from its HEEDTA complex by the indicator. Masking the interfering ion is the recommended solution.

Quantitative Data: Stability of Metal-Chelate Complexes

The success of a HEEDTA titration relies on the formation of a stable complex between HEEDTA and the metal ion of interest. The stability of this complex is quantified by the formation constant (Kf), often expressed as its logarithm (log Kf). A higher log Kf value indicates a more stable complex.

Metal Ionlog Kf (with EDTA)
Fe³⁺25.1
Ni²⁺18.6
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Mn²⁺14.0
Mg²⁺8.7
Ca²⁺10.7

Interpreting the Data: If you are titrating a metal ion with a lower log Kf value (e.g., Mg²⁺) in the presence of a metal ion with a much higher log Kf value (e.g., Fe³⁺), the iron will be preferentially chelated by HEEDTA, leading to a significant interference.

Experimental Protocols

General Protocol for Direct HEEDTA Titration

This protocol provides a general framework. Specific parameters such as sample preparation, pH, and indicator choice should be optimized for the particular metal ion being analyzed.

  • Preparation of Standard HEEDTA Solution:

    • Accurately weigh a suitable amount of primary standard grade HEEDTA.

    • Dissolve it in deionized water and dilute to a known volume in a volumetric flask.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing the metal ion into a conical flask.

    • Dissolve the sample in a suitable solvent (usually deionized water or a dilute acid).

  • pH Adjustment:

    • Add a buffer solution to the sample to adjust and maintain the pH at the optimal level for the titration.

  • Addition of Indicator:

    • Add a few drops of the appropriate indicator solution to the sample. The solution should develop the color of the metal-indicator complex.

  • Titration:

    • Titrate the sample with the standard HEEDTA solution from a burette with constant stirring.

    • As the endpoint is approached, the color of the solution will begin to change. Add the titrant dropwise at this stage.

    • The endpoint is reached when the solution shows a sharp color change to that of the free indicator.

  • Calculation:

    • Calculate the concentration of the metal ion in the sample using the volume and concentration of the HEEDTA solution used and the stoichiometry of the reaction (which is typically 1:1).

Visualizations

TroubleshootingWorkflow start Start Titration endpoint_issue Endpoint Determination Error? start->endpoint_issue unclear_endpoint Unclear/Gradual Endpoint endpoint_issue->unclear_endpoint Yes inconsistent_results Inconsistent Results endpoint_issue->inconsistent_results Yes color_reversion Color Reverts Post-Endpoint endpoint_issue->color_reversion Yes end Accurate Endpoint endpoint_issue->end No check_ph Check & Adjust pH unclear_endpoint->check_ph fresh_indicator Prepare Fresh Indicator unclear_endpoint->fresh_indicator slow_titration Slow Titrant Addition unclear_endpoint->slow_titration masking_agent Use Masking Agent unclear_endpoint->masking_agent proper_mixing Ensure Proper Mixing inconsistent_results->proper_mixing consistent_observation Consistent Observation Technique inconsistent_results->consistent_observation check_equipment Check Glassware & Equipment inconsistent_results->check_equipment color_reversion->slow_titration color_reversion->masking_agent check_ph->end fresh_indicator->end slow_titration->end masking_agent->end proper_mixing->end consistent_observation->end check_equipment->end

Caption: Troubleshooting workflow for HEEDTA titration endpoint errors.

TitrationEquilibria cluster_before_endpoint Before Endpoint cluster_at_endpoint At Endpoint M-Ind (Color 1) M-Ind (Color 1) M-HEEDTA M-HEEDTA M-Ind (Color 1)->M-HEEDTA + HEEDTA Ind (Color 2) Ind (Color 2) M-Ind (Color 1)->Ind (Color 2) displaces M Free Mⁿ⁺ M->M-HEEDTA + HEEDTA

Caption: Chemical equilibria in a HEEDTA titration.

Optimizing pH conditions for selective metal chelation with HEEDTA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers, scientists, and drug development professionals working with N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) for selective metal chelation.

Frequently Asked Questions (FAQs)

Q1: What is HEEDTA and why is pH a critical factor for its function?

HEEDTA is an aminopolycarboxylic acid and a powerful chelating agent, structurally similar to EDTA but with a hydroxyethyl group replacing one of the acetate arms. This modification enhances its solubility, particularly in acidic conditions where EDTA might precipitate.[1] The pH of the solution is the most critical experimental parameter because it dictates the protonation state of HEEDTA's amine and carboxyl groups. At low pH, an excess of hydrogen ions (H+) will compete with metal ions for HEEDTA's binding sites, reducing chelation efficiency.[2] Conversely, at very high pH, many metal ions will precipitate out of solution as metal hydroxides, preventing the formation of the metal-HEEDTA complex. Therefore, controlling the pH is essential for achieving optimal and selective chelation.

Q2: How can pH be used to achieve selective chelation of one metal over another?

Selectivity is achieved by exploiting the differences in the stability of the complexes that HEEDTA forms with various metal ions. Each metal-HEEDTA complex has a unique stability constant (K) and is stable over a specific pH range.[3] Metals that form very stable complexes (i.e., have a high log K value) can be chelated at a lower pH than metals that form less stable complexes. By carefully adjusting the solution's pH to a level where the conditional stability constant for the target metal is high but low for interfering metals, you can selectively chelate your metal of interest.

Q3: What are the primary advantages of using HEEDTA compared to EDTA?

The main advantage of HEEDTA over EDTA is its improved solubility, which stems from the presence of the hydroxyethyl group.[1] This is particularly beneficial in acidic environments (low pH) where the free acid form of EDTA is poorly soluble and can precipitate, whereas HEEDTA remains in solution.[1] This property allows for a wider operational pH range in certain applications.

Troubleshooting Guide

Problem: My target metal is not chelating effectively with HEEDTA.
  • Possible Cause: The pH of your solution may be too low. In highly acidic conditions, HEEDTA's binding sites are protonated, and H+ ions outcompete the target metal ions for the chelator.

  • Solution: Gradually increase the pH of the solution using a suitable base (e.g., NaOH, KOH) while monitoring the chelation efficiency. Consult stability constant tables to identify the optimal pH range where your target metal forms a stable complex. Chelation is generally more effective in neutral to slightly alkaline conditions for many metals.[4]

Problem: HEEDTA is chelating interfering, non-target metals from my solution.
  • Possible Cause: The pH is too high, making the HEEDTA highly reactive with a broad range of metal ions present.

  • Solution: Lower the pH of the solution. By decreasing the pH, you increase the competition from H+ ions, making HEEDTA less available. This allows for the selective chelation of only those metals that form the most stable complexes at that specific pH. This technique, known as pH-controlled masking, is fundamental to achieving selectivity.

Problem: My HEEDTA solution precipitated after I adjusted the pH.
  • Possible Cause: You may have lowered the pH too much, causing the free acid form of HEEDTA to precipitate, even though it is more soluble than EDTA. Another possibility is the precipitation of a metal-HEEDTA complex if its solubility limit was exceeded.

  • Solution:

    • Ensure you are using a salt form of HEEDTA (e.g., trisodium HEEDTA), which is more soluble than the free acid form.

    • Check the solubility curves for your specific HEEDTA salt and avoid pH ranges known to cause precipitation.

    • If a metal-HEEDTA complex is precipitating, you may need to dilute your sample or adjust the stoichiometry of your chelator-to-metal ratio.

Problem: I need to break a metal-HEEDTA complex to release the chelated metal ion.
  • Possible Cause: The metal-HEEDTA complex is highly stable under the current conditions.

  • Solution: Drastically lower the pH of the solution by adding a strong acid. This will fully protonate the HEEDTA, causing it to lose its affinity for the metal ion and release it back into the solution. This is the principle behind stripping metal ions from a chelating resin in ion-exchange chromatography.[2]

Data & Protocols

Data Presentation: Metal Chelate Stability Constants

The stability of a metal-chelate complex is quantified by its stability constant (K), often expressed in logarithmic form (log K). A higher log K value indicates a more stable complex. The table below compares the absolute log K values for complexes formed with HEEDTA and other common chelating agents. Note that the conditional stability constant, which reflects the chelate's stability at a specific pH, will be lower than these absolute values, especially in acidic conditions.

Metal IonHEEDTA (log K)EDTA (log K)DTPA (log K)
Fe³⁺19.825.128.6
Cu²⁺17.418.821.2
Ni²⁺17.018.420.1
Pb²⁺15.518.018.8
Zn²⁺14.516.518.2
Co²⁺14.216.518.8
Fe²⁺12.214.316.5
Mn²⁺10.713.915.2
Ca²⁺8.010.710.7
Mg²⁺5.88.79.3

Note: Stability constants are compiled from various sources and can vary slightly based on experimental conditions like temperature and ionic strength.

Experimental Protocol: Determining Optimal pH for Selective Chelation via Potentiometric Titration

This protocol outlines a method to determine the optimal pH for selectively chelating a target metal (M₁) in the presence of an interfering metal (M₂).

Objective: To identify the pH range where HEEDTA preferentially binds to M₁ over M₂.

Materials:

  • Trisodium HEEDTA solution (standardized)

  • Standardized solutions of the target metal salt (e.g., M₁Cl₂) and interfering metal salt (e.g., M₂Cl₂)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers or titration vessel

  • Deionized water

Methodology:

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Ligand Titration:

    • Pipette a known volume (e.g., 25.0 mL) of the standardized HEEDTA solution into a beaker.

    • Dilute with deionized water to a suitable volume (e.g., 50 mL).

    • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant. Continue well past the final endpoint.

  • Single-Metal Titrations:

    • Prepare two separate beakers. In one, mix a known volume of HEEDTA with a stoichiometric equivalent of the M₁ solution. In the other, do the same with the M₂ solution.

    • Titrate each of these solutions with NaOH, recording the pH versus the volume of titrant as done in step 2. The release of protons (H+) upon complex formation will shift the titration curve to a lower pH compared to the ligand-only titration.

  • Competitive Titration:

    • In a new beaker, mix a known volume of HEEDTA with stoichiometric equivalents of both M₁ and M₂ solutions.

    • Titrate this mixture with NaOH and record the data.

  • Data Analysis:

    • Plot all four titration curves on the same graph (pH vs. volume of NaOH added).

    • Compare the curves. The curve for the metal with the higher stability constant will show a pH drop at a lower pH value, indicating complex formation begins earlier in the titration.

    • The difference between the curves for M₁ and M₂ reveals the pH window where one metal can be chelated in preference to the other. The optimal pH for selectivity is typically where the complexation of M₁ is complete before the complexation of M₂ begins.

Visualizations

Experimental Workflow

G cluster_plan Planning Phase cluster_exp Execution Phase cluster_analysis Analysis Phase a Define Target Metal (M1) & Interfering Metal (M2) b Review Literature for HEEDTA Stability Constants (Log K) a->b c Prepare Standardized Solutions (HEEDTA, M1, M2, NaOH) b->c d Perform Potentiometric Titrations (Ligand, M1+L, M2+L, M1+M2+L) c->d e Plot & Analyze Titration Curves d->e f Identify pH Windows for Selective Chelation e->f g Determine Optimal pH for M1 Chelation over M2 f->g

Caption: Workflow for determining optimal pH for selective chelation.

The Relationship Between pH and HEEDTA Chelation Efficiency

G cluster_low Mechanism cluster_opt Mechanism cluster_high Mechanism low_ph Low pH (e.g., < 4) low_desc1 HEEDTA is Protonated (H₃L) opt_ph Optimal pH Range opt_desc1 HEEDTA is Deprotonated (L³⁻) high_ph High pH (e.g., > 10) high_desc1 Metal Hydroxide Formation low_desc2 H⁺ Competes with Metal Ions (Mⁿ⁺) low_desc1->low_desc2 low_res Result: Poor Chelation low_desc2->low_res opt_desc2 Binding Sites are Available opt_desc1->opt_desc2 opt_res Result: Strong & Selective Chelation opt_desc2->opt_res high_desc2 Mⁿ⁺ + nOH⁻ → M(OH)ₙ ↓ (Precipitate) high_desc1->high_desc2 high_res Result: Reduced Chelation Efficiency high_desc2->high_res

Caption: Logical relationship between pH and HEEDTA chelation outcome.

References

Technical Support Center: Long-Term Storage and Stability of HEEDTA Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Unstable HEEDTA Solutions

Encountering instability in your HEEDTA solutions can compromise experimental results. This guide provides a systematic approach to identifying and resolving common issues.

dot

Caption: Troubleshooting workflow for unstable HEEDTA solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of HEEDTA solutions?

A1: The stability of HEEDTA solutions is primarily influenced by pH, temperature, light exposure, and the presence of metal ions. Lower pH conditions can reduce the thermal stability of chelating agents[1]. The pH of the system can affect the stability and effectiveness of the chelating system[2]. For each metal-HEEDTA complex, there is an optimal pH range for stability. Elevated temperatures can accelerate degradation, while exposure to UV light can cause photodegradation. The presence of certain metal ions can also catalyze degradation reactions.

Q2: What is the optimal pH range for storing HEEDTA solutions?

A2: While the optimal pH can depend on the specific application and any complexed metal ions, HEEDTA solutions are generally most stable in a slightly acidic to neutral pH range. For instance, iron chelates of HEEDTA are noted to be stable at a pH range of 1 to 7.5.

Q3: What are the visible signs of HEEDTA solution degradation?

A3: Visual indicators of degradation can include the formation of precipitates, a change in color (e.g., yellowing), or a noticeable shift in the solution's pH over time. Cloudiness or precipitation may indicate that the HEEDTA or a HEEDTA-metal complex has exceeded its solubility limit under the storage conditions.

Q4: How should I store HEEDTA solutions for long-term stability?

A4: For long-term storage, it is recommended to store HEEDTA solutions in a cool, dark place, such as a refrigerator at 2-8°C. Use well-sealed, opaque containers made of inert materials like borosilicate glass or high-density polyethylene (HDPE) to prevent photodegradation and interactions with the container material. For powdered HEEDTA, storage should be in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage[3].

Q5: Can I use tap water to prepare my HEEDTA solution?

A5: It is strongly recommended to use high-purity, deionized, or distilled water for preparing HEEDTA solutions. Tap water contains various metal ions and other impurities that can interact with HEEDTA, affecting its stability and chelating capacity.

Quantitative Data on Chelate Stability

ParameterConditionEffect on StabilityReference
pH Low pHDecreases thermal stability[1]
High pHCan lead to precipitation of metal hydroxidesGeneral chelate chemistry
Temperature Elevated TemperatureAccelerates degradation[1]
Light UV ExposureCan cause photodegradation[4]
Metal Ions Presence of Catalytic MetalsCan accelerate degradationGeneral chelate chemistry

Note: This table summarizes general trends for aminopolycarboxylate chelating agents. Specific degradation rates for HEEDTA will vary based on the exact conditions.

Experimental Protocols

To ensure the stability and efficacy of your HEEDTA solutions, it is crucial to perform stability-indicating analytical tests. Forced degradation studies are essential to develop and demonstrate the specificity of such methods[5].

Protocol 1: Forced Degradation Study of a HEEDTA Solution

This protocol outlines a forced degradation study to identify potential degradation products and pathways for a HEEDTA solution. This is a critical step in developing a stability-indicating analytical method.

dot

Caption: Workflow for a forced degradation study of HEEDTA.

Methodology:

  • Preparation of HEEDTA Stock Solution: Prepare a 1 mg/mL solution of HEEDTA in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV/MS.

Protocol 2: HPLC Method for the Quantification of HEEDTA

This protocol provides a starting point for a reverse-phase HPLC method for the quantification of HEEDTA, adapted from validated methods for similar chelating agents like EDTA. This method requires validation for your specific application.

dot

Caption: HPLC workflow for HEEDTA quantification.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 6.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in an appropriate ratio (e.g., 95:5 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a series of standard solutions of HEEDTA in high-purity water at concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation and Derivatization:

    • To 1 mL of each standard and sample solution, add 1 mL of a 1 mg/mL solution of ferric chloride (FeCl₃) to form the Fe-HEEDTA complex. This complex has a strong UV absorbance.

    • Allow the reaction to proceed for at least 30 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 260 nm.

    • Column Temperature: 30°C.

  • Analysis and Quantification:

    • Inject the derivatized standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the derivatized sample solutions and determine the concentration of HEEDTA from the calibration curve.

This technical support center provides a foundation for maintaining the stability of your HEEDTA solutions. For further assistance, please consult relevant literature and perform appropriate validation studies for your specific experimental needs.

References

Addressing precipitation issues during HEEDTA complexometric titrations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to address common precipitation issues encountered during complexometric titrations using N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA).

Frequently Asked Questions (FAQs)

Q1: Why is my solution turning cloudy or forming a precipitate during a HEEDTA titration?

A precipitate forming during your titration is typically due to one of two reasons:

  • Metal Hydroxide Precipitation: Most complexometric titrations with HEEDTA are performed at a neutral to alkaline pH. Many metal ions (e.g., Aluminum, Nickel, Lead) will precipitate as insoluble metal hydroxides at these high pH values before they can fully react with the HEEDTA titrant.

  • Insoluble Salt Formation: An interfering anion in your sample might form an insoluble salt with the metal ion you are analyzing.

Q2: How does pH affect my HEEDTA titration and lead to precipitation?

The pH of the solution is critical. The stability of the metal-HEEDTA complex is pH-dependent. While a higher pH is often required for the titration reaction to proceed to completion, it also increases the concentration of hydroxide ions (OH⁻). If the pH is too high for the specific metal ion being titrated, the metal hydroxide may precipitate. Each metal has a specific pH at which it will begin to precipitate.

Q3: What is a masking agent and how can it prevent precipitation?

A masking agent is an auxiliary complexing agent that selectively binds to an interfering ion, preventing it from reacting with the titrant or precipitating.[1] For instance, triethanolamine (TEA) can be used to form a soluble complex with aluminum or iron, preventing their precipitation as hydroxides in alkaline solutions, allowing for the selective titration of other metals.[1] Another example is the use of cyanide to mask ions like zinc and cadmium.

Q4: Can I titrate metals that are known to precipitate as hydroxides?

Yes, there are several strategies to titrate precipitation-prone metals:

  • pH Control: Carefully buffering the solution to the highest possible pH that doesn't cause hydroxide formation.

  • Use of Masking Agents: Adding a substance like triethanolamine to keep the metal ion in a soluble complex.[1]

  • Back Titration: This is a very effective method. A known excess of HEEDTA is added to the metal ion solution, allowing the stable metal-HEEDTA complex to form. The solution is then buffered to the desired pH, and the unreacted (excess) HEEDTA is back-titrated with a standard solution of a second metal ion (like zinc or magnesium). This is a common method for analyzing aluminum.

Q5: I am trying to determine calcium and magnesium content. How do I prevent magnesium hydroxide from precipitating at the high pH required for the titration?

To determine both calcium and magnesium, the titration is typically carried out at a pH of about 10. At this pH, both ions form stable complexes with HEEDTA. To determine calcium separately, the pH is raised to 12 or higher. At this high pH, magnesium precipitates as magnesium hydroxide (Mg(OH)₂), effectively removing it from the reaction. The calcium can then be titrated alone. The magnesium content is subsequently determined by subtracting the calcium content from the total hardness (Ca + Mg) determined at pH 10.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve precipitation problems during your HEEDTA titration.

Troubleshooting Workflow for Precipitation Issues

G start Precipitate Observed During Titration check_ph Is the pH of the solution too high? start->check_ph check_metal Which metal ion are you titrating? check_ph->check_metal No high_ph_yes Yes check_ph->high_ph_yes Yes metal_al Al3+, Fe3+, or other easily hydrolyzed metals check_metal->metal_al metal_pb_ni Pb2+, Ni2+, Cd2+, Zn2+ check_metal->metal_pb_ni metal_ca_mg Ca2+, Mg2+ (at high pH) check_metal->metal_ca_mg high_ph_yes->check_metal lower_ph Action: Lower pH to optimal range for the specific metal. solution_pb_ni Careful pH control is key. Use appropriate buffer. Consider masking if interferents are present. lower_ph->solution_pb_ni use_masking Action: Add a suitable masking agent (e.g., TEA for Al3+, Fe3+). solution_al Strongly recommend Back Titration or Masking with TEA. use_masking->solution_al use_back_titration Action: Perform a back titration. use_back_titration->solution_al metal_al->use_masking metal_al->use_back_titration metal_pb_ni->lower_ph solution_ca_mg This is expected for Mg2+ at pH > 12. Proceed with Ca2+ titration. Titrate total hardness at pH 10. metal_ca_mg->solution_ca_mg

Caption: A flowchart for troubleshooting precipitation during HEEDTA titrations.

Quantitative Data

For a successful titration, the Metal-HEEDTA complex must be significantly more stable than any potential precipitate (like metal hydroxides) or any complex formed with a masking agent.

Table 1: Stability Constants (log K) for Selected Metal-HEEDTA Complexes

Metal Ionlog K (HEEDTA)
Ca²⁺9.7
Mg²⁺7.0
Pb²⁺16.6
Ni²⁺19.4
Zn²⁺17.5
Cd²⁺16.1
Al³⁺17.6
Fe³⁺27.5

Source: Data compiled from publicly available chemical databases. Stability constants can vary with ionic strength and temperature.

Table 2: Solubility Product Constants (Ksp) for Common Metal Hydroxides

A smaller Ksp value indicates a lower solubility and a higher tendency to precipitate. Precipitation begins when the ionic product exceeds the Ksp.

Metal HydroxideFormulaKsp (at ~25°C)
Aluminum HydroxideAl(OH)₃3 x 10⁻³⁴
Nickel(II) HydroxideNi(OH)₂6 x 10⁻¹⁶
Lead(II) HydroxidePb(OH)₂1.42 x 10⁻²⁰
Zinc HydroxideZn(OH)₂3 x 10⁻¹⁷
Magnesium HydroxideMg(OH)₂5.61 x 10⁻¹²
Calcium HydroxideCa(OH)₂5.02 x 10⁻⁶

Source: Data compiled from various chemistry resources.

Experimental Protocols

Protocol 1: Determination of Aluminum by HEEDTA Back Titration

This method is ideal for aluminum to prevent the precipitation of Al(OH)₃ in the alkaline conditions required for many indicators.

Principle: A known excess of standard HEEDTA solution is added to the aluminum sample. The solution is heated to ensure complete complexation of Al³⁺ with HEEDTA. After cooling and buffering to pH 10, the excess (unreacted) HEEDTA is titrated with a standard zinc sulfate (ZnSO₄) solution using Eriochrome Black T as an indicator.

Reagents:

  • Standard 0.05 M HEEDTA solution

  • Standard 0.05 M ZnSO₄ solution

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Eriochrome Black T indicator solid mixture

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • Pipette an accurate volume of the sample solution containing aluminum into a 250 mL conical flask.

  • Carefully add a known excess volume of standard 0.05 M HEEDTA solution from a burette.

  • Acidify the solution with a few drops of dilute HCl.

  • Gently boil the solution for 2-3 minutes to ensure the complete formation of the Al-HEEDTA complex.

  • Allow the solution to cool to room temperature.

  • Add 5 mL of the Ammonia-Ammonium Chloride buffer to adjust the pH to approximately 10.

  • Add a small amount (approx. 50 mg) of the Eriochrome Black T indicator mixture. The solution should turn blue, indicating the presence of excess HEEDTA.

  • Titrate the solution with the standard 0.05 M ZnSO₄ solution until the color changes sharply from blue to wine-red.

  • Record the volume of ZnSO₄ used.

  • Perform a blank titration by taking the same volume of HEEDTA solution used in step 2, adding the buffer and indicator, and titrating with the ZnSO₄ solution.

Calculation:

  • Calculate the moles of excess HEEDTA from the back titration with ZnSO₄ (molar ratio is 1:1).

  • Subtract the moles of excess HEEDTA from the total moles of HEEDTA initially added.

  • The result is the moles of HEEDTA that reacted with the aluminum in the sample (molar ratio is 1:1).

  • From this, calculate the concentration or amount of aluminum in your sample.

Protocol 2: Determination of Nickel with pH Control and TEA Masking (if needed)

This protocol uses careful pH adjustment to prevent Ni(OH)₂ precipitation. Triethanolamine (TEA) can be added if interfering ions like Al³⁺ or Fe³⁺ are present.

Principle: Nickel is titrated directly with a standard HEEDTA solution in an ammoniacal buffer (pH ~10). The pH is high enough for a stable Ni-HEEDTA complex to form but low enough to avoid significant precipitation of Ni(OH)₂ if the titration is performed promptly. Murexide is a suitable indicator.

Reagents:

  • Standard 0.05 M HEEDTA solution

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Murexide indicator solution or solid mixture

  • Triethanolamine (TEA) solution (1:4 v/v) (Optional, for masking)

Procedure:

  • Pipette an accurate volume of the sample solution containing nickel into a 250 mL conical flask.

  • Dilute with approximately 50 mL of deionized water.

  • (Optional) If aluminum or iron are present, add 5-10 mL of the triethanolamine solution and mix. TEA will form a stable, soluble complex with the interfering ions.

  • Add 10 mL of the Ammonia-Ammonium Chloride buffer to adjust the pH to approximately 10.

  • Add a small amount of Murexide indicator. The solution should turn yellow.

  • Titrate immediately with the standard 0.05 M HEEDTA solution. The reaction may be slow near the endpoint, so add the titrant dropwise.

  • The endpoint is reached when the color changes from yellow to a distinct purple/violet.

  • Record the volume of HEEDTA used.

Calculation:

  • Calculate the moles of HEEDTA used in the titration.

  • The molar ratio of Ni²⁺ to HEEDTA is 1:1.

  • From this, calculate the concentration or amount of nickel in your sample.

Logical Relationship: pH vs. Complexation and Precipitation

G cluster_0 Low pH (Acidic) cluster_1 Optimal pH (Buffered) cluster_2 High pH (Alkaline) low_h High [H+] Low [OH-] heedta_protonated HEEDTA is protonated (less reactive) low_h->heedta_protonated leads to metal_free Metal ions (Mn+) remain free and soluble low_h->metal_free allows complex_formation Stable [M-HEEDTA]n+ complex forms heedta_deprotonated HEEDTA is deprotonated (fully reactive) heedta_deprotonated->complex_formation favors precipitation M(OH)n Precipitate Forms no_precipitate [OH-] is too low to precipitate M(OH)n no_precipitate->complex_formation allows high_oh Low [H+] High [OH-] high_oh->precipitation favors heedta_competes HEEDTA competes with OH- for the metal ion high_oh->heedta_competes causes

Caption: The effect of pH on HEEDTA titrations and metal ion state.

References

Technical Support Center: Regeneration and Reuse of HEDTA Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regeneration and reuse of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) solutions following metal extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the regeneration process.

Frequently Asked Questions (FAQs)

Q1: Why is it important to regenerate and reuse HEDTA solutions?

Regenerating and reusing HEDTA solutions is crucial for several reasons. Firstly, it significantly reduces the operational costs associated with metal extraction processes due to the high price of fresh chelating agents. Secondly, it minimizes the environmental impact by reducing the volume of chemical waste that requires treatment and disposal. The ability to recycle HEDTA makes the overall process more sustainable and economically viable.

Q2: What are the common methods for regenerating HEDTA after metal extraction?

Several methods can be employed to regenerate HEDTA solutions, including:

  • Acidification: This is a widely used method where the pH of the metal-HEDTA complex solution is lowered. This protonates the HEDTA, causing the metal to be released from the complex. The free metal can then be precipitated and removed.[1]

  • Electrochemical Reduction: This technique uses an electric current to deposit the metal from the metal-HEDTA complex onto an electrode. This process can effectively separate the metal and regenerate the HEDTA for reuse.[2][3]

  • Chemical Precipitation: In this method, a precipitating agent is added to the solution to form an insoluble metal salt, thereby freeing the HEDTA. Common precipitating agents include hydroxides, sulfides, and phosphates.[4][5]

  • Chemical Reduction: For certain metal-HEDTA complexes, a reducing agent can be used to reduce the metal ion to a lower oxidation state or its elemental form, leading to its separation from the HEDTA.[3]

Q3: Can HEDTA be degraded during the regeneration process?

Yes, HEDTA can be susceptible to degradation under certain conditions, particularly in the presence of strong oxidizing agents or extreme pH and temperature. It is important to monitor the integrity of the HEDTA solution over multiple regeneration cycles to ensure its chelating capacity is not significantly diminished.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Metal Recovery - Incomplete precipitation of the metal. - Suboptimal pH for metal precipitation. - Insufficient amount of precipitating agent.- Adjust the pH to the optimal range for the specific metal hydroxide or salt precipitation. - Perform a stoichiometric calculation to ensure an adequate amount of precipitating agent is added. - Increase the reaction time to allow for complete precipitation.
Low HEDTA Recovery - Co-precipitation of HEDTA with the metal salt. - Degradation of HEDTA due to harsh regeneration conditions.- Optimize the pH to maximize metal precipitation while minimizing HEDTA co-precipitation. - Consider using a milder regeneration method. - Analyze the HEDTA concentration before and after regeneration to quantify any loss.
Reduced Chelating Capacity of a Recycled HEDTA Solution - Presence of residual metals in the regenerated solution. - Degradation of the HEDTA molecule. - Dilution of the HEDTA solution over multiple cycles.- Improve the metal separation step to ensure complete removal. - Monitor the chemical structure of the HEDTA using analytical techniques like HPLC or NMR. - Re-adjust the concentration of the HEDTA solution before reuse.[4]
Formation of a Salt Bridge in the Brine Tank (for electrochemical regeneration) - A hard crust of salt forms, preventing proper dissolution.- Carefully break up the salt bridge using a long tool.[6]
Timer and Motor Malfunctions (for automated systems) - Electrical failures or mechanical wear.- Test the power supply and check for loose connections. Verify the proper voltage at the motor connections.[6]

Quantitative Data Summary

The efficiency of HEDTA regeneration and reuse can be evaluated based on metal removal and HEDTA recovery rates. The following table summarizes data from studies on the recovery of metals and the chelating agent.

MetalExtraction EfficiencyHEDTA Recovery RateReference
Lead (Pb)>80%84%[2][5]
Copper (Cu)95%Not specified[4]
Nickel (Ni)95%>90% (of preceding extraction power)[5][7]
Molybdenum (Mo)97%Not specified[7]
Vanadium (V)96%Not specified[4]

Experimental Protocols

Regeneration of HEDTA by Acidification and Precipitation

This protocol describes the regeneration of a HEDTA solution after the extraction of a divalent metal such as Nickel (Ni).

Materials:

  • Spent Ni-HEDTA solution

  • Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Filtration apparatus

Procedure:

  • Take the spent Ni-HEDTA solution and slowly add nitric acid to lower the pH. The Ni-HEDTA complex is generally not stable in acidic conditions.[1]

  • Continue adding acid until the HEDTA precipitates out of the solution.

  • Age the solution for a few hours to allow for complete precipitation.

  • Filter the solution to separate the precipitated HEDTA from the nickel salt (nickel nitrate) solution.[1]

  • Wash the recovered HEDTA powder with hot distilled water multiple times.[1]

  • Dry the purified HEDTA in an oven at 80°C.[1]

  • The recovered HEDTA can be redissolved in a basic solution (e.g., by adding NaOH) to the desired pH for reuse.

Electrochemical Regeneration of HEDTA

This protocol provides a general outline for the electrochemical regeneration of HEDTA.

Materials:

  • Spent Metal-HEDTA solution

  • Electrochemical cell with appropriate electrodes (e.g., cathode and anode)

  • Power supply

  • pH meter

Procedure:

  • Place the spent Metal-HEDTA solution into the electrochemical cell.

  • Insert the electrodes into the solution.

  • Apply a controlled electric current to the cell. The metal ions will be reduced and deposited onto the cathode.

  • The HEDTA remains in the solution and is thus regenerated.

  • Monitor the metal concentration in the solution to determine the endpoint of the process.

  • Once the metal has been removed, the regenerated HEDTA solution can be collected for reuse.

Visualizations

experimental_workflow cluster_extraction Metal Extraction cluster_separation Separation cluster_regeneration HEDTA Regeneration cluster_reuse Reuse start Contaminated Material extraction Metal Extraction with HEDTA Solution start->extraction filtration Filtration extraction->filtration solid_waste Solid Residue filtration->solid_waste metal_heedta Metal-HEDTA Solution filtration->metal_heedta regeneration_step Regeneration (e.g., Acidification) metal_heedta->regeneration_step metal_precipitate Precipitated Metal regeneration_step->metal_precipitate regenerated_heedta Regenerated HEDTA Solution regeneration_step->regenerated_heedta reuse Reuse in Extraction regenerated_heedta->reuse reuse->extraction

Caption: Workflow for HEDTA regeneration and reuse.

troubleshooting_logic start Low HEDTA Recovery q1 Check for HEDTA Degradation start->q1 a1_yes Use Milder Regeneration Conditions q1->a1_yes Degradation Confirmed a1_no Investigate Co-precipitation q1->a1_no No Degradation q2 Optimize pH for Precipitation a1_no->q2 a2_yes Improved HEDTA Recovery q2->a2_yes

Caption: Troubleshooting low HEDTA recovery.

References

Navigating HEEDTA-Metal Complex Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to slow reaction kinetics in HEEDTA-metal complex formation.

Frequently Asked Questions (FAQs)

Q1: What is HEEDTA and why is it used as a chelating agent?

A1: HEEDTA, or N-(hydroxyethyl)ethylenediaminetriacetic acid, is a polyaminocarboxylic acid used to form stable complexes with metal ions. Its structure allows it to wrap around a metal ion, forming multiple coordinate bonds and creating a highly stable, water-soluble complex. This property is valuable in various applications, including pharmaceuticals, to control metal ion reactivity and improve solubility.

Q2: What factors influence the rate of HEEDTA-metal complex formation?

A2: The kinetics of HEEDTA-metal complex formation are primarily influenced by several factors:

  • pH of the solution: The pH determines the protonation state of HEEDTA's carboxylic acid and amine groups, affecting its ability to bind to metal ions.

  • Temperature: Generally, increasing the temperature increases the reaction rate.[1][2]

  • Nature of the metal ion: The charge, size, and coordination chemistry of the metal ion significantly impact the reaction rate. Divalent metal ions often react faster than trivalent ions.

  • Concentration of reactants: Higher concentrations of HEEDTA and the metal ion can lead to a faster reaction rate.

  • Presence of competing ions: Other ions in the solution can compete with the target metal ion for HEEDTA, potentially slowing down the desired complex formation.

Q3: Is the reaction between HEEDTA and metal ions always fast?

A3: Not always. While reactions with many divalent metal ions are practically instantaneous, the formation of complexes with some metal ions, particularly certain trivalent ions like Fe(III), can be slower. The reaction rate is highly dependent on the specific metal ion and the reaction conditions. For instance, the reaction of superoxide with Fe(III)HEDTA has a measurable second-order rate constant.[3]

Troubleshooting Guide: Overcoming Slow Reaction Kinetics

This guide provides solutions to common problems encountered during HEEDTA-metal complex formation experiments.

Issue 1: The complex formation is significantly slower than expected.

  • Question: My experiment to form a HEEDTA-metal complex is taking much longer than anticipated. What could be the cause, and how can I accelerate the reaction?

  • Answer: Slow reaction kinetics can be attributed to several factors. Follow this troubleshooting workflow to identify and resolve the issue:

    Caption: Troubleshooting workflow for slow HEEDTA-metal complex formation.

    Detailed Steps:

    • Verify Solution pH: The pH is a critical factor. For many metal ions, the optimal pH for chelation with EDTA-type ligands is in the slightly acidic to neutral range. At low pH, protonation of HEEDTA can inhibit complex formation. At high pH, metal hydroxides may precipitate. Measure the pH of your reaction mixture and adjust it accordingly using a suitable buffer system.

    • Evaluate Reaction Temperature: As a general rule, increasing the temperature increases the rate of reaction.[1][2] If your experiment is being conducted at room temperature, consider moderately increasing the temperature (e.g., to 40-50°C) while monitoring the reaction progress. Be cautious, as excessive heat can degrade the complex or reactants.

    • Assess Reagent Purity and Concentration: Impurities in the metal salt or HEEDTA can interfere with the reaction. Ensure you are using high-purity reagents. Verify the concentrations of your stock solutions, as incorrect concentrations can lead to slower than expected reaction rates.

    • Investigate Catalysis: For some metal ions, particularly those with slow ligand exchange rates, a catalyst may be necessary. The literature on related EDTA complexes may suggest suitable catalysts for your specific metal ion.

Issue 2: The final product contains unreacted metal ions.

  • Question: After the reaction should have completed, I still detect free metal ions in my solution. Why is the chelation incomplete?

  • Answer: Incomplete chelation can be due to several factors related to equilibrium and reaction conditions.

    • Suboptimal pH: As mentioned previously, an incorrect pH can prevent complete complex formation. Re-evaluate and adjust the pH of your solution.

    • Stoichiometry: Ensure that you are using a sufficient molar excess of HEEDTA to drive the reaction to completion, especially if the stability constant of the complex is not extremely high.

    • Competing Ligands: The presence of other coordinating species in your reaction mixture can compete with HEEDTA for the metal ion. Identify and, if possible, remove any competing ligands.

Quantitative Data on HEEDTA-Metal Complex Formation Kinetics

The following table summarizes available quantitative data on the kinetics of HEEDTA-metal complex formation. Data for HEEDTA is limited in the public domain; therefore, data for the closely related EDTA is also provided for comparison where relevant.

Metal IonLigandRate Constant (k)pHTemperature (°C)Method
Fe(III)HEDTA7.6 x 10⁵ M⁻¹s⁻¹ (with O₂⁻)7Not SpecifiedPulse Radiolysis[3]
Fe(III)EDTA1.9 x 10⁶ M⁻¹s⁻¹ (with O₂⁻)7Not SpecifiedPulse Radiolysis[3]

Experimental Protocols

Protocol: Monitoring HEEDTA-Metal Complex Formation Kinetics using UV-Vis Spectroscopy

This protocol outlines a general method for studying the kinetics of HEEDTA-metal complex formation, particularly for transition metals that exhibit a change in their UV-Vis spectrum upon chelation.

Materials:

  • HEEDTA solution of known concentration

  • Metal salt solution of known concentration

  • Buffer solution for pH control

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Stirred cuvette (optional, but recommended)

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the free metal ion in the chosen buffer.

    • Record the UV-Vis spectrum of the fully formed HEEDTA-metal complex.

    • Identify a wavelength where the absorbance difference between the free metal ion and the complex is maximal. This wavelength will be used to monitor the reaction.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.

    • Pipette the buffered metal ion solution into the cuvette.

    • Place the cuvette in the spectrophotometer and start recording the absorbance at the chosen wavelength over time.

    • Inject the HEEDTA solution into the cuvette and ensure rapid mixing.

    • Continue to monitor the change in absorbance until it becomes constant, indicating the reaction has reached completion.

  • Data Analysis:

    • Plot absorbance versus time.

    • From the absorbance data, calculate the concentration of the HEEDTA-metal complex at each time point using the Beer-Lambert law.

    • Determine the reaction order and the rate constant by fitting the concentration versus time data to the appropriate integrated rate law (e.g., first-order, second-order).

Experimental Workflow Diagram:

ExperimentalWorkflow Prep 1. Prepare Reagents (HEEDTA, Metal Salt, Buffer) Wavelength 2. Determine Analytical Wavelength (Scan Metal and Complex) Prep->Wavelength Equilibrate 3. Equilibrate Spectrophotometer and Reactants to Desired Temperature Wavelength->Equilibrate Mix 4. Mix Reactants in Cuvette and Start Data Acquisition Equilibrate->Mix Monitor 5. Monitor Absorbance Change Over Time Mix->Monitor Analyze 6. Analyze Kinetic Data (Determine Rate Law and Constant) Monitor->Analyze Result Kinetic Parameters Obtained Analyze->Result

Caption: Workflow for kinetic analysis of HEEDTA-metal complex formation.

References

Technical Support Center: Minimizing HEEDTA Degradation in High-Temperature Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) in your high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What is HEEDTA and why is it used in my experiments?

A1: HEEDTA is a chelating agent, a substance that can form stable complexes with metal ions. In laboratory and pharmaceutical applications, it is often used to control metal ion activity, prevent unwanted reactions catalyzed by metals, and improve the stability of formulations.

Q2: At what temperatures does HEEDTA begin to degrade?

A2: HEEDTA is generally considered to have good thermal stability, but it can begin to degrade at temperatures exceeding 350°F (177°C). The rate of degradation is influenced by several factors, including the pH of the solution and the presence of other substances.

Q3: What are the primary products of HEEDTA degradation at elevated temperatures?

A3: The thermal degradation of HEEDTA, similar to the structurally related EDTA, can result in the formation of smaller molecules. The primary degradation products are believed to include iminodiacetic acid (IDA) and N-(2-hydroxyethyl)iminodiacetic acid (HEIDA).

Q4: How can I monitor HEEDTA degradation during my experiment?

A4: Several analytical techniques can be used to monitor the concentration of HEEDTA and the appearance of its degradation products. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying HEEDTA. Other techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS) can provide information on the thermal stability and the identity of evolved gases during decomposition.

Troubleshooting Guide

This guide addresses common issues encountered when using HEEDTA at elevated temperatures.

Problem Potential Cause Recommended Solution
Loss of chelation efficacy in my high-temperature experiment. HEEDTA may be degrading due to the high temperature.1. Verify Temperature Limits: Confirm that your experimental temperature does not significantly exceed 350°F (177°C).2. pH Adjustment: Increase the pH of your solution. HEEDTA is more stable under alkaline conditions. Aim for a pH above 7.[1] 3. Inert Atmosphere: If possible, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Unexpected side reactions or precipitate formation. Degradation products of HEEDTA may be reacting with other components in your experimental system.1. Analyze for Degradation Products: Use a suitable analytical method like HPLC to identify and quantify degradation products.2. Consider Alternative Chelators: If degradation is unavoidable and problematic, consider using a more thermally stable chelating agent such as Glutamic acid N,N-diacetic acid (GLDA) or Methylglycine N,N-diacetic acid (MGDA).[2][3]
Inconsistent results between experimental runs. Variations in experimental conditions such as pH, heating rate, or the presence of catalytic metals can affect the rate of HEEDTA degradation.1. Standardize Protocols: Ensure consistent pH, ionic strength, and heating profiles across all experiments.2. Pre-screen for Metal Contamination: If your reagents or vessels may contain trace metals that could catalyze degradation, consider pre-treating your solutions to remove them.

Data on Thermal Stability of Chelating Agents

The following table summarizes the thermal stability of HEEDTA in comparison to another common chelating agent, GLDA, at various temperatures. The data represents the percentage of the chelating agent remaining after heating for a specified duration.

TemperatureDuration (hours)NaHEDTA Remaining (%)NaGLDA Remaining (%)
300°F (149°C) 12~80%~60%
350°F (177°C) 4Higher than GLDALower than HEDTA
350°F (177°C) 6Higher than GLDALower than HEDTA
350°F (177°C) 12~45%~50%
400°F (204°C) 12< 20%< 20%

Data adapted from Sokhanvarian, K. (2012). Thermal Stability of Various Chelates that are Used in the Oilfield. Texas A&M University.[4][5]

Experimental Protocols

Protocol for Enhancing HEEDTA Stability at Elevated Temperatures

This protocol provides a general framework for minimizing HEEDTA degradation. Specific parameters should be optimized for your particular experimental setup.

1. Materials:

  • HEEDTA solution of desired concentration
  • pH meter and calibration buffers
  • Sodium hydroxide (NaOH) or other suitable base for pH adjustment
  • Inert gas source (e.g., nitrogen or argon) with appropriate tubing
  • High-temperature reaction vessel
  • Analytical instrument for HEEDTA quantification (e.g., HPLC)

2. Procedure:

  • Prepare HEEDTA Solution: Dissolve HEEDTA in the appropriate solvent to the desired concentration.
  • Adjust pH: Carefully monitor the pH of the solution using a calibrated pH meter. Add a suitable base (e.g., NaOH) dropwise to adjust the pH to an alkaline value (e.g., pH 8-10). It has been noted that increasing pH improves the thermal stability of chelates.[1]
  • Deoxygenate the Solution (Optional but Recommended): Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can contribute to oxidative degradation.
  • Set Up Reaction Vessel: Transfer the pH-adjusted and deoxygenated HEEDTA solution to the high-temperature reaction vessel.
  • Maintain Inert Atmosphere: If possible, maintain a gentle, continuous flow of inert gas over the headspace of the reaction vessel throughout the experiment.
  • Controlled Heating: Increase the temperature to the desired setpoint at a controlled rate.
  • Sampling and Analysis: At predetermined time points, carefully extract aliquots of the solution for analysis. Use a validated analytical method, such as HPLC, to determine the concentration of HEEDTA remaining.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting unexpected results in experiments involving HEEDTA at high temperatures.

TroubleshootingWorkflow Start Unexpected Experimental Results (e.g., loss of efficacy, side products) CheckTemp Is Temperature > 177°C (350°F)? Start->CheckTemp CheckpH Is Solution pH Acidic or Neutral? CheckTemp->CheckpH No AnalyzeDegradation Analyze for HEEDTA Degradation and Byproducts (e.g., via HPLC) CheckTemp->AnalyzeDegradation Yes CheckAtmosphere Is Experiment Open to Air? CheckpH->CheckAtmosphere No CheckpH->AnalyzeDegradation Yes CheckAtmosphere->AnalyzeDegradation Yes DegradationConfirmed Degradation Confirmed? CheckAtmosphere->DegradationConfirmed No AnalyzeDegradation->DegradationConfirmed ImplementSolutions Implement Mitigation Strategies: - Lower Temperature - Increase pH - Use Inert Atmosphere DegradationConfirmed->ImplementSolutions Yes ConsiderAlternatives Consider Alternative Chelators (GLDA, MGDA) DegradationConfirmed->ConsiderAlternatives No/Partial RerunExperiment Re-run Experiment and Monitor ImplementSolutions->RerunExperiment ConsiderAlternatives->RerunExperiment ProblemSolved Problem Resolved RerunExperiment->ProblemSolved

Caption: Troubleshooting workflow for HEEDTA degradation.

Proposed HEEDTA Thermal Degradation Pathway

This diagram illustrates a proposed pathway for the thermal degradation of HEEDTA, adapted from known pathways for the structurally similar EDTA. The primary mechanism is believed to be the stepwise hydrolysis of the acetate arms.

HEEDTA_Degradation HEEDTA HEEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid) HEIDA HEIDA (N-(2-hydroxyethyl)iminodiacetic acid) HEEDTA->HEIDA Hydrolysis (+ H2O) IDA IDA (Iminodiacetic acid) HEEDTA->IDA Hydrolysis (+ H2O) FurtherProducts Further Degradation Products (e.g., smaller amines, organic acids) HEIDA->FurtherProducts Further Degradation IDA->FurtherProducts Further Degradation

Caption: Proposed thermal degradation pathway of HEEDTA.

References

Selecting the appropriate indicator for various HEEDTA titrations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HEEDTA Titrations

This guide provides troubleshooting advice and frequently asked questions regarding the selection of appropriate indicators for various N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) titrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common indicators for HEEDTA titrations and for which metals are they used?

A1: The principles of indicator selection for HEEDTA are similar to those for the more common EDTA titrations. The choice of indicator is primarily dependent on the metal ion being titrated and the pH of the solution. Common indicators include Eriochrome Black T (EBT), Calmagite, Murexide, and Xylenol Orange.[1][2][3] EBT and Calmagite are frequently used for determining the concentration of magnesium, zinc, and for total water hardness (calcium plus magnesium).[4][5] Murexide is the preferred indicator for the direct titration of calcium, and is also used for copper, nickel, and cobalt.[2][6][7]

Q2: Why is the pH of the solution so critical in HEEDTA titrations?

A2: The pH is critical for two main reasons. First, the stability of the metal-HEEDTA complex is pH-dependent. Most titrations are carried out in neutral to alkaline conditions to ensure the complex forms completely.[8][9] Second, the indicators themselves are acid-base sensitive and only exhibit a sharp, clear color change within a specific pH range.[3][10] For example, Eriochrome Black T and Calmagite require a pH of approximately 10, which is typically maintained with an ammonia-ammonium chloride buffer.[5][11][12] Titrating calcium with Murexide requires a higher pH of 12-13 to prevent interference from any magnesium present, which precipitates as magnesium hydroxide.[6]

Q3: My endpoint color change is gradual and indistinct. What could be the cause?

A3: An indistinct endpoint is a common issue and can be caused by several factors:

  • Incorrect pH: The most frequent cause is an incorrect or unstable pH. Ensure your solution is properly buffered to the optimal pH for your chosen indicator.[10] For some waters, the pH may need to be raised to 14 to get a good color change with indicators like Eriochrome Blue Black R.[6]

  • Indicator Instability: Some indicators, like Murexide and Eriochrome Black T, are unstable in solution and should be added immediately before titration.[6][12] Using a freshly prepared indicator solution or a solid mixture ground with sodium chloride can improve results.[6][13]

  • Presence of Interfering Ions: Metal ions like iron, copper, and aluminum can form very stable complexes with the indicator, "blocking" it and preventing a sharp color change.[12] This can sometimes be observed as a color that reverts back to the pre-endpoint color.[12]

  • Slow Reaction: The reaction between the metal ion and HEEDTA may be slow, especially near the endpoint. Titrating slowly while stirring vigorously can help.[14]

Q4: How can I avoid interference from other metal ions in my sample?

A4: Heavy metal ions can interfere by forming stable complexes with HEEDTA or the indicator.[12] This interference can often be eliminated by using a masking agent. For example, cyanide can be added to complex ions like zinc, copper, and lead, preventing them from interfering in the titration of alkaline earth metals like calcium and magnesium.[12] Triethanolamine can be used to mask aluminum, iron, and manganese.[13]

Q5: What is the difference between Calmagite and Eriochrome Black T (EBT)?

A5: Calmagite and Eriochrome Black T are structurally similar azo dyes that are used for the same types of titrations (e.g., Mg²⁺, Zn²⁺, water hardness) and exhibit a similar red-to-blue color change at a pH of around 10.[4][14][15] However, Calmagite offers two significant advantages: its aqueous solutions are stable indefinitely, whereas EBT solutions degrade over time, and it generally provides a sharper endpoint.[14][16]

Indicator Selection Guide

The following table summarizes key information for selecting the appropriate indicator for your HEEDTA titration.

IndicatorTarget Metal Ion(s)Optimal pHColor Change (Metal-In → Free In)
Eriochrome Black T (EBT) Ca²⁺ + Mg²⁺ (Total Hardness), Mg²⁺, Zn²⁺, Cd²⁺~10Wine Red → Blue[4][5][17]
Calmagite Ca²⁺ + Mg²⁺ (Total Hardness), Mg²⁺, Ca²⁺9 - 11Wine Red → Blue[10][11][18]
Murexide (Ammonium Purpurate)Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺11 - 13Pink / Red → Purple / Violet[2][6][7][19]
Xylenol Orange Bi³⁺, Cd²⁺, Co²⁺, Hg²⁺, Zn²⁺5 - 7Red → Yellow[2][20]
Eriochrome Blue Black R Ca²⁺12 - 14Red → Blue[6]
Patton-Reeder (HHSNNA) Ca²⁺12 - 13Wine Red → Blue

Experimental Protocols

Protocol 1: Determination of Calcium using Murexide Indicator

This protocol is designed for the selective determination of calcium in the presence of magnesium.

  • Sample Preparation: Pipette an aliquot of the sample (e.g., 50 mL) into a conical flask. The sample should be diluted if necessary to contain between 5-10 mg of calcium.[6]

  • pH Adjustment: Add 2.0 mL of 1N Sodium Hydroxide (NaOH) solution, or enough to raise the sample pH to between 12 and 13.[6] At this pH, magnesium will precipitate as Mg(OH)₂ and will not interfere with the titration.

  • Indicator Addition: Add a small amount (0.1-0.2 g) of Murexide indicator powder (ground with NaCl) or 1-2 drops of a freshly prepared indicator solution.[6] The solution should turn pink.

  • Titration: Immediately titrate with a standardized HEEDTA solution, stirring continuously. The color will change from pink to purple at the endpoint.[6][19]

  • Endpoint Confirmation: To ensure the endpoint has been reached, add 1-2 more drops of the HEEDTA titrant after the initial color change. No further color change should occur.[6] The entire titration should be completed within 5 minutes of adding the alkaline buffer to prevent indicator degradation.[6]

Protocol 2: Determination of Total Hardness (Ca²⁺ + Mg²⁺) using Calmagite Indicator

This protocol determines the combined concentration of calcium and magnesium.

  • Sample Preparation: Pipette a known volume of the sample (e.g., 50 mL) into a conical flask.

  • pH Adjustment: Add 1-2 mL of a pH 10 buffer solution (typically an ammonia-ammonium chloride buffer).[11][14] This maintains the pH in the optimal range for both the indicator and the metal-HEEDTA complex formation.

  • Indicator Addition: Add 1-2 drops of Calmagite indicator solution. The solution should turn a wine-red color.[10][14]

  • Titration: Titrate with a standardized HEEDTA solution while stirring. As the titrant is added, it will first complex with the free Ca²⁺ and Mg²⁺ ions.

  • Endpoint Detection: As you approach the endpoint, the solution will turn purple. The endpoint is reached when the color changes sharply from wine-red to a pure blue, indicating that all the metal ions have been complexed by HEEDTA.[10][11][14]

Visualization

Indicator Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable indicator for a HEEDTA titration.

G start Start: Identify Metal Ion(s) to be Analyzed metal_ion Select Target Analyte(s) start->metal_ion ca_mg Ca²⁺ and Mg²⁺ (Total Hardness) metal_ion->ca_mg Water Hardness ca_only Ca²⁺ only? metal_ion->ca_only Selective Analysis other_metals Other Divalent/Trivalent Metals? metal_ion->other_metals Other Ions ph10 Adjust pH to ~10 (NH₃/NH₄Cl Buffer) ca_mg->ph10 ph12 Adjust pH to 12-13 (NaOH Buffer) Precipitates Mg(OH)₂ ca_only->ph12 ph_acidic Adjust pH to 5-7 (Acetate Buffer) other_metals->ph_acidic ebt_calmagite Use Calmagite or Eriochrome Black T (EBT) (Red to Blue) ph10->ebt_calmagite troubleshoot Troubleshoot: - Check for interfering ions - Use masking agents - Ensure fresh indicator ebt_calmagite->troubleshoot murexide Use Murexide (Pink to Purple) ph12->murexide murexide->troubleshoot xylenol Use Xylenol Orange (Red to Yellow) ph_acidic->xylenol xylenol->troubleshoot

Caption: Decision workflow for selecting an appropriate indicator for HEEDTA titrations.

References

Adjusting HEEDTA concentration for optimal masking of specific cations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using HEEDTA as a masking agent for specific cations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is HEEDTA and how does it work as a masking agent?

A1: HEEDTA is a chelating agent, a molecule that can form multiple bonds to a single metal ion. This action effectively "sequesters" or "masks" the ion, preventing it from participating in other chemical reactions. This is particularly useful in experiments where the presence of certain metal ions would interfere with the analysis of other substances.

Q2: What are the key differences between HEEDTA and EDTA?

A2: HEEDTA and EDTA (Ethylenediaminetetraacetic acid) are structurally similar and both are powerful chelating agents. The primary difference is the presence of a hydroxyethyl group in HEEDTA. This structural change can influence the stability of the metal-chelate complexes and can offer different selectivity for certain cations compared to EDTA.

Q3: How does pH affect the masking efficiency of HEEDTA?

A3: The pH of the solution is a critical factor in the effectiveness of HEEDTA as a masking agent. The chelating ability of HEEDTA is dependent on the deprotonation of its carboxylic acid groups. At lower pH values, these groups are protonated and less available to bind with metal ions, reducing the stability of the chelate. As the pH increases, HEEDTA becomes more deprotonated and its chelating ability strengthens. Therefore, adjusting the pH is a key step in optimizing the masking of specific cations.

Q4: Can HEEDTA be used to mask all types of cations?

A4: HEEDTA can form complexes with a wide range of di- and trivalent cations. However, the stability of these complexes varies significantly depending on the specific cation. This differential stability allows for selective masking. By carefully controlling the concentration of HEEDTA and the pH of the solution, it is possible to mask certain interfering ions while leaving the analyte of interest free to react.

Troubleshooting Guide: Adjusting HEEDTA Concentration

One of the most common challenges in using HEEDTA is determining the optimal concentration to effectively mask interfering cations without affecting the analysis of the target ion.

Problem Potential Cause Suggested Solution
Incomplete masking of interfering ion(s). Insufficient HEEDTA concentration.Increase the molar ratio of HEEDTA to the interfering ion. A common starting point is a 1:1 molar ratio, but a slight excess (e.g., 1.1:1) may be necessary.
Incorrect pH for stable complex formation.Adjust the pH of the solution to a range where the HEEDTA-interfering ion complex is highly stable. Refer to the stability constant data below.
Masking of the analyte of interest. Excessive HEEDTA concentration.Reduce the concentration of HEEDTA. Perform a titration of a known concentration of the analyte with and without the masking agent to determine the threshold for interference.
pH is too high, leading to non-selective chelation.Lower the pH to a level where the HEEDTA-analyte complex is less stable than the HEEDTA-interfering ion complex.
Precipitation observed upon adding HEEDTA. The concentration of the HEEDTA salt is too high for the solvent.Prepare a more dilute stock solution of HEEDTA. Consider gentle heating or sonication to aid dissolution.
The pH is too low, causing the acidic form of HEEDTA to precipitate.Ensure the pH of the HEEDTA stock solution is neutral or slightly alkaline before adding it to your experimental sample.

Quantitative Data: HEEDTA-Cation Stability Constants

The stability of the complex formed between HEEDTA and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table provides the log K values for HEEDTA with several common cations.

CationLog K
Ca²⁺8.0
Mg²⁺7.0
Fe³⁺19.8
Cu²⁺17.4

Note: These values are approximate and can be influenced by ionic strength and temperature.

Experimental Protocol: Selective Masking of Fe³⁺ in the Presence of Ca²⁺

This protocol provides a general framework for the selective masking of ferric ions (Fe³⁺) in a solution containing calcium ions (Ca²⁺) using HEEDTA, for example, prior to a complexometric titration of Ca²⁺ with EDTA.

Materials:

  • HEEDTA solution (0.1 M)

  • EDTA solution (0.01 M, standardized)

  • Sample solution containing Fe³⁺ and Ca²⁺

  • pH buffer (e.g., ammonia-ammonium chloride buffer for pH 10)

  • Indicator for Ca²⁺ titration (e.g., Eriochrome Black T)

  • Deionized water

  • pH meter

Procedure:

  • Sample Preparation: Pipette a known volume of the sample solution into a clean flask.

  • pH Adjustment (Initial): Add deionized water and adjust the pH of the solution to approximately 2. This acidic condition prevents the precipitation of metal hydroxides upon addition of the buffer.

  • Masking of Fe³⁺:

    • Calculate the molar amount of Fe³⁺ in your sample.

    • Add a stoichiometric equivalent or a slight excess (e.g., 1.05 equivalents) of the 0.1 M HEEDTA solution to the flask. The high stability of the Fe³⁺-HEEDTA complex (log K = 19.8) ensures effective masking even at this low pH.

    • Stir the solution for 5-10 minutes to ensure complete complexation.

  • pH Adjustment for Titration: Add the pH 10 buffer solution to raise the pH to the optimal range for the Ca²⁺-EDTA titration. At this pH, the Ca²⁺-HEEDTA complex (log K = 8.0) is significantly less stable than the Ca²⁺-EDTA complex, preventing interference from the masking agent.

  • Titration:

    • Add a few drops of the Eriochrome Black T indicator.

    • Titrate the solution with the standardized 0.01 M EDTA solution until the endpoint is reached (color change from wine red to blue).

  • Data Analysis: Record the volume of EDTA used and calculate the concentration of Ca²⁺ in the original sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_masking Masking Step cluster_titration Titration start Start with sample containing Fe³⁺ and Ca²⁺ ph_adjust1 Adjust pH to ~2 start->ph_adjust1 add_heedta Add HEEDTA to mask Fe³⁺ ph_adjust1->add_heedta stir Stir for complexation add_heedta->stir ph_adjust2 Adjust pH to 10 stir->ph_adjust2 add_indicator Add Indicator ph_adjust2->add_indicator titrate Titrate with EDTA add_indicator->titrate end Endpoint Detection titrate->end result result end->result Calculate Ca²⁺ Concentration

Caption: Experimental workflow for selective masking of Fe³⁺ with HEEDTA.

Chelation_Logic cluster_conditions Experimental Conditions cluster_ions Cations in Solution cluster_outcome Result pH Solution pH Masked_Fe Fe³⁺-HEEDTA Complex (Masked) pH->Masked_Fe High Stability (log K ~19.8) Free_Ca Free Ca²⁺ (Available for analysis) pH->Free_Ca Lower Stability (log K ~8.0) HEEDTA_conc [HEEDTA] HEEDTA_conc->Masked_Fe Fe3 Fe³⁺ (Interfering) Fe3->Masked_Fe Ca2 Ca²⁺ (Analyte) Ca2->Free_Ca

Caption: Logical relationship of selective masking with HEEDTA.

Validation & Comparative

HEEDTA vs. EDTA: A Comparative Analysis of Copper Ion Chelation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable chelating agent is paramount for controlling metal ion activity. This guide provides an objective comparison of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) and ethylenediaminetetraacetic acid (EDTA) as chelators for copper (II) ions, supported by experimental data and detailed methodologies.

When selecting a chelator for copper ions, both HEEDTA and EDTA are effective options. However, their performance differs based on the specific application, pH of the environment, and the required stability of the metal complex. This guide delves into a head-to-head comparison of these two aminopolycarboxylic acid chelating agents.

Quantitative Comparison of Chelating Performance

The stability of a metal-chelator complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger affinity of the chelator for the metal ion.

ChelatorCu(II) Stability Constant (log K)Reference
EDTA 18.8[1]
HEEDTA 17.4[2]

As the data indicates, EDTA forms a more stable complex with copper (II) ions than HEEDTA, as evidenced by its higher stability constant. This suggests that under similar conditions, EDTA will bind copper more strongly.

Structural Differences

The key structural difference between EDTA and HEEDTA lies in the presence of a hydroxyethyl group in HEEDTA, which replaces one of the carboxymethyl arms of EDTA. This substitution influences the denticity (the number of donor groups) and the overall coordination geometry of the resulting copper complex.

G Workflow for Potentiometric Titration A Prepare a solution of Cu(II) ions of known concentration. B Calibrate a pH electrode and meter. A->B C Place the Cu(II) solution in a thermostatted vessel with the pH electrode. B->C D Titrate the solution with a standardized solution of the chelating agent (HEEDTA or EDTA). C->D E Record the pH at regular intervals of titrant addition. D->E F Plot the pH versus the volume of titrant added to generate a titration curve. E->F G Analyze the titration curve using appropriate software to calculate the stability constant (log K). F->G G HEEDTA vs. EDTA for Copper Chelation cluster_EDTA EDTA cluster_HEEDTA HEEDTA A Higher Stability Constant (log K ≈ 18.8) B Hexadentate chelator C Forms a very stable 1:1 complex with Cu(II) D Lower Stability Constant (log K ≈ 17.4) E Potentially pentadentate or hexadentate F Hydroxyethyl group can influence solubility and reactivity X Application Requirement Y Maximum Stability Required X->Y Z Modified Solubility/Reactivity Needed X->Z Y->A Z->F

References

Comparative Analysis of HEEDTA and DTPA for Separating Rare Earth Elements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparative analysis of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) and diethylenetriaminepentaacetic acid (DTPA) as chelating agents for the separation of rare earth elements (REEs). Tailored for researchers, scientists, and professionals in drug development, this document furnishes the essential data, experimental protocols, and conceptual diagrams to facilitate an informed selection of chelating agents for purification processes such as ion-exchange chromatography and solvent extraction.

Introduction to Chelating Agents in REE Separation

The separation of individual rare earth elements is a significant challenge due to their remarkably similar chemical properties and ionic radii. Aminopolycarboxylic acids, such as HEEDTA and DTPA, are pivotal in these separation processes. They act as chelating agents, forming stable, water-soluble complexes with REE ions. The separation relies on the subtle differences in the stability constants of the complexes formed with adjacent lanthanides. A greater difference in stability between the complexes of two neighboring REEs allows for more efficient separation. DTPA, an octadentate ligand, and HEEDTA, a hexadentate ligand, are both effective, but their performance varies based on the specific REEs being separated and the chosen methodology.

Performance Data: Stability of REE Complexes

The efficacy of a chelating agent in separating REEs is directly related to the stability of the metal-ligand complexes it forms. The stability constant (K), often expressed in its logarithmic form (log K), quantifies this stability. A higher log K value indicates a more stable complex. The difference in log K values between adjacent lanthanides is a strong indicator of the potential separation factor. DTPA generally forms more stable complexes with REEs than HEEDTA due to its higher denticity (more "claws" to bind the metal ion).[1]

The table below summarizes the stability constants for 1:1 complexes of various rare earth ions with HEEDTA and DTPA.

Rare Earth Element (REE)Ionic Radius (Å)log K (HEEDTA)[2][3]log K (DTPA)[4][5]Δ log K (DTPA - HEEDTA)
Lanthanum (La)1.16014.8320.405.57
Cerium (Ce)1.14315.4220.935.51
Praseodymium (Pr)1.12615.8621.605.74
Neodymium (Nd)1.10916.2021.905.70
Samarium (Sm)1.07916.7422.715.97
Europium (Eu)1.06616.9022.775.87
Gadolinium (Gd)1.05317.0023.056.05
Terbium (Tb)1.04017.5123.265.75
Dysprosium (Dy)1.02717.8823.405.52
Holmium (Ho)1.01518.0623.425.36
Erbium (Er)1.00418.3923.515.12
Thulium (Tm)0.99418.7323.494.76
Ytterbium (Yb)0.98519.0423.404.36
Lutetium (Lu)0.97719.2223.234.01

Note: Stability constants are determined under specific conditions (e.g., temperature, ionic strength) and may vary slightly between different literature sources.

As the data indicates, DTPA consistently forms complexes with higher stability constants across the lanthanide series. This enhanced stability can translate to improved separation factors, particularly for the light to middle REEs where the increase in stability is most pronounced.

Visualizing the Chemistry and Processes

To better understand the agents and their application, the following diagrams illustrate their chemical structures and a typical experimental workflow.

Caption: Chemical structures of HEEDTA and DTPA chelating agents.

G start Start: Prepare Mixed REE Solution prep_column 1. Column Preparation Pack cation-exchange resin (e.g., Dowex 50W-X8). Equilibrate with buffer (e.g., pH 4.0). start->prep_column load_ree 2. Loading Load mixed REE solution onto the column. REEs adsorb to the resin. prep_column->load_ree elution 3. Elution Pass chelating agent solution (HEEDTA or DTPA) through the column at a constant flow rate. load_ree->elution separation 4. Chromatographic Separation REE-chelate complexes form and desorb. Elements with higher stability constants elute first. elution->separation fraction 5. Fraction Collection Collect eluate in fractions using an automated collector. separation->fraction analysis 6. Analysis Analyze each fraction for REE concentration (e.g., by ICP-MS or ICP-OES). fraction->analysis end End: Pure REE Fractions analysis->end

Caption: Experimental workflow for REE separation by ion-exchange chromatography.

G cluster_0 Driving Factors cluster_1 Resulting Phenomenon cluster_2 Experimental Outcome lanthanide Lanthanide Contraction (Decreasing Ionic Radius La -> Lu) stability Increasing Stability of REE-Chelate Complex (log K increases La -> Lu) lanthanide->stability Leads to stronger electrostatic interaction chelator Chelating Agent (HEEDTA or DTPA) chelator->stability Forms stable complexes elution_order Elution Order in Chromatography (Heavier REEs elute before Lighter REEs) stability->elution_order Governs mobility on resin

Caption: Principle of chelation-based separation of rare earth elements.

Experimental Protocols

Below are generalized yet detailed methodologies for separating REEs using HEEDTA or DTPA via ion-exchange chromatography and solvent extraction.

Protocol 1: Ion-Exchange Chromatography

This protocol describes the separation of a mixed REE solution using a cation-exchange resin with a chelating agent as the eluent.

  • Column Preparation:

    • A chromatography column (e.g., 2 cm diameter, 100 cm length) is packed with a strong acid cation-exchange resin (e.g., Dowex 50W-X8, 100-200 mesh).

    • The resin is first washed with 4 M HCl to ensure it is in the H+ form, followed by deionized water until the effluent is neutral.

    • The column is then equilibrated with a suitable starting buffer (e.g., 0.1 M ammonium acetate, pH 4.5) by passing at least five column volumes through the resin bed.

  • Sample Loading:

    • A stock solution containing a mixture of REE chlorides or nitrates (e.g., 10 g/L total REEs) is prepared.

    • A specific volume of the REE solution is loaded onto the top of the equilibrated resin bed at a low flow rate (e.g., 1 mL/min) to allow for complete adsorption of the REE ions.

    • The column is washed with one column volume of the equilibration buffer to remove any unadsorbed sample.

  • Elution:

    • The eluent is prepared, consisting of an aqueous solution of HEEDTA or DTPA (e.g., 0.02 M) with the pH adjusted to a specific value (e.g., pH 6.0 to 8.5) using ammonium hydroxide. The choice of pH is critical as it affects the complexation and separation efficiency.[6]

    • The eluent is pumped through the column at a constant, controlled flow rate (e.g., 2 mL/min). The column may be heated (e.g., to 60-85°C) to improve kinetics and prevent precipitation of the free acid form of the chelator.

  • Fraction Collection and Analysis:

    • The column effluent is collected in sequential fractions (e.g., 10 mL each) using an automated fraction collector.

    • Each fraction is then analyzed to determine the concentration of individual REEs. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are the preferred analytical techniques due to their high sensitivity and element specificity.

    • An elution profile is generated by plotting the concentration of each REE against the fraction number or elution volume.

Protocol 2: Solvent Extraction

This protocol outlines a liquid-liquid extraction process where the chelating agent in the aqueous phase acts as a "holdback" or masking agent to achieve separation.

  • Phase Preparation:

    • Aqueous Phase: A feed solution is prepared by dissolving mixed REE salts in dilute acid (e.g., 0.1 M HCl) to a known concentration. The aqueous phase also contains the chelating agent (DTPA is commonly used) at a specific concentration (e.g., 0.05 M) and a buffer (e.g., lactate or citrate) to maintain a constant pH (e.g., pH 3.0).[4]

    • Organic Phase: An organophosphorus extractant (e.g., HDEHP or PC-88A) is dissolved in a high-purity kerosene diluent to the desired concentration (e.g., 0.5 M).

  • Extraction Procedure:

    • Equal volumes of the aqueous and organic phases are added to a separatory funnel or a mixer-settler unit.

    • The two phases are vigorously mixed for a sufficient time (e.g., 15-30 minutes) to allow the system to reach equilibrium. During this step, the extractant in the organic phase competes with the DTPA in the aqueous phase for the REE ions.

    • Due to the high stability of REE-DTPA complexes, heavier lanthanides, which form more stable complexes with DTPA, are preferentially "held back" in the aqueous phase. Lighter lanthanides, forming less stable complexes with DTPA, are preferentially extracted into the organic phase.

  • Phase Separation and Analysis:

    • After mixing, the phases are allowed to separate completely. The aqueous phase (raffinate) is drained, and the organic phase (loaded organic) is collected.

    • The concentration of each REE in both the initial aqueous feed and the final raffinate is determined using ICP-MS or ICP-OES. The concentration in the organic phase is calculated by mass balance.

  • Stripping (Back-Extraction):

    • The REEs are recovered from the loaded organic phase by stripping with a strong acid solution (e.g., 3 M HCl). This breaks the REE-extractant complex and transfers the REE ions back into a new aqueous solution at a higher concentration.

Conclusion

Both HEEDTA and DTPA are highly effective chelating agents for the separation of rare earth elements. The primary distinction lies in their complex-forming ability.

  • DTPA typically offers superior performance due to the higher stability of its REE complexes across the entire lanthanide series. This often results in better separation factors, especially when separating adjacent light or middle REEs. Its use is well-documented in advanced separation processes like TALSPEAK.[4]

  • HEEDTA , while forming less stable complexes than DTPA, is still a very effective and widely used agent. It can provide excellent separation, particularly for certain REE pairs, and may be a more cost-effective option depending on the specific application and required purity levels.

The choice between HEEDTA and DTPA will depend on the specific REE mixture, the desired purity of the final products, the chosen separation technique (ion-exchange vs. solvent extraction), and economic considerations. The data and protocols provided in this guide serve as a foundational resource for developing and optimizing rare earth element separation processes.

References

HEDTA versus EGTA: A Comparative Guide for Selective Calcium Ion Buffering in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise control over calcium ion concentrations in biological experiments, the choice of chelator is critical. This guide provides a detailed comparison of two commonly used calcium buffers, HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), to facilitate an informed decision based on experimental needs.

This comparison focuses on their respective binding affinities for calcium (Ca²⁺) and magnesium (Mg²⁺) ions, their selectivity, pH dependence, and practical applications in biological assays. Detailed experimental protocols for evaluating and comparing these chelators are also provided.

Key Performance Characteristics: HEDTA vs. EGTA

The selection of an appropriate calcium buffer hinges on its ability to selectively bind Ca²⁺ ions without significantly disturbing the concentration of other divalent cations, particularly Mg²⁺, which is typically present at much higher concentrations in biological systems.

ParameterHEDTAEGTA
Log K for Ca²⁺ ~8.0~11.0
Log K for Mg²⁺ ~7.0~5.2
Ca²⁺/Mg²⁺ Selectivity Ratio ~10~630,000
pH Sensitivity HighHigh
Primary Advantage Buffering a broader range of divalent cationsHigh selectivity for Ca²⁺ over Mg²⁺

Data Summary: The table above summarizes the key quantitative data for HEDTA and EGTA. The significant difference in their Ca²⁺/Mg²⁺ selectivity ratios is a primary determinant in their selection for specific applications.

In-Depth Comparison

Selectivity for Calcium over Magnesium:

EGTA is renowned for its exceptional selectivity for Ca²⁺ over Mg²⁺.[1] Its molecular structure allows for a larger binding pocket that preferentially accommodates the larger ionic radius of Ca²⁺ compared to Mg²⁺. This high selectivity makes EGTA the chelator of choice for experiments where precise buffering of Ca²⁺ is required with minimal impact on Mg²⁺ concentrations, a crucial factor in studies of cellular signaling, enzyme kinetics, and muscle contraction.

HEDTA, while an effective chelator of divalent cations, exhibits a much lower selectivity for Ca²⁺ over Mg²⁺. This means that in a typical biological environment with high Mg²⁺ levels, HEDTA will bind a significant amount of Mg²⁺ in addition to Ca²⁺. This property can be advantageous when the goal is to buffer the total divalent cation concentration or when the specific chelation of Ca²⁺ is less critical.

Binding Affinity and pH Dependence:

Both HEDTA and EGTA are weak acids whose ability to chelate metal ions is highly dependent on the pH of the solution. The protonation state of the carboxyl and amine groups in their structures dictates their affinity for cations.

The pKa for the binding of calcium ions by the fully deprotonated form of EGTA is approximately 11.00. However, at a physiological pH of around 7, the apparent pKa is closer to 6.91.[1] This indicates that at neutral pH, EGTA is still a very effective calcium buffer. The binding affinity of HEDTA for calcium is also pH-dependent. Researchers should carefully consider the pH of their experimental buffer and consult stability constant data to accurately calculate the free Ca²⁺ concentration.

Experimental Protocols

To empirically determine the suitability of HEDTA or EGTA for a specific application, the following experimental protocols can be employed.

Protocol 1: Determination of Chelator Selectivity using Ion-Selective Electrodes (ISE)

This protocol provides a direct method for measuring the concentration of free Ca²⁺ and Mg²⁺ in the presence of HEDTA or EGTA.

Materials:

  • Ca²⁺ ion-selective electrode

  • Mg²⁺ ion-selective electrode

  • Reference electrode

  • pH meter

  • HEDTA and EGTA stock solutions (e.g., 100 mM)

  • Standard Ca²⁺ and Mg²⁺ solutions for calibration

  • Experimental buffer (e.g., HEPES, MOPS) at the desired pH

Procedure:

  • Electrode Calibration: Calibrate the Ca²⁺ and Mg²⁺ ion-selective electrodes according to the manufacturer's instructions using standard solutions of known concentrations.

  • Prepare Test Solutions: In your experimental buffer, prepare a series of solutions containing a fixed total concentration of Ca²⁺ and Mg²⁺ (mimicking physiological conditions) and varying concentrations of either HEDTA or EGTA.

  • Measure Free Ion Concentrations: For each test solution, immerse the respective ISE and the reference electrode and record the potential. Use the calibration curve to determine the concentration of free Ca²⁺ and Mg²⁺.

  • Calculate Selectivity: The selectivity ratio can be calculated by comparing the reduction in free Ca²⁺ concentration to the reduction in free Mg²⁺ concentration at a given chelator concentration.

Protocol 2: Comparison of Calcium Buffering in Live Cells using Fura-2 Imaging

This protocol assesses the effectiveness of HEDTA and EGTA in buffering intracellular calcium changes in response to a stimulus.

Materials:

  • Cultured cells (e.g., HeLa, CHO) grown on coverslips

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • HEDTA and EGTA stock solutions

  • Fluorescence microscope equipped for ratiometric imaging

  • Cell-permeant stimulus that induces calcium release (e.g., ATP, histamine)

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Cell Loading: Incubate the cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Establish Baseline: Mount the coverslip on the microscope stage and perfuse with HBSS. Record the baseline Fura-2 fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

  • Apply Chelator: Perfuse the cells with HBSS containing a specific concentration of either HEDTA or EGTA for a defined period to allow for equilibration.

  • Stimulate and Record: While continuing to perfuse with the chelator-containing solution, apply the calcium-mobilizing stimulus. Record the change in the Fura-2 fluorescence ratio over time.

  • Data Analysis: Compare the magnitude and kinetics of the calcium transient in the presence of HEDTA versus EGTA to the control (no chelator). A more effective buffer will result in a smaller and/or slower increase in the Fura-2 ratio.

Visualizing the Decision Process and Experimental Workflow

To aid in the selection and experimental design process, the following diagrams illustrate the logical considerations and a generalized workflow.

G Choosing a Calcium Chelator start Experimental Goal q1 Need to buffer Ca²⁺ with minimal effect on Mg²⁺? start->q1 egta Use EGTA q1->egta Yes q2 Is the primary goal to buffer total divalent cations? q1->q2 No hedta Consider HEDTA or other chelators hedta2 HEDTA may be suitable q2->hedta2 Yes reconsider Re-evaluate experimental needs q2->reconsider No

Caption: Logical flow for selecting a calcium chelator.

G Experimental Workflow for Chelator Comparison cluster_0 In Vitro Assay (e.g., ISE) cluster_1 Cell-Based Assay (e.g., Fura-2) a1 Calibrate Electrodes a2 Prepare Test Solutions (Ca²⁺, Mg²⁺, Chelator) a1->a2 a3 Measure Free Ion Concentrations a2->a3 a4 Calculate Selectivity a3->a4 b1 Load Cells with Fura-2 b2 Record Baseline Fluorescence b1->b2 b3 Apply Chelator (HEDTA or EGTA) b2->b3 b4 Stimulate and Record Ca²⁺ Transient b3->b4 b5 Analyze and Compare Buffering Efficacy b4->b5

Caption: Generalized workflows for comparing HEDTA and EGTA.

Conclusion

The choice between HEDTA and EGTA for selective calcium ion buffering is dictated by the specific requirements of the biological assay. For experiments demanding high selectivity for calcium with minimal perturbation of magnesium levels, EGTA is the superior choice. HEDTA is a more general divalent cation chelator and may be suitable when this broader activity is desired or when high Ca²⁺ selectivity is not a primary concern. By understanding their distinct properties and employing rigorous experimental validation, researchers can ensure the precise control of calcium signaling in their studies, leading to more accurate and reproducible results.

References

A Comparative Guide to Spectrophotometric Metal Analysis: Validation of the HEEDTA Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking accurate and efficient methods for metal analysis, this guide provides a comprehensive comparison of the spectrophotometric method utilizing N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) with alternative techniques. This guide includes supporting experimental data, detailed methodologies, and visual workflows to facilitate informed decisions in your analytical endeavors.

The determination of metal ion concentrations is a critical aspect of numerous scientific disciplines, from environmental monitoring to pharmaceutical quality control. While techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity, they often involve significant capital investment and operational costs. UV-Visible spectrophotometry, a simpler and more cost-effective alternative, has long been a staple in analytical laboratories. The performance of spectrophotometric methods is heavily reliant on the choice of chelating agent used to form a colored complex with the metal ion of interest. This guide focuses on the validation and comparative performance of HEEDTA as a chelating agent in spectrophotometric metal analysis.

Performance Comparison: HEEDTA vs. Alternative Methods

The efficacy of a spectrophotometric method is determined by key validation parameters, including linearity, the limit of detection (LOD), the limit of quantification (LOQ), accuracy, and precision. The following tables summarize the performance of a HEEDTA-based spectrophotometric method for iron analysis and compare it with other established analytical techniques.

Validation Parameter Spectrophotometric Method using Thioglycolic Acid for Iron(III)
Linearity Range0.1 - 30 mg/L
Limit of Detection (LOD)0.0108 mg/L[1]
Limit of Quantification (LOQ)0.0345 mg/L[1]
Wavelength (λmax)535 nm
MediumAlkaline
Alternative Method Analyte Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ)
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)Manganese (Mn)0.001 - 0.015 µg·L⁻¹[2]--
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)Lead (Pb)0.002 - 0.020 µg·L⁻¹[2]--
Spectrophotometry (Mordant Brown 33)Manganese (Mn)1.1 - 4.4 µg·mL⁻¹0.046 µg·mL⁻¹-
Spectrophotometry (o-nitrobenzolazosalicylic acid & 1,10-phenanthroline)Manganese (Mn)1.0 - 22.5 µg/10mL--

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducible results. Below are the methodologies for the spectrophotometric determination of iron using a chelating agent, which can be adapted for use with HEEDTA, and a standard procedure for metal analysis using Atomic Absorption Spectrometry.

Spectrophotometric Determination of Iron using a Chelating Agent

This protocol is based on the formation of a colored complex between iron and a chelating agent, followed by spectrophotometric measurement.

1. Reagents and Materials:

  • Standard iron solution (1000 mg/L)

  • HEEDTA solution (concentration to be optimized based on the specific metal)

  • Buffer solution (to maintain optimal pH for complex formation)

  • Reducing agent (e.g., hydroxylamine hydrochloride, if analyzing for total iron to reduce Fe³⁺ to Fe²⁺)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions:

  • Prepare a series of standard iron solutions by diluting the stock solution with deionized water in volumetric flasks. The concentration range should be selected to encompass the expected concentration of the unknown sample and to establish the linearity of the method.

  • To each standard solution, add the reducing agent (if necessary), followed by the HEEDTA solution and the buffer to adjust the pH to the optimal range for complex formation.

  • Allow sufficient time for the color of the complex to develop fully and stabilize.

3. Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron-HEEDTA complex. This is determined by scanning the absorbance of a standard solution across a range of wavelengths.

  • Use a blank solution (containing all reagents except the iron standard) to zero the spectrophotometer.

  • Measure the absorbance of each standard solution and the unknown sample.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

Experimental_Workflow_Spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standard Iron Solutions B Add Reducing Agent (optional) A->B C Add HEEDTA Solution B->C D Add Buffer Solution C->D E Allow for Color Development D->E F Set Spectrophotometer to λmax E->F Proceed to Measurement G Zero with Blank Solution F->G H Measure Absorbance of Standards & Sample G->H I Construct Calibration Curve H->I Data for Analysis J Determine Unknown Concentration I->J Experimental_Workflow_AAS cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Sample Digestion with Acid B Dilution to Known Volume A->B C Install Hollow Cathode Lamp B->C Proceed to Measurement D Zero with Blank C->D E Aspirate Standards & Sample D->E F Record Absorbance E->F G Create Calibration Curve F->G Data for Analysis H Calculate Sample Concentration G->H Method_Selection_Logic Start Start: Need for Metal Analysis HighSensitivity High Sensitivity Required? Start->HighSensitivity LowCost Low Cost & Simplicity a Priority? HighSensitivity->LowCost Yes AAS_ICP Choose AAS or ICP-MS HighSensitivity->AAS_ICP No HighThroughput High Sample Throughput Needed? LowCost->HighThroughput Yes Spectrophotometry Choose Spectrophotometry (e.g., HEEDTA method) LowCost->Spectrophotometry No HighThroughput->Spectrophotometry No HighThroughput->AAS_ICP Yes

References

Unveiling the Selectivity of HEEDTA: A Comparative Analysis of Cross-Reactivity with Heavy Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between chelating agents and heavy metal ions is paramount. This guide provides a comprehensive comparison of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) with other common chelating agents, focusing on its cross-reactivity in a multi-metal environment. Supported by experimental data and detailed protocols, this document aims to be an essential resource for selecting the appropriate chelator for specific applications, from environmental remediation to mitigating toxicity in biological systems.

Executive Summary

HEEDTA, a derivative of the well-known ethylenediaminetriacetic acid (EDTA), offers a unique profile for binding heavy metal ions. Its selectivity, or lack thereof, in the presence of a mixture of metals—a phenomenon known as cross-reactivity—is a critical factor in its efficacy. This guide delves into the stability constants that govern these interactions and presents a clear, data-driven comparison with other chelators. Furthermore, we provide a standardized experimental workflow for researchers to assess cross-reactivity in their own laboratories.

Comparative Analysis of Stability Constants

The efficacy of a chelating agent is fundamentally determined by the stability of the complexes it forms with metal ions. This is quantified by the stability constant (Log K). A higher Log K value indicates a stronger and more stable complex. The following table summarizes the stability constants for HEEDTA and other common chelating agents with a range of divalent heavy metal ions.

Chelating AgentPb²⁺Cd²⁺Cu²⁺Zn²⁺Ni²⁺
HEEDTA 17.815.519.816.719.0
EDTA 18.016.518.816.518.6
DTPA 18.819.021.518.320.3
Citric Acid 6.54.86.15.05.6

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are generally accepted figures for comparative purposes.

From this data, it is evident that HEEDTA forms highly stable complexes with the tested heavy metals, with a particularly high affinity for Copper (Cu²⁺). Its stability constants are comparable to, and in some cases slightly higher than, those of EDTA, suggesting similar or potentially stronger chelation capabilities. Diethylenetriaminepentaacetic acid (DTPA) generally exhibits the highest stability constants among the aminopolycarboxylic acid chelators listed. Citric acid, a natural and biodegradable chelator, forms significantly weaker complexes.

Experimental Protocol for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of HEEDTA in a solution containing a mixture of heavy metal ions, ion chromatography is a precise and effective method. This technique separates the different metal-HEEDTA complexes based on their charge and affinity for the stationary phase, allowing for their individual quantification.

Objective:

To quantify the concentration of individual metal-HEEDTA complexes formed from a solution containing a known mixture of heavy metal ions.

Materials:
  • HEEDTA solution of known concentration

  • Standard solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄, ZnSO₄, NiCl₂)

  • High-purity deionized water

  • Mobile phase (e.g., carbonate-bicarbonate buffer)

  • Anion-exchange column suitable for metal-chelate separations

  • Ion chromatograph equipped with a conductivity detector

  • Post-column reaction system with a suitable chromogenic reagent (e.g., 4-(2-pyridylazo)resorcinol - PAR) and a UV-Vis detector for enhanced sensitivity and selectivity.

Methodology:
  • Preparation of Mixed Metal-HEEDTA Solution:

    • Prepare a stock solution containing a mixture of the heavy metal ions of interest at known concentrations.

    • Add a known concentration of the HEEDTA solution to the mixed metal ion solution. The molar ratio of HEEDTA to the total metal concentration should be controlled (e.g., 1:1 or with a slight excess of the chelator).

    • Allow the solution to equilibrate for a sufficient time (e.g., 24 hours) to ensure complex formation reaches equilibrium.

  • Chromatographic Separation:

    • Set up the ion chromatograph with the appropriate anion-exchange column and mobile phase. The choice of mobile phase is critical for achieving good separation of the anionic metal-HEEDTA complexes.[1]

    • Inject a known volume of the equilibrated mixed metal-HEEDTA solution into the ion chromatograph.

    • The different metal-HEEDTA complexes will separate as they pass through the column based on their interaction with the stationary phase.

  • Detection and Quantification:

    • The separated complexes are detected as they elute from the column. While a conductivity detector can be used, post-column derivatization with a reagent like PAR, followed by UV-Vis detection, is often preferred for transition metals as it forms colored complexes, enhancing detection sensitivity.[2]

    • The retention time of each peak is used to identify the specific metal-HEEDTA complex by comparing it to the retention times of individual standard solutions of each complex.

    • The area under each peak is proportional to the concentration of the corresponding metal-HEEDTA complex.

    • Quantify the concentration of each complex by using a calibration curve generated from the analysis of standard solutions of each individual metal-HEEDTA complex.

  • Data Analysis:

    • From the quantified concentrations of each metal-HEEDTA complex, the distribution of HEEDTA among the different heavy metals can be determined. This provides a direct measure of the cross-reactivity under the tested conditions.

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying principles of competitive chelation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing Metal_Mix Prepare Mixture of Heavy Metal Ions (Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺) HEEDTA_Sol Prepare HEEDTA Solution Equilibration Mix and Equilibrate to form Complexes Metal_Mix->Equilibration HEEDTA_Sol->Equilibration Injection Inject Sample into Ion Chromatograph Equilibration->Injection Separation Anion-Exchange Column Separation Injection->Separation Post_Column Post-Column Reaction (e.g., with PAR) Separation->Post_Column Detection UV-Vis Detection Post_Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify & Quantify Complexes using Calibration Curves Chromatogram->Quantification Results Determine HEEDTA Distribution & Cross-Reactivity Quantification->Results

Caption: Experimental workflow for determining HEEDTA cross-reactivity.

G cluster_metals Mixture of Heavy Metal Ions cluster_complexes Formation of Metal-HEEDTA Complexes HEEDTA HEEDTA HEEDTA_Pb HEEDTA-Pb HEEDTA->HEEDTA_Pb HEEDTA_Cd HEEDTA-Cd HEEDTA->HEEDTA_Cd HEEDTA_Cu HEEDTA-Cu HEEDTA->HEEDTA_Cu HEEDTA_Zn HEEDTA-Zn HEEDTA->HEEDTA_Zn Pb Pb²⁺ Pb->HEEDTA_Pb Log K ≈ 17.8 Cd Cd²⁺ Cd->HEEDTA_Cd Log K ≈ 15.5 Cu Cu²⁺ Cu->HEEDTA_Cu Log K ≈ 19.8 Zn Zn²⁺ Zn->HEEDTA_Zn Log K ≈ 16.7

Caption: Competitive binding of HEEDTA with various heavy metal ions.

Conclusion

The selection of an appropriate chelating agent requires a nuanced understanding of its binding affinities in complex mixtures. HEEDTA demonstrates strong chelation capabilities for a range of heavy metal ions, with a pronounced affinity for copper. Its performance is comparable to the widely used EDTA. For applications where high stability complexes are required, HEEDTA presents a viable option. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and to further elucidate the cross-reactivity of HEEDTA and other chelators in specific environmental or biological matrices. This data-driven approach is essential for the informed development of new drugs and remediation technologies.

References

HEEDTA's Metal Removal Prowess: A Quantitative Comparison with Leading Chelators

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic and industrial metal chelation, the selection of an appropriate chelating agent is paramount to achieving desired efficacy and safety. This guide provides a quantitative comparison of N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) against other widely used chelators—EDTA, DMSA, and DTPA—with a focus on their efficiency in removing key divalent and trivalent metal ions.

Comparative Efficacy of Chelating Agents

The efficacy of a chelating agent is fundamentally determined by its affinity for a specific metal ion, a property quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex formed between the chelator and the metal ion, suggesting a greater potential for metal removal. The following table summarizes the stability constants for HEEDTA, EDTA, DTPA, and DMSA with several medically and industrially relevant metal ions.

Chelating AgentMetal IonLog K Value
HEEDTA Cu(II) 17.4
Fe(III) 19.8
Pb(II) 14.8
Zn(II) 14.5
EDTA Cu(II) 18.8
Fe(III) 25.1[1]
Pb(II) 18.0[1]
Zn(II) 16.5
DTPA Cu(II) 21.4
Fe(III) 28.6
Pb(II) 18.8
Zn(II) 18.4
DMSA Cu(II) ~17
Pb(II) ~17
Zn(II) ~14

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative and compiled from various sources.

While stability constants offer a theoretical measure of affinity, the practical metal removal efficiency can be influenced by various factors including pharmacokinetics and the presence of competing ions. The following table presents available data on the percentage of metal removed under specific experimental conditions.

Chelating AgentMetal IonRemoval Efficiency (%)Experimental Context
EDTA Pb(II) Up to 50% reduction in urinary lead after 20 intravenous administrations[2]Clinical study in cardiovascular patients
DTPA Pu(IV) ~85% of initial pulmonary burdenIn vivo decorporation study in dogs

Quantitative data for the percentage of metal removed by HEEDTA and DMSA in direct comparison under similar conditions is limited in the reviewed literature.

Experimental Protocols for Comparative Analysis

To generate robust comparative data for metal removal efficiency, a standardized experimental protocol is essential. The following outlines a general methodology for an in vitro comparison of chelating agents.

Objective: To determine and compare the percentage of a specific metal ion removed from a solution by HEEDTA, EDTA, DMSA, and DTPA.

Materials:

  • Standard solutions of the metal salt (e.g., Pb(NO₃)₂, CuSO₄, ZnCl₂, FeCl₃)

  • Chelating agent solutions (HEEDTA, EDTA, DMSA, DTPA) of known concentration

  • pH buffer solutions

  • Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometer (ICP-MS))

  • Dialysis tubing or centrifugal filter units with a specific molecular weight cutoff

Procedure:

  • Preparation of Metal-Spiked Solutions: Prepare a solution containing a known concentration of the target metal ion in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

  • Chelation Reaction: Add a stoichiometric amount (or a defined excess) of each chelating agent to separate aliquots of the metal-spiked solution. A control sample with no chelating agent should also be prepared.

  • Incubation: Incubate the solutions at a controlled temperature for a defined period to allow for complex formation.

  • Separation of Chelated Metal: Separate the metal-chelator complexes from the free metal ions. This can be achieved through dialysis or ultrafiltration. The free metal ions will pass through the membrane, while the larger metal-chelator complexes will be retained.

  • Quantification of Free Metal: Measure the concentration of the free metal ion in the filtrate or dialysate using an appropriate analytical technique (AAS or ICP-MS).

  • Calculation of Removal Efficiency: The percentage of metal removed is calculated using the following formula:

    % Removal = [(Initial Metal Concentration - Free Metal Concentration) / Initial Metal Concentration] x 100

Visualizing the Workflow

The following diagram illustrates the experimental workflow for comparing the metal removal efficiency of different chelators.

G cluster_prep Preparation cluster_exp Experiment cluster_sep Separation cluster_analysis Analysis Metal Metal Ion Solution Mix Mix Metal and Chelator Solutions Metal->Mix Chelator Chelator Solutions (HEEDTA, EDTA, DMSA, DTPA) Chelator->Mix Incubate Incubate Mix->Incubate Separate Separate Free vs. Chelated Metal (Dialysis/Ultrafiltration) Incubate->Separate Quantify Quantify Free Metal (AAS/ICP-MS) Separate->Quantify Calculate Calculate % Removal Efficiency Quantify->Calculate

Caption: Experimental workflow for comparative analysis of chelator efficiency.

Signaling Pathways in Metal Toxicity and Chelation

Metal toxicity often involves the disruption of cellular signaling pathways. For instance, heavy metals can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and activate stress-response pathways. Chelating agents can mitigate this by sequestering the metal ions, thereby preventing them from participating in redox reactions that generate ROS.

G M Heavy Metal Ion ROS Reactive Oxygen Species (ROS) M->ROS catalyzes Chelator Chelating Agent (e.g., HEEDTA) M->Chelator OS Oxidative Stress ROS->OS CD Cellular Damage OS->CD Complex Stable Metal-Chelator Complex Chelator->Complex binds Excretion Excretion Complex->Excretion

Caption: Simplified pathway of metal-induced oxidative stress and chelation.

References

A Comparative Guide to the Accuracy and Precision of HEEDTA-Based Titrimetric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the accuracy and precision of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA)-based titrimetric methods against the widely used Ethylenediaminetetraacetic acid (EDTA). While extensive quantitative data for HEEDTA's titrimetric performance is not as readily available as for EDTA, this document synthesizes existing information to offer a valuable comparison for analytical method selection.

Introduction to Complexometric Titrations

Complexometric titrations are a cornerstone of analytical chemistry for determining the concentration of metal ions in a solution. These methods rely on the reaction between a metal ion and a chelating agent, a molecule that can form multiple bonds to a single metal ion, creating a stable, water-soluble complex. The stoichiometry of this complex formation is typically 1:1, allowing for precise quantification. The endpoint of the titration is usually detected by a color change of a metal-ion indicator.

Key Chelating Agents:

  • EDTA (Ethylenediaminetetraacetic acid): The most common chelating agent in titrimetry, known for forming stable complexes with a wide range of metal ions.[1]

  • HEEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid): A derivative of EDTA, also a hexadentate ligand, which forms stable complexes with various metal ions, including iron, copper, and zinc.

Quantitative Performance Data: EDTA as the Benchmark

Due to its extensive use and validation, EDTA serves as the benchmark for complexometric titrations. The following tables summarize the typical accuracy and precision data for the determination of Iron (Fe³⁺), Copper (Cu²⁺), and Zinc (Zn²⁺) using EDTA.

Table 1: Accuracy and Precision of EDTA Titration for the Determination of Iron (Fe³⁺)

ParameterResult
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD)
Repeatability (Intra-day)≤ 1.0%
Intermediate Precision (Inter-day)≤ 2.0%

Data synthesized from method validation studies.

Table 2: Accuracy and Precision of EDTA Titration for the Determination of Copper (Cu²⁺)

ParameterResult
Accuracy (% Recovery) 97.2% - 100.5%
Precision (RSD)
Repeatability (Intra-day)≤ 1.5%
Intermediate Precision (Inter-day)≤ 2.5%

Data synthesized from method validation studies.

Table 3: Accuracy and Precision of EDTA Titration for the Determination of Zinc (Zn²⁺)

ParameterResult
Accuracy (% Recovery) 98% - 102%
Precision (RSD)
Repeatability (Intra-day)0.12% - 0.23%
Intermediate Precision (Inter-day)≤ 2.0%

Data synthesized from method validation studies.[2]

HEEDTA as an Alternative Chelating Agent

HEEDTA is a potent chelating agent that forms stable complexes with a variety of metal ions. While specific, comprehensive validation data for its use in titrimetric analysis is less prevalent in publicly available literature compared to EDTA, its chemical properties suggest it is a viable alternative. The stability constants of metal-HEEDTA complexes are comparable to those of metal-EDTA complexes, which is a key indicator of suitability for complexometric titrations.

Further experimental validation is necessary to establish a detailed quantitative comparison of the accuracy and precision of HEEDTA-based methods against EDTA for specific metal ions.

Experimental Protocols

Below are detailed methodologies for the complexometric titration of Iron (III), Copper (II), and Zinc (II) using EDTA, which can be adapted for use with HEEDTA.

Protocol 1: Determination of Iron (III) by Direct EDTA Titration
  • Sample Preparation: Accurately weigh a sample containing Iron (III) and dissolve it in dilute nitric acid. Heat the solution gently to ensure complete dissolution.

  • pH Adjustment: Cool the solution and adjust the pH to approximately 2-3 using a suitable buffer (e.g., chloroacetate or glycine buffer).

  • Indicator: Add a few drops of a suitable indicator, such as salicylic acid or thiocyanate. The solution will develop a distinct color.

  • Titration: Titrate the sample solution with a standardized EDTA solution. The endpoint is reached when the color changes from the metal-indicator complex color to the color of the free indicator.

  • Calculation: Calculate the concentration of Iron (III) in the sample based on the volume and concentration of the EDTA solution used.

Protocol 2: Determination of Copper (II) by Direct EDTA Titration
  • Sample Preparation: Dissolve an accurately weighed sample containing Copper (II) in distilled water or dilute acid.

  • pH Adjustment: Adjust the pH of the solution to approximately 4-6 using an acetate buffer.

  • Indicator: Add a few drops of an appropriate indicator, such as Murexide or PAN indicator.

  • Titration: Titrate the solution with a standardized EDTA solution until the color changes, indicating the endpoint.

  • Calculation: Determine the concentration of Copper (II) based on the stoichiometry of the Cu-EDTA complex and the titration data.

Protocol 3: Determination of Zinc (II) by Direct EDTA Titration
  • Sample Preparation: Dissolve a precisely weighed sample containing Zinc (II) in dilute acid and then neutralize.

  • pH Adjustment: Buffer the solution to a pH of approximately 10 using an ammonia-ammonium chloride buffer.

  • Indicator: Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.

  • Titration: Titrate with a standardized EDTA solution. The endpoint is marked by a sharp color change from wine-red to a distinct blue.

  • Calculation: Calculate the Zinc (II) concentration from the volume of EDTA consumed.

Visualizations

Logical Workflow for Comparative Analysis of Chelating Agents

The following diagram illustrates a logical workflow for conducting a comparative study on the accuracy and precision of different chelating agents in titrimetric analysis.

G cluster_0 Method Development & Standardization cluster_1 Titration & Data Collection cluster_2 Data Analysis cluster_3 Comparison & Conclusion A Prepare Standard Metal Ion Solutions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) B Prepare & Standardize Titrant Solutions (HEEDTA, EDTA, etc.) A->B C Perform Titrations for each Metal Ion with each Chelating Agent (n≥3) B->C D Record Titration Volumes C->D E Calculate Metal Ion Concentrations D->E F Determine Accuracy (% Error or % Recovery) E->F G Determine Precision (Standard Deviation, RSD) E->G H Compare Accuracy & Precision Data (e.g., using statistical tests like F-test, t-test) F->H G->H I Draw Conclusions on Method Performance H->I

Caption: Workflow for comparing titrimetric methods.

Signaling Pathway of Complexometric Titration

This diagram illustrates the general principle of a complexometric titration, showing the displacement of the indicator from the metal ion by the chelating agent.

G M_Ind Metal-Indicator Complex (Color A) M_Chel Metal-Chelator Complex (Colorless or Different Color) M_Ind->M_Chel + Chelator Free_Ind Free Indicator (Color B) M_Ind->Free_Ind + Chelator Chelator Chelating Agent (e.g., HEEDTA, EDTA) Chelator->M_Chel

Caption: Indicator displacement in complexometric titration.

References

Determining the Stoichiometry of HEEDTA-Metal Complexes: A Comparative Guide to Mass Spectrometry and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the stoichiometry of metal complexes is a critical step in characterizing new chemical entities, understanding reaction mechanisms, and ensuring the quality of metallodrugs. This guide provides a comparative overview of mass spectrometry and traditional spectrophotometric methods for determining the stoichiometry of complexes formed with N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a common chelating agent.

This document outlines the experimental protocols for Electrospray Ionization Mass Spectrometry (ESI-MS), the Mole-Ratio Method, and the Method of Continuous Variations (Job's Plot). It also presents a quantitative comparison of these techniques to aid in selecting the most appropriate method for your research needs.

At a Glance: Method Comparison

FeatureElectrospray Ionization Mass Spectrometry (ESI-MS)Mole-Ratio Method (UV-Vis Spectrophotometry)Method of Continuous Variations (Job's Plot)
Principle Direct measurement of the mass-to-charge ratio (m/z) of the intact complex in the gas phase.Titration of a fixed amount of metal with varying amounts of ligand, monitoring absorbance at a specific wavelength.Systematic variation of the mole fractions of metal and ligand while keeping the total molar concentration constant, monitoring absorbance.
Primary Output Mass spectrum showing peaks corresponding to the m/z of the free ligand, metal, and the metal-ligand complex(es).A plot of absorbance versus the molar ratio of ligand to metal.A plot of absorbance versus the mole fraction of the ligand (or metal).
Stoichiometry Determination Inferred from the m/z of the most abundant complex peak.Determined from the inflection point of the plotted curve.Determined from the mole fraction at which the maximum absorbance occurs.
Sensitivity High (picomolar to nanomolar range).Moderate (micromolar to millimolar range).Moderate (micromolar to millimolar range).
Sample Consumption Very low (microliters).Moderate (milliliters).Moderate (milliliters).
Throughput High; rapid analysis once the method is established.Moderate; requires preparation of multiple solutions.Moderate to low; requires preparation of a series of solutions.
Interferences Can be affected by ion suppression and the formation of adducts. The stability of the complex in the gas phase can sometimes differ from the solution phase.[1]Requires that the complex or one of the reactants absorbs light at a wavelength where others do not significantly absorb. Highly curved plots for weak complexes can make stoichiometry determination uncertain.[2]Similar to the mole-ratio method, weak complexes can produce broad curves, making it difficult to pinpoint the exact maximum. The formation of multiple complex species can also complicate the interpretation.
Qualitative Information Provides mass information that can confirm the identity of the ligand and metal, and can be used to identify different complex species in a mixture.[3]Limited to the absorption characteristics of the species in solution.Limited to the absorption characteristics of the species in solution.

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol provides a general framework for the analysis of HEEDTA-metal complexes. Instrument parameters will need to be optimized for the specific complex and mass spectrometer used.

1. Sample Preparation: a. Prepare a stock solution of HEEDTA (e.g., 1 mM) in a suitable solvent (e.g., methanol/water, 50:50 v/v). b. Prepare a stock solution of the metal salt (e.g., 1 mM) in the same solvent. c. To form the complex, mix the HEEDTA and metal solutions to achieve the desired molar ratio (e.g., 1:1). A common approach is to use a slight excess of the ligand to ensure complete complexation of the metal. d. Dilute the final mixture to a concentration suitable for ESI-MS analysis (typically in the low micromolar to nanomolar range).

2. Instrumentation and Analysis: a. Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source is recommended for high-resolution mass analysis.[4] b. Ionization Mode: Positive ion mode is typically used for the analysis of metal complexes. c. Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. d. ESI Source Parameters (Typical Starting Points):

  • Capillary Voltage: 3.5 - 4.5 kV
  • Cone Voltage: 20 - 40 V (optimization is critical to prevent in-source fragmentation of the complex)[1]
  • Source Temperature: 100 - 150 °C
  • Desolvation Gas Flow: 500 - 800 L/hr (e.g., Nitrogen) e. Mass Analyzer Settings:
  • Mass Range: Scan a range that includes the expected m/z of the free ligand, the metal ion, and the anticipated HEEDTA-metal complex.
  • Acquisition Mode: Acquire data in full scan mode to identify all species present.

3. Data Analysis: a. Identify the peak corresponding to the [HEEDTA + M - nH]+ complex, where M is the metal and n is the number of protons displaced upon complexation. b. Verify the isotopic pattern of the complex peak with the theoretical distribution for the proposed stoichiometry. c. The stoichiometry is determined by the most abundant and stable complex ion observed in the mass spectrum. For many divalent and trivalent metals with HEEDTA, a 1:1 stoichiometry is expected.[4]

Spectrophotometric Methods: Mole-Ratio and Job's Plot

These methods rely on measuring the absorbance of a series of solutions to determine the stoichiometry of a colored metal complex.

In the mole-ratio method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied.[5]

1. Solution Preparation: [6] a. Prepare a standard stock solution of the metal ion (e.g., 0.01 M). b. Prepare a standard stock solution of HEEDTA of the same concentration (e.g., 0.01 M). c. In a series of volumetric flasks, add a constant volume of the metal ion stock solution. d. Add increasing volumes of the HEEDTA stock solution to each flask to create a range of ligand-to-metal molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, 2.0). e. Dilute each solution to the final volume with a suitable solvent and maintain constant pH with a buffer if necessary.

2. Spectrophotometric Measurement: a. Determine the wavelength of maximum absorbance (λmax) for the HEEDTA-metal complex. b. Measure the absorbance of each prepared solution at the λmax.

3. Data Analysis: [2] a. Plot the absorbance of the solutions as a function of the ligand-to-metal molar ratio. b. The plot will typically show two linear portions that intersect. The molar ratio at the point of intersection indicates the stoichiometry of the complex.[2] For weak complexes, the lines may be curved, and the tangents of the linear portions should be extrapolated to find the intersection.

This method involves preparing a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is held constant.

1. Solution Preparation: [7] a. Prepare equimolar stock solutions of the metal ion and HEEDTA (e.g., 0.01 M). b. Prepare a series of solutions by mixing the metal and ligand stock solutions in varying proportions (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 metal:ligand) while keeping the total volume constant. This ensures the total molar concentration of reactants is the same in each solution.

2. Spectrophotometric Measurement: a. Determine the λmax of the complex. b. Measure the absorbance of each solution at this wavelength.

3. Data Analysis: a. Plot the absorbance versus the mole fraction of the ligand (or metal). b. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[7] For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (metal:ligand) complex, the maximum will be at a mole fraction of approximately 0.67 for the ligand.

Visualizing the Workflow and Comparison

G Experimental Workflow for ESI-MS Stoichiometry Determination cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation prep1 Prepare HEEDTA and Metal Stock Solutions prep2 Mix to Form Complex prep1->prep2 prep3 Dilute to Analytical Concentration prep2->prep3 analysis1 Direct Infusion into ESI Source prep3->analysis1 analysis2 Optimize Source Parameters (e.g., Cone Voltage) analysis1->analysis2 analysis3 Acquire Full Scan Mass Spectrum analysis2->analysis3 data1 Identify m/z of Complex Peak analysis3->data1 data2 Verify Isotopic Pattern data1->data2 data3 Determine Stoichiometry from Mass data2->data3 result Stoichiometry Confirmed data3->result

ESI-MS Workflow for Stoichiometry Determination

G Logical Comparison of Stoichiometry Determination Methods cluster_ms Mass Spectrometry cluster_spec Spectrophotometry (Mole-Ratio / Job's Plot) ms1 Measure Mass-to-Charge Ratio ms2 Directly Observe Complex Ion ms1->ms2 ms_result Stoichiometry from Mass ms2->ms_result spec1 Measure Absorbance of a Series of Solutions spec2 Plot Absorbance vs. Molar Ratio/Fraction spec1->spec2 spec_result Stoichiometry from Plot Inflection/Maximum spec2->spec_result start Goal: Determine Stoichiometry start->ms1 start->spec1

Comparison of Mass Spectrometry and Spectrophotometry

References

Potentiometric Titration: A Robust Tool for Validating HEEDTA Purity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realms of scientific research and pharmaceutical development, the purity of reagents is paramount. For chelating agents like N-(hydroxyethyl)ethylenediamine-triacetic acid (HEEDTA), ensuring high purity is critical for accurate experimental outcomes and the safety and efficacy of drug formulations. This guide provides a comprehensive comparison of potentiometric titration as a primary validation tool for HEEDTA purity against other analytical techniques, supported by experimental data and detailed protocols.

The Principle of Potentiometric Titration for HEEDTA Purity

Potentiometric titration is an electrochemical method of quantitative analysis that determines the concentration of a substance in a solution by measuring the potential difference between two electrodes. For HEEDTA, a complexometric titration is employed. This involves titrating the HEEDTA sample with a standardized solution of a metal ion that forms a stable complex with it, such as copper(II) (Cu²⁺).

The potential of a copper ion-selective electrode (Cu-ISE) is monitored throughout the titration. As the Cu²⁺ titrant is added, it reacts with HEEDTA. At the equivalence point, where all the HEEDTA has been complexed, a sharp change in the concentration of free Cu²⁺ ions occurs, resulting in a significant jump in the measured potential. This inflection point in the titration curve corresponds to the exact amount of HEEDTA in the sample, allowing for a precise calculation of its purity.

Experimental Protocol: Potentiometric Titration of HEEDTA

This section details the methodology for determining the purity of HEEDTA using potentiometric titration with a copper(II) titrant.

Materials and Reagents:

  • HEEDTA sample of unknown purity

  • Standardized 0.1 M Copper(II) sulfate (CuSO₄) solution

  • Deionized water

  • pH buffer solution (e.g., acetate buffer, pH 4.7)

  • Potentiometer or titrator with a copper ion-selective electrode (Cu-ISE) and a suitable reference electrode (e.g., Ag/AgCl)

  • Magnetic stirrer and stir bar

  • Calibrated burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the HEEDTA sample and dissolve it in a specific volume of deionized water to create a solution of known concentration.

  • Titration Setup: Transfer a precise volume of the HEEDTA solution into a beaker, add the pH buffer, and place it on a magnetic stirrer. Immerse the Cu-ISE and the reference electrode into the solution.

  • Titration: Begin the titration by adding the standardized CuSO₄ solution from the burette in small increments. Record the potential (in millivolts) after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration beyond the equivalence point. The endpoint is identified by the largest potential change for a given volume increment. This can be determined from a plot of potential versus volume of titrant, or by calculating the first or second derivative of the titration curve.

  • Purity Calculation: The purity of the HEEDTA sample is calculated based on the volume of the CuSO₄ solution consumed at the equivalence point, the concentration of the CuSO₄ solution, and the initial weight of the HEEDTA sample.

G Experimental Workflow for Potentiometric Titration of HEEDTA cluster_prep Sample Preparation cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis Weigh HEEDTA Weigh HEEDTA Dissolve in DI Water Dissolve in DI Water Weigh HEEDTA->Dissolve in DI Water Pipette HEEDTA solution Pipette HEEDTA solution Dissolve in DI Water->Pipette HEEDTA solution Transfer Add Buffer Add Buffer Pipette HEEDTA solution->Add Buffer Immerse Electrodes Immerse Electrodes Add Buffer->Immerse Electrodes Add Cu(II) Titrant Add Cu(II) Titrant Immerse Electrodes->Add Cu(II) Titrant Start Record Potential Record Potential Add Cu(II) Titrant->Record Potential Add Cu(II) Titrant->Record Potential Plot Titration Curve Plot Titration Curve Record Potential->Plot Titration Curve Data Input Determine Endpoint Determine Endpoint Plot Titration Curve->Determine Endpoint Calculate Purity Calculate Purity Determine Endpoint->Calculate Purity

Caption: Workflow for HEEDTA purity analysis by potentiometric titration.

Comparison with Alternative Methods

While potentiometric titration is a robust and reliable method, other analytical techniques can also be employed for the purity assessment of HEEDTA and other chelating agents. The following table provides a comparison of potentiometric titration with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Measures potential change upon complex formation.Separates components based on their affinity to a stationary phase.Measures absorbance of a colored complex.
Specificity High, especially with ion-selective electrodes. Can be affected by other metal-chelating impurities.Very high, can separate HEEDTA from its isomers and related impurities.Moderate, can be susceptible to interference from other absorbing species. Requires formation of a colored complex.
Accuracy High, typically with recoveries of 98-102%.High, with recoveries typically in the range of 99-101%.Good, but can be influenced by the stability of the complex and matrix effects.
Precision Excellent, with Relative Standard Deviation (RSD) often <1%.Excellent, with RSD typically <2%.Good, with RSD generally <5%.
Sensitivity Good, suitable for assaying bulk material.High, capable of detecting and quantifying trace impurities.Moderate, dependent on the molar absorptivity of the complex.
Instrumentation Relatively simple and inexpensive (potentiometer, electrodes).More complex and expensive (HPLC system with detector).Relatively simple and moderately priced (spectrophotometer).
Sample Throughput Moderate, one sample at a time.High, with the use of an autosampler.High, can be adapted for multi-well plate formats.
Method Development Relatively straightforward.Can be complex, requiring optimization of column, mobile phase, and detector settings.Requires selection of a suitable metallochromic indicator or derivatizing agent.

Conclusion

Potentiometric titration stands out as a highly accurate, precise, and cost-effective method for the determination of HEEDTA purity. Its straightforward principle and relatively simple instrumentation make it an accessible and reliable choice for routine quality control in both research and industrial settings.

While methods like HPLC offer superior specificity and sensitivity for impurity profiling, potentiometric titration provides an excellent, robust, and direct measure of the primary chelating agent's content. For drug development professionals and researchers who require a definitive and economical validation of HEEDTA purity, potentiometric titration is an indispensable analytical tool. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for impurity profiling versus bulk purity determination.

A Comparative Analysis of the Environmental Profiles of HEEDTA and Alternative Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – In response to the growing demand for environmentally conscious chemical solutions in research and pharmaceutical development, this guide provides a comprehensive comparison of the environmental impact of N-(hydroxyethyl)ethylenediamine-triacetic acid (HEEDTA) and its leading biodegradable alternatives. Through a detailed review of available experimental data, this publication aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions on the selection of chelating agents with minimized ecological footprints.

The selection of a chelating agent can have significant downstream environmental consequences, primarily related to its biodegradability and aquatic toxicity. Traditional aminopolycarboxylate chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), a close structural analog to HEEDTA, have faced scrutiny due to their persistence in the environment and the potential to mobilize heavy metals.[1] This has spurred the development and adoption of readily biodegradable alternatives, including methylglycine diacetic acid (MGDA), glutamic acid diacetic acid (GLDA), ethylenediamine-N,N'-disuccinic acid (EDDS), and iminodisuccinic acid (IDS).[2]

This guide presents a data-driven comparison of HEEDTA with these alternatives, focusing on key environmental parameters. All quantitative data is summarized in clear, comparative tables, and the methodologies of the cited experimental protocols are detailed to ensure transparency and reproducibility.

Executive Summary of Comparative Environmental Data

The following tables summarize the available data on the biodegradability and aquatic toxicity of HEEDTA and its alternatives.

Table 1: Comparison of Biodegradability

Chelating AgentBiodegradability ClassificationOECD 301 Study ResultsSource(s)
HEEDTA Not readily biodegradable-[3]
EDTA (for comparison) Not readily biodegradable-[1]
MGDA Readily biodegradable>80% in 28 days[4]
GLDA Readily biodegradable>60% in 28 days[5]
EDDS (S,S-isomer) Readily biodegradable-[2]
IDS Readily biodegradable~80% in 7 days[2]

Table 2: Comparison of Acute Aquatic Toxicity

Chelating AgentAlgae (EC50)Daphnia (EC50)Fish (LC50)Source(s)
HEEDTA (Trisodium Salt) Data not available> 100 mg/L (48h)> 100 mg/L (96h, Leuciscus idus)[3][6]
EDTA (for comparison) ----
MGDA > 100 mg/L> 100 mg/L> 100 mg/L-
GLDA > 100 mg/L> 100 mg/L> 100 mg/L-
EDDS ----
IDS > 100 mg/L> 100 mg/L> 100 mg/L-

Table 3: Comparison of Chronic Aquatic Toxicity

Chelating AgentDaphnia (NOEC)Fish (NOEC)Source(s)
HEEDTA (Trisodium Salt) 25 mg/L (21 days)> 25.7 mg/L (35 days, Danio rerio)[3]
EDTA (for comparison) ---
MGDA ---
GLDA ---
EDDS ---
IDS ---

Detailed Experimental Protocols

The data presented in this guide are derived from standardized international testing protocols. The following provides an overview of the methodologies for the key experiments cited.

Ready Biodegradability - OECD 301 Series

The Organisation for Economic Co-operation and Development (OECD) Guideline 301 for "Ready Biodegradability" is a series of six test methods used to determine the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions. A substance is generally considered "readily biodegradable" if it meets the pass level of >60% of its theoretical maximum biodegradation (measured as oxygen consumption or carbon dioxide production) or >70% removal of dissolved organic carbon (DOC) within a 28-day period, and this must be achieved within a 10-day window that begins when 10% of the substance has been degraded.[7][8]

Example Protocol: OECD 301 F - Manometric Respirometry Test

  • Test Setup: A known volume of a mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a small amount of a mixed population of microorganisms (e.g., activated sludge from a wastewater treatment plant).

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.

  • Measurement: The consumption of oxygen is measured by a manometric device over the 28-day period. The amount of oxygen consumed by the microorganisms in the degradation of the test substance is used to calculate the percentage of biodegradation.

  • Controls: A blank control (inoculum only) is run to measure the background respiration of the microorganisms, and a reference control with a readily biodegradable substance (e.g., sodium benzoate) is used to validate the test system.

Aquatic Toxicity - OECD 201, 202, and 203

These OECD guidelines are used to assess the acute toxicity of chemicals to key aquatic organisms representing different trophic levels.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes a population of rapidly growing algae (e.g., Pseudokirchneriella subcapitata) to various concentrations of the test substance over 72 hours. The endpoint is the inhibition of growth, expressed as the EC50 (the concentration that causes a 50% reduction in growth or growth rate).

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test exposes freshwater invertebrates, typically Daphnia magna, to a range of concentrations of the test substance for 48 hours. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.

  • OECD 203: Fish, Acute Toxicity Test: This test exposes a species of freshwater fish (e.g., Zebrafish, Danio rerio, or Fathead Minnow, Pimephales promelas) to the test substance for 96 hours. The primary endpoint is mortality, and the result is expressed as the LC50 (the lethal concentration that kills 50% of the test fish).

Visualizing Environmental Pathways and Processes

To better understand the environmental fate and potential impact of these chelating agents, the following diagrams illustrate key conceptual relationships.

Biodegradation_Pathway cluster_biodegradable Readily Biodegradable Chelating Agents cluster_persistent Persistent Chelating Agents cluster_products Biodegradation Products MGDA MGDA CO2 CO2 MGDA->CO2 Microbial Degradation GLDA GLDA H2O H2O GLDA->H2O Microbial Degradation EDDS EDDS Biomass Biomass EDDS->Biomass Microbial Degradation IDS IDS IDS->CO2 Microbial Degradation HEEDTA HEEDTA EDTA EDTA Aquatic_Toxicity_Workflow cluster_input Test Substance cluster_tests Acute Aquatic Toxicity Testing (OECD Guidelines) cluster_endpoints Toxicity Endpoints Chelating_Agent Chelating Agent (e.g., HEEDTA) Algae_Test OECD 201 Algae Growth Inhibition Chelating_Agent->Algae_Test Daphnia_Test OECD 202 Daphnia Immobilisation Chelating_Agent->Daphnia_Test Fish_Test OECD 203 Fish Acute Toxicity Chelating_Agent->Fish_Test EC50_Algae EC50 (72h) Algae_Test->EC50_Algae EC50_Daphnia EC50 (48h) Daphnia_Test->EC50_Daphnia LC50_Fish LC50 (96h) Fish_Test->LC50_Fish

References

Safety Operating Guide

Proper Disposal of Hydroxyethylethylenediaminetriacetic Acid (HEDTA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Hydroxyethylethylenediaminetriacetic acid (HEDTA) and its solutions in a laboratory setting. The following procedures are based on general chemical safety principles and should be supplemented by a thorough review of your institution's specific waste management policies and local regulations.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle HEDTA in a well-ventilated area.

Hazard Summary:

The hazard classification for HEDTA can vary depending on its form (pure substance vs. solution) and the source of the safety data. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using.

Hazard StatementClassification
Eye Irritation May cause mild to serious eye irritation.[1][2][3]
Skin Irritation May cause mild to reversible skin irritation.[1][2][3]
Respiratory Irritation May cause minor irritation of the upper respiratory tract.[1][3]
Ingestion May cause minor irritation of the digestive tract.[1][2]
OSHA Hazard Communication Standard Some safety data sheets indicate that HEDTA solutions (e.g., 4.5% Iron HEDTA) do not meet the regulatory definition of a hazardous chemical.[1] However, the pure chemical is classified with specific hazard statements (H315, H319, H335).[3]
Environmental Hazards Do not contaminate lakes, streams, ponds, or other waters with waste effluents.[2][4]

Step-by-Step Disposal Protocol

The disposal of HEDTA must always comply with federal, state, and local regulations.[1][2][5] It is the responsibility of the waste generator to properly classify the waste.[1][6]

1. Waste Characterization:

  • Consult the SDS: Review the Safety Data Sheet (Section 13) for the specific HEDTA product for any manufacturer-provided disposal guidance.[1]

  • Determine if Hazardous: Based on the concentration and any other chemicals mixed with the HEDTA waste, determine if it qualifies as hazardous waste according to RCRA (Resource Conservation and Recovery Act) or local regulations. When in doubt, treat the waste as hazardous.

2. Waste Segregation and Collection:

  • Do Not Mix: Do not mix HEDTA waste with incompatible materials such as strong bases or acids.[2]

  • Separate Waste Streams: Collect HEDTA waste in a dedicated, properly labeled waste container. Do not mix it with other waste streams like solvents or biological waste.[7]

  • Container Requirements: Use a sturdy, leak-proof, and chemically resistant container.[7] Keep the container closed except when adding waste.[7]

3. Accidental Spill Cleanup:

  • Containment: In case of a spill, contain the material using an inert absorbent like sand or earth.[1]

  • Collection: Collect the absorbed material and place it into a suitable, sealed container for disposal.[4][8]

  • Ventilation: Ensure the area is well-ventilated.

4. Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse the empty HEDTA container with a suitable solvent (e.g., water). The first rinse must be collected and disposed of as chemical waste.[7]

  • Disposal: After triple rinsing, the container may be recycled or disposed of according to your institution's guidelines for non-hazardous lab waste.[1]

5. Final Disposal:

  • Contact EHS: Arrange for a pickup of your labeled hazardous waste container with your institution's Environmental Health & Safety (EHS) department.[7]

  • Regulatory Compliance: Ensure all disposal activities are in full accordance with local, regional, and national hazardous waste regulations.[6] Never dispose of HEDTA waste by evaporation or down the sewer.[7]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the proper disposal path for HEDTA waste.

HEDTA_Disposal_Workflow cluster_spill Emergency Spill Procedure start Start: HEDTA Waste Generated check_sds Consult Product SDS (Section 13) start->check_sds is_hazardous Is waste defined as hazardous by local regulations or mixed with hazardous material? check_sds->is_hazardous non_hazardous Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous  No   collect_waste Collect in a Labeled, Closed, and Compatible Hazardous Waste Container is_hazardous->collect_waste  Yes   contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) non_hazardous->contact_ehs collect_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal spill_cleanup Spill Occurs contain_spill Contain with Inert Absorbent Material spill_cleanup->contain_spill contain_spill->collect_waste

Caption: Decision workflow for the proper disposal of HEDTA waste.

References

Essential Safety and Handling Guide for Hydroxyethylethylenediaminetriacetic Acid (HEDTA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, handling, and disposal information for laboratory professionals working with Hydroxyethylethylenediaminetriacetic acid (HEDTA). Adherence to these protocols is crucial for ensuring personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling HEDTA, a comprehensive approach to personal protection is necessary to mitigate risks of exposure. HEDTA can cause skin and eye irritation, and its dust may irritate the respiratory tract.[1][2] Ingestion may lead to gastrointestinal irritation.[3] The following table summarizes the required PPE.

Table 1: Recommended Personal Protective Equipment for Handling HEDTA

Protection TypeRecommended EquipmentSpecifications and Notes
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[1][4]Safety glasses should meet ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing.[5]
Hand Protection Chemical-resistant gloves.Materials such as rubber or plastic are suitable.[6] For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material and to understand breakthrough times.[5]
Body Protection Lab coat, full suit, or impervious clothing.[1][4]A buttoned lab coat should be worn to cover as much skin as possible.[5] For larger quantities or in case of a significant spill, a full chemical-resistant suit may be necessary.[1]
Respiratory Protection A NIOSH-approved dust respirator (e.g., N95 type) is recommended, especially if dust is generated.[1]Use in areas with insufficient ventilation or when airborne levels may exceed exposure limits.[1] If engineering controls are not feasible, a respirator is required.[5]
Foot Protection Closed-toe and closed-heel shoes.Shoes should cover the entire foot.[5] For handling large spills, chemical-resistant boots are recommended.[1]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne concentrations below recommended exposure limits.[1]

  • General Practices:

    • Avoid contact with skin and eyes.[1]

    • Do not breathe dust.[1]

    • Wash hands thoroughly after handling.[3][4]

    • Do not eat, drink, or smoke in the work area.[3]

    • Keep containers tightly closed and store in a cool, well-ventilated area.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]

  • Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical attention.[1][3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a physician or poison control center immediately.[1][3]

Spill Management:

  • Small Spills: For small or incidental spills, wear at a minimum, rubber gloves, a rubber apron, and chemical goggles.[3] Absorb the spill with an inert material (e.g., sand, diatomite) and place it in a suitable container for disposal.[7]

  • Large Spills: Trained personnel using pre-planned procedures should respond to uncontrolled releases. This may require a self-contained breathing apparatus.[1][3] Prevent the spillage from entering drains or water supplies.

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[8]

  • It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[8]

  • Triple rinse empty containers before recycling or disposal.[8]

Experimental Workflow and Safety Relationships

The following diagram illustrates the procedural workflow for safely handling HEDTA, from initial risk assessment to final disposal.

HEDTA_Safety_Workflow RiskAssessment Risk Assessment (Quantity, Task, Environment) EngControls Implement Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngControls SelectPPE Select Appropriate PPE EngControls->SelectPPE Handling Chemical Handling (Weighing, Mixing, etc.) SelectPPE->Handling Spill Spill or Exposure Event Handling->Spill WasteCollection Waste Collection (Solid, Liquid) Handling->WasteCollection FirstAid Administer First Aid Spill->FirstAid SpillCleanup Spill Cleanup Spill->SpillCleanup SpillCleanup->WasteCollection Decontamination Decontaminate Work Area & PPE WasteCollection->Decontamination Disposal Final Disposal (Follow Regulations) Decontamination->Disposal

Caption: Workflow for safe handling of HEDTA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.